Ansamitocin P3
Description
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Structure
2D Structure
Properties
IUPAC Name |
[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10+/t19-,23+,24-,25+,28-,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNCARIZFLNLF-KUDLRRJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66584-72-3 | |
| Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ansamitocin P3 chemical structure and stereochemistry
An in-depth guide to the chemical structure and stereochemistry of Ansamitocin P3, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its structural features, quantitative data, and relevant experimental protocols.
Introduction
This compound is a potent antitumor agent belonging to the maytansinoid family of macrolactams.[1] Originally isolated from the fermentation broth of actinomycetes such as Actinosynnema pretiosum, it has garnered significant interest in the field of oncology.[2] Its primary mechanism of action involves the inhibition of microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells.[3][4] This potent cytotoxicity has made this compound and its derivatives, such as DM1 and DM4, critical components or "warheads" in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, including the FDA-approved drugs Kadcyla® and Elahere®.
Chemical Structure and Stereochemistry
This compound is a 19-membered macrocyclic lactam characterized by a chlorinated and methoxylated aromatic ring system, an epoxide, and a C3 ester side chain, which is an isobutyrate group in this specific analogue.
Chemical Structure of this compound:
Caption: Workflow for the isolation and purification of this compound.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of this compound to inhibit the assembly of microtubules from purified tubulin.
Protocol:
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Preparation:
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Prepare a solution of bovine tubulin (e.g., 1 mg/mL) in a cold MES buffer.
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Prepare various concentrations of this compound in a suitable buffer (e.g., GTP-minus MES buffer).
-
Pre-warm a 96-well plate to 37°C.
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-
Assay Procedure:
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In the pre-warmed plate, add 400 µL of the cold tubulin solution to wells.
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Add 100 µL of the this compound solutions (or a control buffer) to the respective wells.
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Incubate the mixture at 37°C for 30-60 minutes to induce tubulin polymerization.
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-
Data Acquisition:
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Measure the increase in turbidity (absorbance) at 460 nm over time using a spectrophotometer.
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The inhibition of polymerization is observed as a reduction in the rate and extent of the absorbance increase compared to the control.
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Caption: Experimental workflow for the tubulin polymerization inhibition assay.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) pathway.
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Starter Unit Formation: The pathway begins with Uridine Diphosphate Glucose (UDPG), which is converted through the aminoshikimate pathway to 3-amino-5-hydroxybenzoic acid (AHBA). AHBA serves as the starter unit for the polyketide chain.
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Polyketide Chain Assembly: The AHBA starter unit is loaded onto the Ansamitocin polyketide synthase (PKS). The chain is then extended through the sequential addition of three propionate and three acetate units, along with an unusual "glycolate" unit.
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Post-PKS Modifications: After the formation of the initial macrocyclic lactam (proansamitocin), a series of enzymatic modifications occur. These include N-methylation, O-methylations, chlorination, carbamoylation, epoxidation, and finally, the esterification at the C3 position with an isobutyryl group to yield this compound.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Frontiers | The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum [frontiersin.org]
- 2. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scilit.com [scilit.com]
Ansamitocin P3: A Technical Guide to its Mechanism of Action as a Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P3, a maytansinoid derivative, is a potent anti-mitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound as a microtubule inhibitor. It details its binding to tubulin, the subsequent effects on microtubule polymerization, and the downstream cellular consequences, including cell cycle arrest and apoptosis. This document synthesizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visually represents the involved signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle, a key structure in chromosome segregation during mitosis. Consequently, microtubules have emerged as a prime target for the development of anticancer therapeutics. This compound, a structural analogue of maytansine, belongs to a class of potent microtubule-targeting agents with significant anti-proliferative activity.[1][2] This guide delineates the precise mechanism by which this compound inhibits microtubule function and induces cancer cell death.
Interaction with Tubulin and Microtubule Dynamics
Binding to the Tubulin Dimer
This compound directly interacts with tubulin, the fundamental building block of microtubules. It binds to β-tubulin at a site that partially overlaps with the vinblastine binding site.[1][3] This interaction is characterized by a dissociation constant (Kd) in the micromolar range, indicating a strong binding affinity.[1] The binding of this compound to tubulin induces conformational changes in the protein, which is the primary trigger for its anti-microtubule effects.
Inhibition of Microtubule Polymerization
The binding of this compound to tubulin dimers effectively inhibits their assembly into microtubules. At sub-micromolar concentrations, it potently suppresses the polymerization of purified tubulin. This leads to a significant decrease in the overall microtubule polymer mass within the cell.
Induction of Microtubule Depolymerization
Beyond inhibiting polymerization, this compound actively promotes the depolymerization of existing microtubules. This effect is observed in both interphase and mitotic cells, leading to a profound disruption of the microtubule network at picomolar concentrations. The resulting loss of microtubule integrity is a key factor in the subsequent cellular responses.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the activity of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Carcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| A-549 | Lung Carcinoma | 4 x 10^-7 µg/ml |
| HT-29 | Colon Adenocarcinoma | 4 x 10^-7 µg/ml |
| HCT-116 | Colon Carcinoma | 81 |
| U937 | Histiocytic Lymphoma | 180 |
Table 2: Tubulin Binding and Polymerization Inhibition
| Parameter | Value |
| Dissociation Constant (Kd) for Tubulin Binding | 1.3 ± 0.7 µM |
| IC50 for Tubulin Polymerization Inhibition | 3.4 µM |
| IC50 for Depolymerization of Polymerized Tubulin | 3.8 µM |
Cellular Consequences of Microtubule Disruption
The this compound-induced disruption of microtubule dynamics triggers a cascade of cellular events, culminating in apoptotic cell death.
Mitotic Arrest
The disassembly of the mitotic spindle prevents the proper alignment of chromosomes at the metaphase plate, activating the Spindle Assembly Checkpoint (SAC). This crucial cell cycle checkpoint halts the progression from metaphase to anaphase until all chromosomes are correctly attached to the spindle microtubules. This compound treatment leads to the activation of key SAC proteins, Mad2 and BubR1, resulting in a sustained mitotic block.
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis. This process is mediated by the tumor suppressor protein p53. Following microtubule disruption, p53 is activated and accumulates in the nucleus, where it transcriptionally activates pro-apoptotic genes. This leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and the execution of the apoptotic program.
Signaling Pathways
The cellular response to this compound involves the activation of distinct signaling pathways.
Spindle Assembly Checkpoint (SAC) Activation
p53-Mediated Apoptosis Pathway
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Tubulin Binding Assay (Intrinsic Tryptophan Fluorescence)
Objective: To determine the binding affinity (Kd) of this compound to tubulin.
Principle: The intrinsic fluorescence of tryptophan residues in tubulin is sensitive to their local environment. Ligand binding can cause a change in this fluorescence, which can be used to calculate the dissociation constant.
Protocol:
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Purify tubulin from a suitable source (e.g., bovine brain) through cycles of polymerization and depolymerization.
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Prepare a stock solution of tubulin (e.g., 2 µM) in a suitable buffer (e.g., 25 mM PIPES, pH 6.8).
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Prepare a series of dilutions of this compound in the same buffer.
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In a quartz cuvette, mix the tubulin solution with increasing concentrations of this compound.
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Incubate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 5 minutes).
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Measure the tryptophan fluorescence emission spectrum (e.g., 300-400 nm) using an excitation wavelength of 295 nm.
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Record the change in fluorescence intensity (ΔF) at the emission maximum for each this compound concentration.
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Plot ΔF against the this compound concentration and fit the data to a one-site binding equation to determine the Kd.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To assess the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the discrimination of cells in G1, S, and G2/M phases of the cell cycle.
Protocol:
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Seed cells (e.g., MCF-7) in a suitable culture vessel and allow them to adhere.
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Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
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Harvest the cells by trypsinization and wash with ice-cold PBS.
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Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
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Wash the fixed cells with PBS to remove the ethanol.
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Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to degrade RNA) in PBS.
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Incubate at room temperature in the dark for 30 minutes.
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Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
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Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.
Protocol:
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Culture and treat cells with this compound as described for the cell cycle analysis.
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Harvest both adherent and floating cells and wash with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
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Incubate at room temperature in the dark for 15 minutes.
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Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Mechanisms of Resistance
Acquired resistance to maytansinoid-based therapies, including those utilizing this compound derivatives, can emerge through various mechanisms. Understanding these is crucial for the development of strategies to overcome resistance.
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Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and ABCC1, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
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Altered Target: While less common for microtubule-targeting agents, mutations in the tubulin protein could potentially reduce the binding affinity of this compound.
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Defective Drug Processing (in ADCs): For this compound derivatives used in antibody-drug conjugates (ADCs), impaired lysosomal processing of the ADC can prevent the release of the active cytotoxic payload.
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Downregulation of the Target Antigen (in ADCs): In the context of ADCs, cancer cells may downregulate the expression of the surface antigen targeted by the antibody, leading to reduced drug delivery.
Conclusion
This compound is a highly potent microtubule inhibitor with a well-defined mechanism of action. By binding to tubulin, it effectively disrupts microtubule dynamics, leading to mitotic arrest and subsequent p53-mediated apoptosis in cancer cells. Its picomolar to nanomolar potency against a range of cancer cell lines underscores its potential as a therapeutic agent, particularly as a payload in antibody-drug conjugates. This technical guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in the continued exploration and application of this promising class of compounds.
References
- 1. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P3: A Deep Dive into its Biosynthesis and Gene Cluster
A Technical Guide for Researchers and Drug Development Professionals
Ansamitocin P3 (AP-3), a potent antitumor agent, belongs to the maytansinoid family of natural products. Its complex structure and significant biological activity have made it a focal point for research in natural product biosynthesis, metabolic engineering, and the development of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the AP-3 biosynthetic pathway, a detailed analysis of its corresponding gene cluster, and comprehensive experimental protocols for its study and manipulation.
Data Presentation: Enhancing this compound Production
Significant efforts have been dedicated to improving the production titer of AP-3 in its native producer, Actinosynnema pretiosum, and in heterologous hosts. These strategies primarily focus on precursor supply enhancement, elimination of competing pathways, and optimization of fermentation conditions. The following tables summarize the quantitative data from various successful approaches.
| Strategy | Gene(s) Modified/Condition | Host Strain | Fold Increase in AP-3 Titer | Reference |
| Precursor Supply Enhancement | Overexpression of asm13-17 (glycolate extender unit) | A. pretiosum | 1.94 | [1] |
| Overexpression of asmUdpg (AHBA precursor) and asm13-17 | A. pretiosum | - (Titer reached 680.5 mg/L) | [1] | |
| Fed-batch with fructose and isobutanol | A. pretiosum Oasm13-17:asmUdpg | - (Titer reached 757.7 mg/L) | [1] | |
| Elimination of Competing Pathways | Inactivation of T1PKS-15 | A. pretiosum L40 | 1.27 | [2] |
| Fermentation Optimization | Addition of Mg2+ | A. pretiosum | 3.0 | |
| Use of fructose as the sole carbon source | Actinosynnema mirum | ~4.0 | [3] | |
| Addition of soybean oil (0.52%) | A. pretiosum | 1.49 | ||
| Efflux Engineering | Overexpression of efflux pump genes (APASM_2704, APASM_3193, APASM_2805) | A. pretiosum | - (Titers increased from 264.6 mg/L to 302.4-330.6 mg/L) |
The this compound Biosynthetic Pathway
The biosynthesis of AP-3 is a complex process initiated by the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), followed by polyketide chain assembly and a series of post-PKS modifications. The entire process is orchestrated by the asm gene cluster, which is uniquely dispersed in two separate regions of the Actinosynnema pretiosum genome.
Starter Unit Biosynthesis: 3-Amino-5-hydroxybenzoic Acid (AHBA)
The pathway commences with the conversion of chorismate, a key intermediate in the shikimate pathway, to AHBA. This transformation is catalyzed by a set of enzymes encoded by the asm gene cluster, including homologues of AHBA synthase.
Polyketide Chain Assembly
The core structure of ansamitocin is assembled by a type I polyketide synthase (PKS) machinery encoded by the genes asmA, asmB, asmC, and asmD. This PKS utilizes the AHBA starter unit and incorporates a specific sequence of extender units:
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Malonyl-CoA: A common extender unit in polyketide biosynthesis.
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Methylmalonyl-CoA: Another frequently used extender unit.
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Methoxymalonyl-ACP: An unusual extender unit, the biosynthesis of which is encoded by the asm13-17 gene cassette.
Post-PKS Modifications
Following the assembly of the polyketide chain and its cyclization to form the proansamitocin core, a series of tailoring reactions occur to yield the final AP-3 product. These modifications include:
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Halogenation: Catalyzed by a halogenase (Asm12).
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Carbamoylation: Mediated by a carbamoyltransferase (Asm21).
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O-methylation: Performed by an O-methyltransferase (Asm7).
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N-methylation: Catalyzed by an N-methyltransferase (Asm10).
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Epoxidation: Carried out by an epoxidase (Asm11).
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Acylation: An acyltransferase (Asm19) attaches the isobutyryl side chain characteristic of AP-3.
Caption: this compound Biosynthetic Pathway.
Gene Cluster Analysis
The ansamitocin (asm) biosynthetic gene cluster from Actinosynnema pretiosum is notable for its dispersed nature, with genes located in two separate chromosomal regions. This organization is unusual for bacterial secondary metabolite gene clusters. The cluster contains all the necessary genes for the biosynthesis of the AHBA starter unit, the polyketide backbone, the unusual methoxymalonyl-ACP extender unit, and the post-PKS tailoring enzymes. Additionally, the cluster harbors regulatory genes that control the expression of the biosynthetic genes.
Experimental Protocols
Gene Knockout in Actinosynnema pretiosum using CRISPR-Cas9
This protocol is adapted from established methods for CRISPR-Cas9-mediated gene editing in Actinomycetes.
1. Design of sgRNA and Donor DNA:
- Design two single-guide RNAs (sgRNAs) flanking the target gene or region to be deleted using a suitable online tool (e.g., CRISPy-Web).
- Design a donor DNA template containing upstream and downstream homology arms (typically 1-2 kb) of the target region.
2. Construction of the CRISPR-Cas9 Plasmid:
- Synthesize and anneal the sgRNA oligonucleotides.
- Clone the annealed sgRNAs into a suitable E. coli - Actinomycetes shuttle vector containing the cas9 gene under a constitutive or inducible promoter (e.g., pCRISPomyces-2).
- Clone the donor DNA into the same or a separate plasmid.
3. Transformation of E. coli and Conjugation into A. pretiosum:
- Transform the constructed CRISPR-Cas9 plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
- Perform intergeneric conjugation between the transformed E. coli and A. pretiosum. Plate the conjugation mixture on a selective medium (e.g., MS agar) containing apramycin to select for exconjugants.
4. Screening and Verification of Mutants:
- Isolate individual A. pretiosum colonies and screen for the desired gene deletion by colony PCR using primers flanking the target region.
- Confirm the deletion by Sanger sequencing of the PCR product.
- Cure the CRISPR-Cas9 plasmid by subculturing the mutant strain in non-selective medium.
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// Workflow Steps
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B[label="2. Construct CRISPR-Cas9 Plasmid"];
C [label="3. Transform E. coli ET12567/pUZ8002"];
D [label="4. Conjugate into A. pretiosum"];
E [label="5. Select for Exconjugants"];
F [label="6. Screen by Colony PCR"];
G [label="7. Sequence Verification"];
H [label="8. Plasmid Curing"];
I[label="Gene Knockout Mutant", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow Flow
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
}
Caption: CRISPR-Cas9 Gene Knockout Workflow.
Heterologous Expression of the Ansamitocin Gene Cluster in Streptomyces
This protocol provides a general framework for the heterologous expression of large gene clusters in Streptomyces hosts.
1. Cloning of the asm Gene Cluster:
- Due to the large size and dispersed nature of the asm cluster, a combination of methods such as cosmid/fosmid library construction, PCR amplification of sub-clusters, and Gibson Assembly or TAR cloning is required to assemble the complete biosynthetic gene cluster.
2. Vector Selection and Host Strain:
- Choose a suitable E. coli - Streptomyces shuttle vector, either integrative (e.g., pSET152-based) or replicative (e.g., pIJ101-based), depending on the desired expression level and stability.
- Select a well-characterized and genetically tractable Streptomyces host strain, such as S. coelicolor or S. lividans.
3. Transformation and Expression:
- Introduce the vector containing the asm gene cluster into the chosen Streptomyces host via protoplast transformation or intergeneric conjugation.
- Cultivate the recombinant Streptomyces strain under conditions suitable for secondary metabolite production. If an inducible promoter is used, add the appropriate inducer at the desired growth phase.
4. Analysis of this compound Production:
- Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
- Analyze the extracts for the presence of AP-3 and its intermediates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
The biosynthetic pathway of this compound is a testament to the intricate enzymatic machinery present in actinomycetes. A thorough understanding of its genetic basis and biochemical steps is crucial for the rational design of metabolic engineering strategies aimed at improving its production. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate this fascinating biosynthetic pathway, ultimately contributing to the development of novel anticancer therapeutics.
References
- 1. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 2. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 3. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P3: A Deep Dive into its Interaction with Tubulin
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P3, a potent microtubule-targeting agent, has garnered significant interest in the field of oncology, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy stems from its ability to disrupt microtubule dynamics, a process critical for cell division. This technical guide provides an in-depth analysis of the binding of this compound to its molecular target, tubulin, focusing on the specific binding site and the affinity of this interaction.
Tubulin Binding Site of this compound
This compound, a structural analogue of maytansine, exerts its antiproliferative effects by binding directly to tubulin, the protein subunit of microtubules.[1][2][3] Molecular docking analyses and competitive binding assays have revealed that this compound binds to a site on β-tubulin.[4] This binding location is often referred to as the "maytansine site".[5]
Notably, this site is distinct from the vinca domain, though it partially overlaps with the binding site of vinblastine. This partial overlap explains why this compound competitively inhibits the binding of vinblastine to tubulin. The binding of this compound to this site is thought to block the formation of longitudinal tubulin interactions, which are essential for microtubule elongation. This interference with tubulin assembly leads to the depolymerization of microtubules, disruption of the mitotic spindle, and ultimately, cell cycle arrest and apoptosis. The interaction is stabilized by hydrogen bonds and weak halogen-oxygen interactions.
Binding Affinity and Cytotoxicity
The interaction between this compound and tubulin is characterized by a strong binding affinity. The dissociation constant (Kd) for this interaction has been determined to be in the sub-micromolar range. This high affinity contributes to the potent cytotoxic activity of this compound against various cancer cell lines, with half-maximal inhibitory concentrations (IC50) observed in the picomolar range.
| Parameter | Value | Cell Line(s) | Experimental Method | Source |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Purified goat brain tubulin | Fluorescence Spectroscopy | |
| IC50 (Cell Proliferation) | 20 ± 3 pM | MCF-7 | MTT Assay | |
| 50 ± 0.5 pM | HeLa | MTT Assay | ||
| 140 ± 17 pM | EMT-6/AR1 | MTT Assay | ||
| 150 ± 1.1 pM | MDA-MB-231 | MTT Assay | ||
| IC50 (Tubulin Depolymerization) | 3.8 µM | Polymerized tubulin | In vitro assay |
Mechanism of Action: Signaling Pathway
The binding of this compound to tubulin initiates a cascade of events that culminates in apoptotic cell death. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to mitotic arrest. This prolonged arrest can then trigger p53-mediated apoptosis.
Figure 1. this compound mechanism of action.
Experimental Protocols
Determination of Tubulin Binding Affinity via Fluorescence Spectroscopy
This protocol outlines the method used to determine the dissociation constant (Kd) of this compound for tubulin.
1. Materials:
-
Purified tubulin (from goat brain)
-
This compound
-
PME buffer (50 mM PIPES, pH 6.8, 1 mM MgSO4, 1 mM EGTA)
-
Fluorometer
2. Procedure:
-
Prepare a 2 µM solution of purified tubulin in PME buffer.
-
Incubate the tubulin solution with varying concentrations of this compound (e.g., 0.5 µM to 15 µM) for 10 minutes at 25°C.
-
Measure the intrinsic tryptophan fluorescence of tubulin using a fluorometer. The excitation wavelength is set to 295 nm, and the emission spectrum is recorded from 310 to 360 nm.
-
The binding of this compound to tubulin quenches the intrinsic tryptophan fluorescence.
-
The dissociation constant (Kd) is calculated by fitting the fluorescence quenching data to the following equation: ΔF = (ΔFmax * [L]) / (Kd + [L]) Where ΔF is the change in fluorescence intensity, ΔFmax is the maximum change in fluorescence, [L] is the concentration of this compound, and Kd is the dissociation constant.
Experimental Workflow for Affinity Determination
The following diagram illustrates a generalized workflow for determining the binding affinity of a ligand like this compound to tubulin.
Figure 2. Workflow for tubulin binding affinity.
Conclusion
This compound is a highly potent microtubule-destabilizing agent that binds to the maytansine site on β-tubulin with high affinity. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The detailed understanding of its binding site and affinity is crucial for the rational design and development of next-generation antibody-drug conjugates for targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 3. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P3: A Technical Guide to its Cytotoxic Effects in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ansamitocin P3, a maytansinoid analog, is a highly potent microtubule-targeting agent that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This document provides a comprehensive overview of this compound's effects, including quantitative cytotoxicity data, detailed experimental methodologies, and a visual representation of its molecular pathway. The high potency of this compound, with IC50 values often in the picomolar range, underscores its potential as a payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1][2]
Core Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with the cellular microtubule network. It binds to β-tubulin at a site that partially overlaps with the vinblastine binding site, inducing a conformational change in the protein.[3][4][5] This interaction inhibits tubulin polymerization and actively promotes the depolymerization of existing microtubules.
The disruption of microtubule integrity has profound consequences for cellular processes, particularly mitosis. The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. Key checkpoint proteins, including Mad2 and BubR1, are activated, leading to a halt in cell cycle progression at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein and its downstream effector, p21.
Caption: this compound binds tubulin, leading to microtubule disruption, mitotic arrest, and p53-mediated apoptosis.
Quantitative Cytotoxicity Data
This compound demonstrates potent cytotoxicity across various human cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the picomolar to low nanomolar range.
| Cell Line | Cancer Type | IC50 Value | Citation |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | |
| HeLa | Cervical Carcinoma | 50 ± 0.5 pM | |
| EMT-6/AR1 | Mouse Mammary Tumor (MDR) | 140 ± 17 pM | |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | |
| HCT-116 | Colorectal Carcinoma | 0.081 nM | |
| U937 | Histiocytic Lymphoma | 0.18 nM | |
| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL | |
| HT-29 | Colorectal Adenocarcinoma | 4 x 10⁻⁷ µg/mL |
Note: The molecular weight of this compound is 635.14 g/mol . The IC50 value of 4 x 10⁻⁷ µg/mL for A-549 and HT-29 cells corresponds to approximately 0.63 nM.
Experimental Protocols
The following sections detail standardized protocols for assessing the cytotoxic effects of this compound.
Cell Culture
Human cancer cell lines such as MCF-7, HeLa, and MDA-MB-231 are typically cultured in appropriate media (e.g., MEM or Leibovitz's L-15) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (Sulforhodamine B)
The Sulforhodamine B (SRB) assay is a common method to determine cytotoxicity based on the measurement of cellular protein content.
-
Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 pM to 1000 pM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (typically 24-48 hours).
-
Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.
Caption: Standard experimental workflow for evaluating the in vitro effects of this compound on cancer cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Seeding & Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30-60 minutes in the dark.
-
Analysis: Analyze the cell suspension using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software (e.g., ModFit LT). An accumulation of cells in the G2/M peak indicates mitotic arrest.
Immunofluorescence for Microtubule Integrity
This technique allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.
-
Seeding & Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound for 24 hours.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding using a solution like 3% BSA in PBS.
-
Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.
-
Mounting & Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus). Visualize the cells using a fluorescence microscope. In treated cells, a diffuse tubulin stain is expected, contrasting with the well-defined filamentous network in control cells.
Conclusion
This compound is a powerful cytotoxic agent that functions through a well-defined mechanism of microtubule depolymerization, leading to mitotic arrest and p53-mediated apoptosis in cancer cells. Its exceptional potency, with activity in the picomolar range against numerous cancer cell lines, highlights its suitability for use in targeted therapies like ADCs, where maximizing potency while minimizing systemic exposure is paramount. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers investigating its therapeutic potential and for professionals involved in the development of next-generation oncology drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating and Identifying Ansamitocin P3-Producing Microorganisms: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the core methodologies for isolating, identifying, and quantifying Ansamitocin P3-producing microorganisms, with a primary focus on Actinosynnema pretiosum.
This compound, a potent antitumor agent, is a secondary metabolite produced by certain microorganisms, most notably the actinomycete Actinosynnema pretiosum.[1] This guide provides a comprehensive overview of the essential techniques required to isolate these valuable microorganisms from environmental sources, identify them using modern molecular methods, and quantify their production of this compound.
Isolation of Potential this compound-Producing Microorganisms
Soil Sample Collection and Pre-treatment
Successful isolation begins with appropriate sample collection and pre-treatment designed to reduce the prevalence of fast-growing bacteria and fungi, thereby enriching for actinomycetes.
Experimental Protocol: Soil Sample Pre-treatment
-
Sample Collection: Collect soil samples from diverse environments.
-
Heat Treatment: Subject the dried soil to heat treatment in a water bath at 50°C or an oven at 121°C for 1 hour to further eliminate vegetative microorganisms.[4] Some protocols suggest heating at 110°C for 10 minutes or 120°C for 1 hour to favor the growth of Streptomyces and other rare genera.
-
Chemical Treatment (Optional): To further reduce contaminants, soil samples can be treated with calcium carbonate and phenol.
Isolation Techniques
Several methods can be employed to isolate actinomycetes from pre-treated soil samples. The serial dilution-spread plate technique is the most common.
Experimental Protocol: Serial Dilution and Plating
-
Soil Suspension: Prepare a soil slurry by suspending 1 gram of pre-treated soil in 10 mL of sterile distilled water and mixing thoroughly by vortexing.
-
Serial Dilution: Perform a series of 10-fold dilutions of the soil slurry up to 10-6.
-
Plating: Spread 1 mL of each dilution onto selective agar plates.
-
Incubation: Incubate the plates at 25-30°C for 7 to 14 days, observing for the appearance of characteristic actinomycete colonies (whitish, pin-point, with a clear zone of inhibition).
Isolation Media:
Several media are suitable for the selective isolation of actinomycetes. The inclusion of antifungal agents like cycloheximide and nystatin is crucial to inhibit fungal growth.
-
Actinomycete Isolation Agar (AIA): A commonly used selective medium.
-
Starch Casein Agar (SCA): Another effective medium for actinomycete isolation.
-
Humic Acid Vitamin (HV) Agar: This medium, sometimes supplemented with antibiotics like nalidixic acid, can favor the growth of rare actinomycetes.
The overall workflow for isolating potential this compound-producing microorganisms is depicted below.
Identification of Isolated Microorganisms
Once pure cultures are obtained, the next crucial step is their identification. A combination of morphological, biochemical, and molecular techniques is employed for accurate identification.
Morphological and Biochemical Characterization
Preliminary identification can be based on colony morphology (color, texture, aerial and substrate mycelia) and microscopic examination (presence of filamentous structures). Biochemical tests can further aid in characterization.
Molecular Identification: 16S rRNA Gene Sequencing
For definitive identification, 16S rRNA gene sequencing is the gold standard. This method is based on the amplification and sequencing of the highly conserved 16S ribosomal RNA gene, which contains variable regions that are unique to different bacterial species.
Experimental Protocol: 16S rRNA Gene Sequencing
-
DNA Extraction: Isolate genomic DNA from the pure microbial culture.
-
PCR Amplification: Amplify the 16S rRNA gene using universal primers. A commonly used primer pair is 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product.
-
Sequence Analysis: Compare the obtained sequence with databases like GenBank (using BLAST) or the Ribosomal Database Project (RDP) for species identification.
The logical relationship for molecular identification is illustrated in the following diagram.
Cultivation and this compound Production
Once an Actinosynnema pretiosum strain is identified, the next step is to cultivate it under conditions that favor the production of this compound.
Culture Media and Fermentation Conditions
The composition of the culture medium and the fermentation conditions are critical for optimal this compound production.
Seed Culture Medium:
A typical seed culture medium for A. pretiosum contains (w/v): 2% glucose, 4% soluble starch, 1% soybean meal, 0.5% polypeptone, 0.3% NaCl, and 0.5% CaCl₂, with the pH adjusted to 7.0.
Fermentation Medium:
A common fermentation medium consists of (w/v): 3% maltodextrin, 3% soluble starch, 1% malt extract, 0.5% polypeptone, and 1% CaCl₂, with the pH adjusted to 7.0. Other studies have explored the use of low-cost substrates like cane molasses, glycerol, and cold-pressed soybean powder to enhance production and reduce costs.
Experimental Protocol: Fermentation for this compound Production
-
Inoculation: Inoculate the seed medium with a spore suspension of A. pretiosum.
-
Seed Culture Incubation: Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.
-
Transfer to Fermentation Medium: Transfer the seed culture to the fermentation medium.
-
Fermentation: Incubate the fermentation culture at 28°C and 220 rpm for 144 hours.
The signaling pathway for the positive regulation of this compound biosynthesis by the CrsRK two-component system in A. pretiosum is an important area of research for strain improvement.
Quantification of this compound
Accurate quantification of this compound is essential for evaluating the productivity of different strains and optimizing fermentation conditions. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
Experimental Protocol: HPLC Quantification of this compound
-
Extraction: Extract the culture supernatant with an equal volume of ethyl acetate.
-
HPLC Analysis: Analyze the ethyl acetate extract using HPLC.
-
Column: Diamonsil C18 column (250 mm × 4.6 mm).
-
Mobile Phase: An acetonitrile-water gradient.
-
Detection: UV detection at 254 nm.
-
-
Quantification: Determine the concentration of this compound by comparing the peak area with a standard curve prepared from a known concentration of pure this compound.
Quantitative Data on this compound Production
The following tables summarize quantitative data on this compound production from various studies.
Table 1: this compound Production by Actinosynnema pretiosum X47 and its Mutant
| Strain | Time (h) | This compound Titer (mg/L) |
| A. pretiosum X47 (Wild Type) | 48 | 2.67 ± 0.87 |
| A. pretiosum X47 (Wild Type) | 144 | 18.36 ± 2.21 |
| ΔcrsR Mutant | 48 | 0.82 ± 0.14 |
| ΔcrsR Mutant | 144 | 6.67 ± 1.54 |
| Data from a study on the CrsR response regulator. |
Table 2: Effect of Efflux Gene Overexpression on this compound Production
| Strain/Condition | This compound Yield (mg/L) |
| Control | 264.6 |
| Overexpression of APASM_2704 | 302.4 |
| Overexpression of APASM_6861 | 320.4 |
| Overexpression of APASM_3193 | 330.6 |
| Overexpression of APASM_2805 | 320.6 |
| Data from a study on efflux engineering. |
Table 3: Optimization of Fermentation Medium for this compound Production
| Medium Optimization Stage | This compound Titer (mg/L) |
| Initial Medium | Not specified |
| Optimized with Low-Cost Substrates | 111.9 |
| Supplemented with Isobutanol, Soybean Oil, and Vitamin B1 | 141 |
| Data from a study on developing an economical fermentation platform. |
Table 4: Effect of Divalent Metal Ion Addition on this compound Production
| Condition | Maximal this compound Production (mg/L) |
| Control | ~28.3 |
| Optimal Mg2+ Addition | 85 |
| Data from a study on the effect of divalent metal ions. |
This guide provides a foundational framework for the isolation, identification, and quantification of this compound-producing microorganisms. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of natural product discovery and development.
References
An In-depth Technical Guide to the Regulation of Ansamitocin P3 Biosynthesis in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P3 (AP-3), a potent antitumor agent, is a maytansinoid produced by various species of Actinomycetes, most notably Actinosynnema pretiosum. Its cytotoxic properties have made it a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. However, the low fermentation titers of AP-3 present a significant bottleneck for its industrial-scale production. A thorough understanding of the intricate regulatory networks governing its biosynthesis is paramount for the rational design of strain improvement strategies to enhance AP-3 yields. This technical guide provides a comprehensive overview of the current knowledge on the regulation of this compound biosynthesis, with a focus on the core regulatory elements, signaling pathways, and the influence of precursor supply.
Core Regulatory Networks
The biosynthesis of this compound is a complex process orchestrated by a multitude of regulatory proteins that control the expression of the ansamitocin biosynthetic (asm) gene cluster. These regulators respond to various intracellular and environmental signals to fine-tune the production of this secondary metabolite. Two key regulatory systems have been identified as major players in this process: the CrsRK two-component system and the global regulator AdpA_1075.
The CrsRK Two-Component System: A Positive Regulator
Two-component systems (TCSs) are a primary mechanism by which bacteria sense and respond to environmental stimuli. In Actinosynnema pretiosum, the CrsRK TCS has been identified as a crucial positive regulator of this compound biosynthesis. This system consists of a membrane-bound sensor histidine kinase, CrsK, and a cytoplasmic response regulator, CrsR.[1]
Upon sensing a specific environmental signal (which is currently unknown), CrsK autophosphorylates and subsequently transfers the phosphoryl group to CrsR. Phosphorylated CrsR then acts as a transcriptional regulator, binding to the promoter regions of specific genes within the asm cluster to modulate their expression.
Direct and Indirect Regulation by CrsR:
Electrophoretic mobility shift assays (EMSAs) have revealed that CrsR directly binds to the promoter regions of the asm21, asm43-44, and asm45-47 operons.[1] These genes are involved in the later stages of AP-3 biosynthesis and the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit.
Furthermore, CrsR indirectly regulates the expression of other key asm genes, including asmA, asmB, and the asm10-15 operon, which are responsible for the polyketide chain assembly.[1] The exact mechanism of this indirect regulation is yet to be fully elucidated but may involve the control of other regulatory proteins.
The deletion of crsR results in a drastic reduction in AP-3 production, highlighting its critical role in the biosynthetic pathway.[1][2] Conversely, overexpression of crsR leads to a significant enhancement in AP-3 titers.
AdpA_1075: A Global Regulator Linking Morphology and Antibiotic Production
AdpA is a pleiotropic regulator in Actinomycetes that controls both morphological differentiation and secondary metabolism. In Actinosynnema pretiosum subsp. auranticum, the AdpA homolog, AdpA_1075, has been shown to be a positive regulator of this compound biosynthesis.
AdpA_1075 exerts its regulatory function by directly binding to the promoter region of asm28, a gene within the asm cluster with a currently unassigned specific function in AP-3 biosynthesis. Overexpression of adpA_1075 leads to a significant increase in AP-3 production.
Interestingly, AdpA_1075 also regulates morphological development in A. pretiosum, suggesting a coordinated control mechanism between cell differentiation and antibiotic production.
The Role of Precursor Supply
The biosynthesis of this compound is highly dependent on the availability of primary metabolic precursors. The AP-3 molecule is assembled from several key building blocks:
-
3-amino-5-hydroxybenzoic acid (AHBA): The starter unit for the polyketide chain.
-
Malonyl-CoA and Methylmalonyl-CoA: Extender units for the polyketide chain.
-
Glycolate unit: An unusual extender unit incorporated into the polyketide backbone.
Enhancing the intracellular pools of these precursors has been a successful strategy for increasing AP-3 production.
-
UDP-glucose: The biosynthesis of AHBA begins with UDP-glucose. Overexpression of genes involved in UDP-glucose synthesis has been shown to increase AP-3 titers.
-
Methylmalonyl-CoA: The supply of methylmalonyl-CoA is often a rate-limiting step in the biosynthesis of many polyketides. Engineering the metabolic pathways leading to methylmalonyl-CoA has resulted in improved AP-3 yields.
-
Glycolate unit: The genes responsible for the synthesis of the unusual glycolate extender unit are located within the asm cluster (asm13-17). Overexpression of this gene cassette has been demonstrated to significantly boost AP-3 production.
Quantitative Data on this compound Production
The following tables summarize the quantitative effects of genetic modifications on this compound production in Actinosynnema pretiosum.
| Genetic Modification | Strain | Fold Change in AP-3 Production (compared to Wild Type/Control) | Reference |
| CrsRK System | |||
| ΔcrsR | A. pretiosum X47 | ~0.36 (64% reduction) | |
| Overexpression of crsR | A. pretiosum X47 | ~1.6 (60% enhancement) | |
| AdpA_1075 Regulator | |||
| Overexpression of adpA_1075 | A. pretiosum subsp. auranticum | ~1.85 (85% increase) | |
| Precursor Supply Engineering | |||
| Overexpression of asm13-17 (glycolate unit) | A. pretiosum | ~1.94 | |
| Overexpression of asm13-17 and asmUdpg | A. pretiosum | AP-3 titer of 680.5 mg/L | |
| Efflux Pump Engineering | |||
| Overexpression of APASM_3193 | A. pretiosum | AP-3 titer of 330.6 mg/L | |
| Overexpression of APASM_2805 | A. pretiosum | AP-3 titer of 320.6 mg/L | |
| Overexpression of APASM_2704 | A. pretiosum | AP-3 titer of 302.4 mg/L |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis regulation.
Gene Knockout in Actinosynnema pretiosum using Homologous Recombination
This protocol describes the deletion of a target gene in A. pretiosum using a temperature-sensitive vector carrying a cassette for homologous recombination.
1. Construction of the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (homology arms, ~1.5 kb each) of the target gene from A. pretiosum genomic DNA using high-fidelity PCR.
-
Clone the two homology arms into a suitable suicide vector, such as pJTU1278, on either side of a selection marker (e.g., apramycin resistance gene).
-
Verify the construct by restriction digestion and DNA sequencing.
2. Conjugal Transfer into Actinosynnema pretiosum:
-
Transform the knockout plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the recipient A. pretiosum strain to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP2) for conjugation.
-
After incubation, overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants.
3. Selection of Double-Crossover Mutants:
-
Isolate single colonies of the exconjugants and culture them in non-selective liquid medium to allow for the second crossover event.
-
Plate the culture onto a medium that selects for the loss of the vector backbone (e.g., by replica plating to identify colonies that have lost the vector-borne resistance marker).
-
Screen the resulting colonies by PCR using primers flanking the target gene to identify the desired double-crossover knockout mutants.
Overexpression of Regulatory Genes in Actinosynnema pretiosum
This protocol outlines the procedure for overexpressing a gene of interest in A. pretiosum using an integrative expression vector.
1. Construction of the Overexpression Plasmid:
-
Amplify the coding sequence of the gene of interest from A. pretiosum genomic DNA.
-
Clone the gene into an integrative expression vector, such as pSETK, under the control of a strong constitutive promoter (e.g., kasOp*).
-
The vector should also contain an origin of transfer (oriT), a selection marker (e.g., apramycin resistance), and an integration element (e.g., the attachment site and integrase gene of a phage).
-
Verify the construct by restriction digestion and DNA sequencing.
2. Introduction into Actinosynnema pretiosum:
-
Introduce the overexpression plasmid into A. pretiosum via conjugation from an E. coli donor strain as described in the gene knockout protocol.
-
Select for stable integrants using the appropriate antibiotic.
3. Verification of Overexpression:
-
Confirm the integration of the plasmid into the A. pretiosum genome by PCR.
-
Quantify the transcript levels of the target gene using quantitative real-time PCR (qRT-PCR) to confirm overexpression.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol describes the in vitro binding of a purified regulatory protein to a target DNA promoter region.
1. Preparation of Protein and DNA Probe:
-
Clone the coding sequence of the regulatory protein (e.g., crsR or adpA_1075) into an expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).
-
Express and purify the recombinant protein from E. coli.
-
Amplify the target promoter region (~200-300 bp) by PCR.
-
Label the DNA probe at the 5' end with a non-radioactive label (e.g., biotin).
2. Binding Reaction:
-
In a final volume of 20 µL, combine the following components in a microcentrifuge tube:
- 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
- Poly(dI-dC) (a non-specific competitor DNA)
- Purified regulatory protein (in increasing concentrations)
- Biotin-labeled DNA probe (at a fixed concentration)
- Nuclease-free water
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
3. Electrophoresis and Detection:
-
Load the binding reactions onto a native polyacrylamide gel (e.g., 6%).
-
Run the gel in a cold room or at 4°C to prevent dissociation of the protein-DNA complexes.
-
Transfer the DNA from the gel to a positively charged nylon membrane.
-
Detect the biotin-labeled DNA using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
Visualize the bands on an X-ray film or a chemiluminescence imager. A shifted band indicates the formation of a protein-DNA complex.
Quantitative Real-Time PCR (qRT-PCR)
This protocol details the quantification of gene expression levels in A. pretiosum.
1. RNA Extraction and cDNA Synthesis:
-
Harvest A. pretiosum mycelia from liquid cultures at the desired time point.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.
2. Real-Time PCR:
-
Set up the real-time PCR reactions in a 96-well plate. Each reaction should contain:
- SYBR Green Master Mix
- Forward and reverse primers for the gene of interest
- cDNA template
- Nuclease-free water
-
Include a housekeeping gene (e.g., hrdB) as an internal control for normalization.
-
Run the PCR in a real-time PCR instrument with a standard thermal cycling program.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and the housekeeping gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
Visualizing the complex regulatory networks and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: CrsRK two-component signaling pathway.
Caption: AdpA_1075 regulatory cascade.
Caption: Gene knockout experimental workflow.
Caption: EMSA experimental workflow.
Conclusion
The regulation of this compound biosynthesis in Actinomycetes is a tightly controlled process involving a hierarchy of regulatory elements. The CrsRK two-component system and the global regulator AdpA_1075 are key players that positively influence AP-3 production by directly and indirectly controlling the expression of the asm gene cluster. Furthermore, the availability of precursors from primary metabolism is a critical factor that can be engineered to enhance AP-3 yields. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical framework for researchers to investigate and manipulate these regulatory networks. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of high-producing Actinosynnema pretiosum strains, ultimately facilitating the cost-effective production of this vital anticancer agent.
References
Ansamitocin P3: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P3 is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolide antibiotics. Its significant cytotoxicity has made it a compound of interest, particularly as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. A thorough understanding of its physicochemical properties, specifically its solubility and stability in various solvent systems, is paramount for its effective formulation, handling, and application in research and drug development. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Solubility Profile of this compound
This compound exhibits good solubility in a range of organic solvents but has limited solubility in aqueous solutions. The choice of solvent is critical for the preparation of stock solutions and for ensuring the compound's integrity during experimental procedures.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various common laboratory solvents. It is important to note that values can vary between different suppliers and batches of the compound.
| Solvent | Solubility (Concentration) | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1][2] | ≥ 100 | Hygroscopic DMSO can negatively impact solubility; it is recommended to use newly opened solvent.[1][3] |
| 50 mM[4] | ~31.76 | ||
| 10 mM | ~6.35 | Sonication is recommended to aid dissolution. | |
| Ethanol (EtOH) | 55 mg/mL | 55 | |
| 1 mg/ml | 1 | ||
| Methanol (MeOH) | 10 mg/ml | 10 | |
| Dimethylformamide (DMF) | 20 mg/ml | 20 | |
| Acetonitrile (MeCN) | Readily soluble | Not specified | |
| Acetone | Readily soluble | Not specified | |
| Chloroform | Readily soluble | Not specified | |
| Water | Insoluble | Insoluble | One source reports a solubility of 10.4 µg/mL. Another source makes a contradictory claim of it being "very soluble in water," which should be treated with caution. |
| 10% (w/v) Ethanol in Water | 50.3 µg/mL | 0.0503 | |
| Acetonitrile-Water (45:55) | 0.5 mg/mL | 0.5 | 1 mg is soluble in 2 mL of this mixture. |
Experimental Protocol: Determining Thermodynamic (Shake-Flask) Solubility
This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (solid powder)
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility by correcting for the dilution factor.
Experimental Workflow: Solubility Determination
Stability of this compound
The stability of this compound is crucial for its storage and use in experimental settings. Degradation can lead to a loss of potency and the generation of impurities that may have confounding biological activities.
General Storage and Stability Recommendations
-
Solid Form: this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). It is advisable to store it in a well-sealed container, protected from light and moisture, and away from oxidizing agents.
-
In Solvent: Stock solutions of this compound in organic solvents like DMSO should be stored at -80°C for extended periods (up to 6 months to 2 years) or at -20°C for shorter durations (up to 1 month). To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Stability in Aqueous Solutions
While specific data for this compound is limited, maytansinoids, in general, are considered to have good stability in aqueous solutions, which is a key attribute for their use in ADCs. However, the stability can be influenced by pH, temperature, and the presence of other reactive species. For related maytansinoids with free thiol groups, such as DM1, oxidation to form disulfide dimers or mixed disulfides with other thiol-containing molecules (e.g., cysteine in cell culture media) has been observed in aqueous solutions. Although this compound does not possess a free thiol group, its complex structure, including an epoxide and ester functionalities, suggests potential susceptibility to hydrolysis under acidic or basic conditions.
Potential Degradation Pathways
Forced degradation studies are essential to understand the potential degradation pathways of this compound. Based on the chemical structure of maytansinoids, the following degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: The ester and carbamate linkages in the this compound molecule may be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the macrocyclic ring or loss of the side chain.
-
Oxidation: While this compound is generally stable, strong oxidizing conditions could potentially lead to the formation of oxidation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of complex organic molecules. It is advisable to handle this compound and its solutions with protection from light.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its potential degradation products. This protocol provides a general framework for developing such a method.
Materials:
-
This compound
-
Solvents for stock solution (e.g., DMSO)
-
Aqueous buffers of different pH values (e.g., pH 3, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Hydrochloric acid and sodium hydroxide solutions (for acid and base hydrolysis)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
C18 HPLC column
-
Temperature-controlled chamber
-
Photostability chamber
Procedure:
-
Method Development: Develop an HPLC method that provides good resolution between the peak for intact this compound and any potential degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often a good starting point.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of this compound in a basic solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At various time points during the forced degradation studies, take aliquots of the samples, neutralize them if necessary, and analyze them using the developed HPLC method.
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time to determine the degradation kinetics.
-
Identify and characterize the degradation products using the PDA detector (for UV spectra) and, ideally, an MS detector (for mass-to-charge ratio and fragmentation patterns).
-
Validate the stability-indicating nature of the method by demonstrating that the peaks of the degradation products do not interfere with the peak of the intact drug.
-
Experimental Workflow: Stability Assessment
Signaling Pathways and Logical Relationships
While this guide focuses on the physicochemical properties of this compound, it is important to contextualize its use. This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process in cell division.
This compound Mechanism of Action
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its successful application in research and development. The provided data and protocols offer a solid foundation for scientists working with this potent cytotoxic agent. It is essential to handle this compound with appropriate safety precautions due to its high toxicity. Further studies are warranted to fully elucidate its degradation pathways and to establish more detailed stability profiles in various formulation-relevant solvent systems.
References
Ansamitocin P-3: A Technical Guide to its Anticancer Properties and Therapeutic Potential
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Ansamitocin P-3 is a potent macrocyclic lactam belonging to the maytansinoid family of natural products.[1][2] Originally isolated from microorganisms such as Actinosynnema pretiosum, it has garnered significant attention in oncology for its powerful cytotoxic effects against a wide range of cancer cell lines.[3][4][5] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis. Due to its high potency, Ansamitocin P-3 has become a crucial component, or "warhead," in the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies. This guide provides a comprehensive technical overview of Ansamitocin P-3, detailing its mechanism of action, quantitative efficacy, experimental protocols, and therapeutic applications.
Core Mechanism of Action: Microtubule Disruption
Ansamitocin P-3 exerts its potent antineoplastic effects by targeting tubulin, the fundamental protein subunit of microtubules. Its mechanism can be delineated through a series of sequential cellular events:
-
Tubulin Binding: Ansamitocin P-3 binds to tubulin at a site that partially overlaps with the vinblastine binding site. This interaction has a high affinity, with a reported dissociation constant (Kd) of approximately 1.3 µM. The binding is stabilized by hydrogen bonds and other weak interactions, inducing a conformational change in the tubulin protein.
-
Microtubule Depolymerization: This binding inhibits the assembly of tubulin dimers into microtubules and actively promotes the disassembly of existing microtubules. The depolymerizing effect is potent, disrupting both interphase and mitotic microtubule structures at picomolar concentrations.
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during cell division. This failure activates the spindle assembly checkpoint, leading to a robust cell cycle arrest in the G2/M phase. Key checkpoint surveillance proteins, such as Mad2 and BubR1, are activated during this process.
-
Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, or apoptosis. Ansamitocin P-3-induced apoptosis proceeds via a p53-mediated pathway, characterized by the nuclear accumulation of p53 and its downstream target, p21. A key marker of this apoptotic cascade is the cleavage of Poly (ADP-ribose) polymerase (PARP).
Data Presentation: Quantitative Efficacy
The anticancer activity of Ansamitocin P-3 has been quantified across numerous studies, demonstrating its high potency in vitro and significant therapeutic effects in vivo.
Table 1: In Vitro Cytotoxicity of Ansamitocin P-3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Citation(s) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | |
| HeLa | Cervical Cancer | 50 ± 0.6 pM | |
| EMT-6/AR1 | Mouse Mammary Tumor (MDR) | 140 ± 17 pM | |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | |
| HCT-116 | Colon Carcinoma | 0.081 nM | |
| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL (~0.63 nM) | |
| HT-29 | Colon Adenocarcinoma | 4 x 10⁻⁷ µg/mL (~0.63 nM) |
Table 2: Ansamitocin P-3 Induced G2/M Cell Cycle Arrest
| Cell Line | Concentration | % of Cells in G2/M Phase | Citation(s) |
| MCF-7 | Control | ~26% | |
| 50 pM | 50% | ||
| 100 pM | 70% | ||
| A549 | Control | 16.18 ± 1.03% | |
| 0.4 nM | 53.34 ± 8.06% | ||
| 1.6 nM | 62.40 ± 4.97% | ||
| NCI-H69 | Control | 32.97 ± 1.05% | |
| 0.25 nM | 58.48 ± 8.37% | ||
| 0.5 nM | 77.34 ± 3.19% | ||
| SGC-7901 | Control | 23.49 ± 2.45% | |
| 3 nM | 69.87 ± 5.67% | ||
| 12 nM | 84.42 ± 6.17% |
Table 3: Ansamitocin P-3 Induced Apoptosis
| Cell Line | Concentration | Total Apoptotic Cells (%) | Citation(s) |
| MCF-7 | Control | ~3% | |
| 50 pM | 50% | ||
| SGC-7901 | Control | 4.42 ± 4.95% | |
| 0.2 nM | 13.89 ± 4.62% | ||
| 0.8 nM | 23.43 ± 2.45% |
Table 4: Tubulin Binding Affinity
| Parameter | Value | Citation(s) |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM |
Table 5: In Vivo Antitumor Efficacy
| Animal Model | Treatment | Outcome | Citation(s) |
| Mice with B16 Melanoma | 25 µg/kg/day | Significantly prolonged survival time by 130% | |
| Nude Mice with SGC-7901 Gastric Carcinoma Xenografts | IV injection (once/week for 4 weeks) | Tumor volume decreased by 66.18% (vs. 870.66% increase in control) | |
| Nude Mice with A431 Epidermoid Carcinoma Xenografts | Targeted delivery via bispecific mAb | Eradication of the tumor mass; reduced side-effects |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize Ansamitocin P-3.
Cell Proliferation / Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ansamitocin P-3.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are incubated with a range of concentrations of Ansamitocin P-3 (typically from picomolar to micromolar) or a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48-72 hours).
-
Quantification: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a plate reader.
-
Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis via Flow Cytometry
-
Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Treatment: Cells are cultured and treated with various concentrations of Ansamitocin P-3 for a defined time (e.g., 24 hours).
-
Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To detect and quantify apoptotic cells.
-
Methodology:
-
Treatment: Cells are treated with Ansamitocin P-3 as described above.
-
Staining: Both floating and adherent cells are collected and washed. They are then resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of four populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the antitumor efficacy of Ansamitocin P-3 in a living organism.
-
Methodology:
-
Implantation: Human tumor cells (e.g., SGC-7901) are subcutaneously injected into immunocompromised mice (e.g., nude mice). Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into control and treatment groups.
-
Drug Administration: Ansamitocin P-3, formulated in a suitable vehicle, is administered to the treatment group via a specified route (e.g., intravenous injection), dose, and schedule. The control group receives the vehicle only.
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. The body weight and general health of the mice are also monitored to assess toxicity.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size or at a specified time point. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.
-
Therapeutic Potential and Applications
The exceptional potency of Ansamitocin P-3 underpins its significant therapeutic potential, particularly in the realm of targeted cancer therapy.
Antibody-Drug Conjugates (ADCs)
The primary modern application of Ansamitocin P-3 and its derivatives (like DM1) is as a cytotoxic payload for ADCs. ADCs combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. This approach aims to deliver the highly toxic drug directly to cancer cells, minimizing systemic exposure and associated side effects. Trastuzumab emtansine (T-DM1, Kadcyla®) is a clinically approved ADC that uses a derivative of maytansine as its payload to treat HER2-positive breast cancer.
Immunomodulatory Effects
Beyond its direct cytotoxic activity, Ansamitocin P-3 has been shown to possess immunomodulatory properties. It can induce the maturation of dendritic cells (DCs), which are critical for initiating antitumor immune responses. Mature DCs are more effective at antigen presentation and T cell activation. This activity suggests that Ansamitocin P-3 could be used as an adjuvant in cancer vaccines or in combination with immunotherapy, such as immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), to create a synergistic antitumor effect.
Conclusion
Ansamitocin P-3 is a highly potent antimitotic agent with a well-characterized mechanism of action centered on the inhibition of microtubule polymerization. Its ability to induce G2/M arrest and p53-mediated apoptosis at picomolar concentrations makes it one of the most powerful cytotoxic agents discovered. While its systemic toxicity limited its early use as a standalone chemotherapeutic, its exceptional potency has been successfully harnessed in the design of Antibody-Drug Conjugates, enabling targeted delivery to cancer cells. Furthermore, its emerging immunomodulatory roles open new avenues for combination therapies. Ansamitocin P-3 remains a molecule of high interest for drug development professionals, representing a cornerstone of targeted cytotoxic therapy in modern oncology.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. nbinno.com [nbinno.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lab-Scale Production of Ansamitocin P3 via Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the lab-scale production of Ansamitocin P3, a potent anti-tumor agent, through the fermentation of Actinosynnema pretiosum. The following sections outline the biosynthetic pathway of this compound, comprehensive fermentation and extraction protocols, and quantitative data to guide researchers in achieving optimal yields.
This compound Biosynthesis Pathway
This compound is a maytansinoid antibiotic produced by the actinomycete Actinosynnema pretiosum.[1] Its biosynthesis is a complex process that begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), from uridine diphosphate (UDP)-glucose via the aminoshikimate pathway.[2] This starter unit is then elongated by a type I polyketide synthase (PKS) through the incorporation of three propionate units, three acetate units, and one glycosyl unit to form the proansamitocin macrocyclic lactam.[2] The final active compound, this compound, is generated after a series of post-PKS modifications, including chlorination, methylation, carbamoylation, epoxidation, and the addition of an isobutyryl ester side chain.[3][4]
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the lab-scale fermentation of A. pretiosum for this compound production, including media preparation, culture conditions, and product extraction and quantification.
I. Media Composition
Multiple media formulations have been reported for the successful cultivation of A. pretiosum and production of this compound. The following tables summarize various seed and fermentation media compositions.
Table 1: Seed Culture Media Compositions
| Component | Concentration (g/L) | Reference |
| Medium 1 | ||
| Glucose | 20 | |
| Soluble Starch | 40 | |
| Soybean Meal | 10 | |
| Polypeptone | 5 | |
| NaCl | 3 | |
| CaCl₂ | 5 | |
| pH | 7.0 | |
| Medium 2 (YMG) | ||
| Yeast Extract | 4 | |
| Malt Extract | 10 | |
| Glucose | 4 | |
| pH | 7.3 |
Table 2: Fermentation Media Compositions
| Component | Concentration (g/L) | Reference |
| Medium A | ||
| Maltodextrin | 30 | |
| Soluble Starch | 30 | |
| Malt Extract | 10 | |
| Polypeptone | 5 | |
| CaCl₂ | 10 | |
| pH | 7.0 | |
| Medium B (Optimized) | ||
| Cane Molasses | 63.22 | |
| Glycerol | 22.91 | |
| Cold-pressed Soybean Powder | 3.29 | |
| Medium C (High Yield) | ||
| Yeast Extract | 24 | |
| Malt Extract | 10 | |
| Sucrose | 103 | |
| Isopropanol | 12 mL/L | |
| Isobutanol | 5 mL/L | |
| MgCl₂ | 2 mM | |
| L-valine | 40 mM | |
| pH | 7.5 | |
| Medium D (Basal) | ||
| Sucrose | 2.5 | |
| Glycerin | 1.5 | |
| Corn Plasm | 2.5 | |
| Isobutanol | 0.2 | |
| Calcium Carbonate | 0.7 | |
| Magnesium Sulfate Heptahydrate | 0.05 | |
| L-valine | 0.05 | |
| Iron Sulfate Heptahydrate | 0.001 |
II. Fermentation Protocol
-
Strain Activation: Culture Actinosynnema pretiosum on a suitable agar medium, such as YMG agar (YMG medium with 1.5% agar), at 30°C for 48 hours.
-
Seed Culture Preparation (S1): Inoculate a loopful of mycelia from the agar plate into a 250 mL flask containing 50 mL of seed medium. Incubate at 28-30°C with agitation at 220 rpm for 24-48 hours.
-
Intermediate Seed Culture (S2, optional but recommended): Transfer the S1 culture (3.3% v/v) into a fresh flask of seed medium and incubate under the same conditions for another 24 hours.
-
Production Fermentation: Inoculate the fermentation medium with the seed culture (10% v/v). The fermentation is typically carried out in 250 mL flasks containing 50 mL of medium.
-
Incubation: Incubate the production cultures at 25-28°C with agitation at 220 rpm for 7-10 days.
-
Monitoring: Withdraw samples at regular intervals to monitor cell growth (dry cell weight) and this compound production.
Table 3: Fermentation Parameters and Reported Yields
| Medium | Temperature (°C) | Agitation (rpm) | Duration (days) | This compound Yield (mg/L) | Reference |
| Medium A | Not specified | Not specified | Not specified | Not specified | |
| Medium B | 28 | 220 | 8 | 111.9 - 141 (with supplements) | |
| Medium C | 25 | 220 | 10 | up to 371.16 | |
| Medium D | 28 | 220 | 7 | ~101.66 (with soybean oil) | |
| Agro-industrial residues with Mg²⁺ | Not specified | Not specified | Not specified | 85 | |
| With Isobutanol supplementation | Not specified | Not specified | Not specified | ~4-fold increase | |
| Fed-batch culture | Not specified | Not specified | 9 | 92.24 |
III. Extraction and Quantification of this compound
-
Sample Preparation: Centrifuge 1 mL of the fermentation broth at 12,000 rpm for 5 minutes.
-
Extraction: Extract the supernatant with an equal volume of a suitable organic solvent such as ethyl acetate or methanol. Vortex vigorously and centrifuge to separate the phases.
-
Solvent Evaporation: Carefully collect the organic phase and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Re-dissolve the dried extract in a known volume of the mobile phase used for HPLC analysis (e.g., 70% methanol or 70% acetonitrile with 0.9% formic acid).
-
Quantification by HPLC:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% methanol or acetonitrile.
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with purified this compound.
-
-
Quantification by LC-MS/MS (for higher sensitivity):
-
A highly sensitive method utilizing electrospray ionization (ESI) in multiple-reaction-monitoring (MRM) mode can be employed for more precise quantification, especially for pharmacokinetic studies.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the lab-scale production and analysis of this compound.
Caption: Lab-scale fermentation workflow.
References
- 1. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two strategies to improve the supply of PKS extender units for ansamitocin P-3 biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Ansamitocin P3 from Fermentation Broth
Abstract
Ansamitocin P3, a potent antitumor maytansinoid, is a crucial component in the development of Antibody-Drug Conjugates (ADCs). Its isolation from the fermentation broth of microorganisms, typically Actinosynnema pretiosum, presents a significant downstream processing challenge due to the complexity of the broth matrix.[1][2] This document provides a detailed application note and a composite protocol for the multi-step chromatographic purification of this compound. The process involves initial capture by macroporous resin chromatography, followed by purification via silica gel column chromatography, and a final polishing step using reversed-phase high-pressure chromatography. An alternative high-efficiency method using High-Performance Counter-Current Chromatography (HPCCC) is also detailed. The protocols are designed for researchers, scientists, and drug development professionals to achieve high purity this compound suitable for pharmaceutical applications.
Introduction
This compound is a macrocyclic antibiotic with powerful antineoplastic properties, functioning as a microtubule inhibitor.[3] It is the primary fermentation product of actinomycetes such as Actinosynnema pretiosum.[2][4] The therapeutic potential of this compound, particularly as the cytotoxic "warhead" in ADCs like Trastuzumab emtansine (T-DM1), necessitates a robust and scalable purification process that can consistently deliver material of high purity (>95%).
The purification journey from a complex fermentation broth involves several chromatographic stages to remove a myriad of metabolites and cellular components. Common techniques employed sequentially include solvent extraction, macroporous resin adsorption, silica or alumina column chromatography, and crystallization. More advanced techniques like high-performance counter-current chromatography (HPCCC) have also proven highly effective. This document outlines a standard multi-stage chromatographic workflow and provides detailed protocols for each step.
Overall Purification Workflow
The purification of this compound is a sequential process designed to gradually increase the purity of the target molecule. The general workflow begins with the harvesting and clarification of the fermentation broth, followed by a series of chromatographic separations that exploit the physicochemical properties of this compound to separate it from impurities.
Figure 1: General experimental workflow for the purification of this compound.
Data Summary
The following table summarizes the expected outcomes at each stage of the purification process. Data is compiled from various sources and represents typical results.
| Purification Step | Starting Material | Purity (Approx.) | Recovery (Approx.) | Key Impurities Removed |
| 1. Macroporous Resin | Clarified Fermentation Broth | 5-15% | >90% | Polar compounds, salts, media components |
| 2. Silica Gel Chromatography | Resin Eluate | ~80% | ~85% | Structurally related ansamitocins, less polar impurities |
| 3. Reversed-Phase HPLC | Silica Gel Fractions | >95% | ~80% | Close structural analogs, isomeric impurities |
| Alternative: HPCCC | Crude Extract (160 mg) | 98.4% | 90% (28.8 mg yield) | Broad range of impurities in a single step |
Experimental Protocols
Protocol 1: Standard Multi-Step Chromatographic Purification
This protocol describes a conventional three-step chromatography process.
4.1. Materials and Reagents
-
Fermentation broth of Actinosynnema pretiosum
-
Macroporous resin (e.g., Amberlite® XAD-16, Diaion® HP20)
-
Silica Gel (60 Å, 230-400 mesh)
-
Reversed-Phase C18 Silica (preparative grade)
-
Solvents: Ethyl Acetate, Hexane, Methanol, Acetonitrile, Isopropanol (all HPLC grade)
-
Deionized Water
-
Buffers as required (e.g., phosphate buffer)
4.2. Step 1: Capture on Macroporous Resin
This initial step captures this compound and other non-polar to moderately polar compounds from the clarified fermentation broth, effectively concentrating the product and removing highly polar impurities.
-
Preparation: Pre-treat the macroporous resin by washing sequentially with methanol and then deionized water to remove preservatives and activate the resin. Pack the resin into a suitable column and equilibrate with deionized water.
-
Loading: Adjust the pH of the clarified fermentation broth to 6.0-7.0. Load the broth onto the equilibrated column at a flow rate of 1-2 Bed Volumes (BV)/hour.
-
Washing: Wash the column with 3-5 BV of deionized water to remove salts, residual media components, and very polar impurities.
-
Elution: Elute the bound ansamitocins using an organic solvent. A step gradient of methanol in water (e.g., 50% MeOH, then 100% MeOH) or a specific organic solvent can be used. Collect fractions and monitor by TLC or HPLC at 254 nm.
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate under reduced pressure to obtain the crude extract.
4.3. Step 2: Intermediate Purification with Silica Gel Chromatography
This step separates this compound from other less polar and some closely related impurities based on polarity.
-
Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column. Equilibrate the column with the starting mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Loading: Dissolve the crude extract from Step 1 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of hexane and ethyl acetate. A gradient elution is typically most effective. Start with a low polarity mobile phase (e.g., 80:20 Hexane:EtOAc) and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by TLC/HPLC. This compound typically elutes as the mobile phase polarity increases.
-
Pooling and Concentration: Combine the fractions containing pure this compound (target purity ~80%) and evaporate the solvent.
4.4. Step 3: Polishing with Reversed-Phase HPLC
The final step uses reversed-phase chromatography to separate any remaining closely related analogs, achieving a final purity of >95%.
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water).
-
Sample Preparation: Dissolve the enriched this compound fraction from Step 2 in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatography: Inject the sample onto the column. Elute with a gradient of acetonitrile in water. The exact gradient will depend on the specific column and impurities present but may range from 50% to 80% acetonitrile over 30-40 minutes.
-
Detection and Collection: Monitor the eluent at 254 nm. Collect the peak corresponding to this compound.
-
Final Processing: Concentrate the collected fraction to remove the mobile phase solvents. The resulting product can be further processed via crystallization by dissolving in a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexane or heptane) to induce precipitation.
Protocol 2: High-Performance Counter-Current Chromatography (HPCCC)
This protocol is based on a published method for rapid, high-purity isolation. It is a liquid-liquid chromatography technique that avoids solid stationary phases.
References
- 1. Preparative isolation and purification of anti-tumor agent ansamitocin P-3 from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CN117597450A - Purification method of anthyricin P-3 - Google Patents [patents.google.com]
Application Notes and Protocols for Ansamitocin P3 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P3, a maytansinoid derivative, is a potent antitumor agent that functions as a microtubule inhibitor.[1][2] These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in in vitro cell culture assays.
Mechanism of Action: this compound exerts its potent anticancer effects by disrupting microtubule dynamics. It binds to tubulin, specifically at or near the vinblastine binding site, which leads to the depolymerization of both interphase and mitotic microtubules.[3][4] This disruption of the microtubule network results in a mitotic block, activating the spindle assembly checkpoint proteins Mad2 and BubR1.[3] Prolonged mitotic arrest ultimately triggers apoptosis, often through a p53-mediated pathway.
Quantitative Data Summary
The following tables summarize the cytotoxic and antimitotic effects of this compound across various cancer cell lines.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Assay Method | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | Sulforhodamine B | |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | Sulforhodamine B | |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | Sulforhodamine B | |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | Sulforhodamine B | |
| U937 | Histiocytic Lymphoma | 180 | Not Specified | |
| A-549 | Lung Carcinoma | 400,000 (as 4 x 10⁻⁷ µg/mL) | Not Specified | |
| HT-29 | Colon Adenocarcinoma | 400,000 (as 4 x 10⁻⁷ µg/mL) | Not Specified | |
| HCT-116 | Colon Carcinoma | 81 | Not Specified |
Table 2: Effect of this compound on Mitotic Index in MCF-7 Cells
| This compound Concentration (pM) | Mitotic Index (%) |
| 0 (Control) | 3 ± 0.5 |
| 20 | 23 ± 3 |
| 50 | 33 ± 0.8 |
| 100 | 44 ± 4 |
Data from
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| This compound Concentration (pM) | % of Cells in G2/M Phase |
| 0 (Control) | 26 |
| 50 | 50 |
| 100 | 70 |
Data from
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Cell Proliferation (Cytotoxicity) Assay using Sulforhodamine B (SRB)
This protocol is adapted from methods described for determining the IC50 of this compound.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., MEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader (510 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 1-1000 pM) for 24-48 hours. Include a vehicle control (DMSO).
-
After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is based on the methodology used to assess the effect of this compound on the cell cycle.
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 8 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells and treat with various concentrations of this compound (e.g., 20-100 pM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 2 hours at 4°C in the dark.
-
Analyze the samples using a flow cytometer, acquiring data on a linear scale.
-
Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on the methodology to detect apoptosis induced by this compound.
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells and treat with desired concentrations of this compound for 24 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Differentiate between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P3 Tubulin Polymerization Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P3, a maytansinoid derivative, is a potent antitumor agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[1][2] Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and maintenance of cell shape. This compound binds to tubulin, inhibiting its polymerization into microtubules.[3] This interference with microtubule assembly leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4][5] The potent activity of this compound has made it a critical payload component in antibody-drug conjugates (ADCs) for targeted cancer therapy.
These application notes provide a detailed protocol for an in vitro tubulin polymerization inhibition assay using this compound. This assay is a fundamental tool for characterizing the inhibitory activity of this compound and similar compounds on tubulin dynamics. The protocol is based on a fluorescence-based method, which offers high sensitivity and is suitable for high-throughput screening.
Mechanism of Action
This compound binds to β-tubulin, at a site that partially overlaps with the vinblastine binding site, leading to the inhibition of microtubule assembly. This binding disrupts the formation of the mitotic spindle, a necessary structure for chromosome segregation during cell division. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound from published studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Cell Proliferation) | MCF-7 (human breast adenocarcinoma) | 20 ± 3 pM | |
| HeLa (human cervical carcinoma) | 50 ± 0.5 pM | ||
| EMT-6/AR1 (mouse mammary tumor) | 140 ± 17 pM | ||
| MDA-MB-231 (human breast adenocarcinoma) | 150 ± 1.1 pM | ||
| Kd (Binding to purified tubulin) | In vitro | 1.3 ± 0.7 µM |
Experimental Protocols
Fluorescence-Based Tubulin Polymerization Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on tubulin polymerization in vitro by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.
Materials and Reagents:
-
Purified Tubulin (>99% pure, porcine brain-derived is recommended)
-
This compound
-
Paclitaxel (Positive control for polymerization enhancement)
-
Vinblastine or Nocodazole (Positive control for polymerization inhibition)
-
GTP (Guanosine-5'-triphosphate)
-
DAPI (4',6-diamidino-2-phenylindole)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
DMSO (Dimethyl sulfoxide)
-
96-well, black, flat-bottom microplate
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths of ~360/450 nm.
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of GTP in distilled water and store at -20°C.
-
Prepare a 10 mM stock solution of DAPI in distilled water and store at -20°C.
-
Prepare stock solutions of this compound, Paclitaxel, and Vinblastine/Nocodazole in DMSO. It is recommended to prepare a high concentration stock (e.g., 10 mM) and then create serial dilutions.
-
On the day of the experiment, thaw all reagents on ice. Keep the purified tubulin on ice at all times to prevent premature polymerization.
-
-
Preparation of Compound Dilutions:
-
Prepare a series of 10x concentrated dilutions of this compound in General Tubulin Buffer. The final desired concentrations in the assay should typically range from picomolar to micromolar to determine the IC50.
-
Prepare 10x concentrated solutions of the positive controls: Paclitaxel (e.g., final concentration of 10 µM) and Vinblastine/Nocodazole (e.g., final concentration of 10 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the compound dilutions.
-
-
Preparation of Tubulin Master Mix (prepare immediately before use on ice):
-
For a 96-well plate, prepare a master mix for approximately 100 reactions to account for pipetting variations.
-
The final concentration of tubulin in the assay should be between 2-4 mg/mL.
-
The final reaction volume will be 100 µL.
-
For each 90 µL of master mix per well, combine the following on ice:
-
General Tubulin Buffer
-
Glycerol (to a final concentration of 10%)
-
GTP (to a final concentration of 1 mM)
-
DAPI (to a final concentration of 10 µM)
-
Purified Tubulin (to a final concentration of 2 mg/mL)
-
-
-
Assay Execution:
-
Pre-warm the 96-well black microplate to 37°C.
-
Add 10 µL of the 10x compound dilutions (this compound, controls, and vehicle) to the appropriate wells in triplicate.
-
Incubate the plate at 37°C for 1-2 minutes to allow the compounds to equilibrate.
-
Initiate the polymerization reaction by adding 90 µL of the cold Tubulin Master Mix to each well using a multichannel pipette. Avoid introducing air bubbles.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60-90 seconds for at least 60 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of this compound and the controls.
-
The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
The percentage of inhibition can be calculated by comparing the fluorescence at a specific time point (e.g., 30 or 60 minutes) in the presence of the inhibitor to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the this compound tubulin polymerization inhibition assay.
Caption: Signaling pathway of tubulin polymerization and its inhibition by this compound.
References
- 1. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxanim.com [maxanim.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
Ansamitocin P3: Comprehensive Application Notes for Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Ansamitocin P3 analytical standards and reference materials. This document is intended to support research and development activities, including drug discovery, quality control, and pharmacokinetic studies.
Introduction to this compound
This compound is a potent microtubule inhibitor belonging to the maytansinoid family of macrolide antibiotics.[] Originally isolated from microorganisms, it has demonstrated significant antitumor activity.[] Its primary mechanism of action involves binding to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[] This cytotoxic activity makes this compound and its derivatives valuable as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.
Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in various matrices. This document outlines standardized protocols for its analysis using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.
Physicochemical Properties and Reference Standards
This compound analytical standards are available from various commercial suppliers and are intended for research and analytical applications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66547-09-9 |
| Molecular Formula | C₃₂H₄₃ClN₂O₉ |
| Molecular Weight | 635.14 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 188-190 °C[3] |
| Solubility | Soluble in DMSO, ethanol, methanol, acetone, chloroform, and acetonitrile. |
| Storage | Store at -20°C for long-term stability. |
Reference Material Handling:
-
Store reference standards under the recommended conditions, typically at -20°C, as specified in the Certificate of Analysis.
-
Prepare stock solutions in a suitable solvent such as DMSO or ethanol. For cellular experiments, a 0.1% DMSO vehicle is commonly used.
-
To enhance solubility, warming the solution and using an ultrasonic bath may be beneficial.
-
For in vivo studies, formulations can be prepared using excipients like PEG300 and Tween-80.
Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in fermentation broths and for purity assessments.
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with 70% methanol in water |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Protocol: Quantification of this compound in Fermentation Broth by HPLC-UV
1. Sample Preparation: a. Collect 1 mL of the fermentation broth. b. Add the broth to a pre-chilled tube containing 4 mL of a 4:1 methanol-water solution. c. Add 200 µL of cold chloroform. d. Sonicate the mixture in an ice bath to lyse the cells. e. Add an appropriate internal standard (e.g., L-2-chlorophenylalanine). f. Dry the sample, then reconstitute in 200 µL of a methanol-water solution. g. Centrifuge the sample to pellet any debris. h. Transfer the supernatant to an HPLC vial for analysis.
2. HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample onto the column. c. Monitor the elution of this compound at 254 nm. d. Quantify the amount of this compound by comparing the peak area to a standard curve prepared from the analytical reference standard.
3. Method Validation (Typical Parameters):
- Linearity: Establish a calibration curve over a suitable concentration range (e.g., 1-100 µg/mL).
- Precision: Assess intra- and inter-day precision, with relative standard deviation (RSD) typically expected to be <2%.
- Accuracy: Determine the recovery of spiked samples, with acceptance criteria usually between 98-102%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS)
This highly sensitive and specific method is ideal for the quantification of this compound in complex biological matrices such as plasma.
Table 3: LC/MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Column | Betabasic C8, 50 mm x 2.1 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with 70% acetonitrile / 0.9% formic acid |
| Flow Rate | Split flow, with 5% of the eluent introduced into the MS source |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor/Product Ion Pair (this compound) | m/z 635.2 / 547.2 |
| Internal Standard (e.g., FK228) | m/z 541.5 / 424.0 |
Protocol: Quantification of this compound in Rat Plasma by LC/MS/MS
1. Sample Preparation: a. To 0.2 mL of rat plasma, add the internal standard (e.g., depsipeptide FK228). b. Extract this compound and the internal standard with ethyl acetate. c. Evaporate the organic layer to dryness. d. Reconstitute the residue in the mobile phase. e. Inject the prepared sample into the LC/MS/MS system.
2. LC/MS/MS Analysis: a. Equilibrate the system with the mobile phase. b. Inject the sample and perform chromatographic separation. c. Monitor the specified MRM transitions for this compound and the internal standard. d. Quantify this compound based on the peak area ratio relative to the internal standard, using a calibration curve.
3. Method Validation Data:
- Linearity Range: 1-500 ng/mL in rat plasma.
- Within-day Coefficient of Variation (CV): 12.9% (at 1 ng/mL), 6.7% (at 10 ng/mL), 5.5% (at 200 ng/mL).
- Between-day CV: 10.4% (at 1 ng/mL), 6.5% (at 10 ng/mL), 6.4% (at 200 ng/mL).
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by disrupting microtubule function. This process involves several key steps that ultimately lead to programmed cell death.
Caption: this compound mechanism of action leading to apoptosis.
Experimental Workflows
General Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a biological matrix.
Caption: General workflow for this compound analysis.
Logical Relationship for Method Selection
The choice of analytical method depends on the specific requirements of the study, such as the sample matrix and the required sensitivity.
Caption: Decision tree for selecting an analytical method.
References
Application Notes and Protocols for Ansamitocin P3 Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P3, a potent maytansinoid and microtubule inhibitor, has demonstrated significant anti-tumor activity in various preclinical cancer models. Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. Due to its cytotoxic potency, this compound is a valuable compound for cancer research and a key component in the development of antibody-drug conjugates (ADCs).
These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, covering intravenous, intraperitoneal, and oral administration routes. Additionally, comprehensive protocols for conducting efficacy and toxicity studies in mice are outlined to guide researchers in their preclinical investigations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing stable and effective formulations.
| Property | Value | References |
| Molecular Formula | C₃₂H₄₃ClN₂O₉ | [1] |
| Molecular Weight | 635.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | - DMSO: ≥ 100 mg/mL - Ethanol: ≥ 33.73 mg/mL (with sonication and warming) - Methanol: 10 mg/mL - Water: Insoluble | [2][3] |
| Storage | Store at 2-8°C |
Formulation Protocols for In Vivo Administration
The poor aqueous solubility of this compound necessitates the use of co-solvents and other excipients to achieve a homogenous and stable formulation suitable for animal administration. The following are recommended protocols for different administration routes.
Protocol 1: Clear Solution for Intravenous (IV) Administration
This formulation is suitable for achieving rapid systemic exposure of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 2.5 mg/mL working solution, create a 25 mg/mL stock solution in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the appropriate volume of PEG300 to the tube. Based on a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, for every 100 µL of DMSO stock, add 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add the required volume of Tween-80 (e.g., 50 µL for the above example) and mix until clear.
-
Add the final volume of saline (e.g., 450 µL for the above example) and mix gently but thoroughly.
-
Visually inspect the solution for any precipitation before administration. This formulation should be prepared fresh before each use.
Protocol 2: Suspended Solution for Intraperitoneal (IP) and Oral Administration
This formulation provides a vehicle for IP and oral dosing where a clear solution may not be necessary.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (20% w/v), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and sterile-filtered.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the appropriate volume of the 20% SBE-β-CD in saline solution. For a final formulation with 10% DMSO, for every 100 µL of DMSO stock, add 900 µL of the SBE-β-CD solution.
-
Mix thoroughly. This will result in a suspended solution. Use of sonication may aid in achieving a uniform suspension.
-
This formulation should be prepared fresh and agitated immediately before administration to ensure homogeneity.
Protocol 3: Clear Solution for Intravenous (IV) Bolus Administration in Rats
This formulation has been successfully used for pharmacokinetic studies in rats.
Materials:
-
This compound
-
PEG300, sterile
-
Normal Saline (0.9% NaCl), sterile
Procedure:
-
Dissolve this compound in PEG300 to a desired concentration. The exact ratio will depend on the required dose and injection volume. It is recommended to start with a small volume of PEG300 and gradually add more while vortexing or sonicating to ensure complete dissolution.
-
Once a clear solution is obtained, add the required volume of normal saline to achieve the final desired concentration and vehicle composition.
-
Mix thoroughly and inspect for any precipitation before administration. Prepare this formulation fresh before use.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo efficacy and toxicity studies of this compound.
Caption: A typical workflow for in vivo animal studies of this compound.
In Vivo Administration Protocols in Mice
Adherence to proper animal handling and administration techniques is critical for animal welfare and data reproducibility.
Intravenous (IV) Tail Vein Injection
-
Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into the vein at a shallow angle, bevel up. A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the this compound formulation (typically 100-200 µL). Observe for any swelling at the injection site, which would indicate a subcutaneous misinjection.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Injection
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Tilt the mouse's head downwards to move the abdominal organs away from the injection site. Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (urine or blood) is aspirated, which would indicate incorrect needle placement.
-
Administration: Inject the this compound formulation (up to 200 µL).
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Oral Gavage
-
Animal Restraint: Manually restrain the mouse by scruffing the neck.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle (20-22 gauge for adult mice).
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Administration: Once the needle is in the stomach (pre-measured to the last rib), administer the this compound formulation (up to 200 µL).
-
Post-administration: Gently remove the needle and return the animal to its cage. Monitor for any signs of respiratory distress.
Efficacy and Toxicity Evaluation
A comprehensive evaluation of both anti-tumor efficacy and treatment-related toxicity is essential.
| Parameter | Method | Details |
| Anti-tumor Efficacy | Tumor Volume Measurement | For subcutaneous xenograft models, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. |
| Survival Analysis | Monitor animals for signs of morbidity and euthanize when pre-defined endpoints are reached. Plot Kaplan-Meier survival curves. | |
| Toxicity Monitoring | Clinical Observations | Daily observation for changes in appearance (piloerection, hunched posture), behavior (lethargy, reduced activity), and any signs of pain or distress. |
| Body Weight | Measure body weight 2-3 times per week. A sustained body weight loss of >15-20% is a common endpoint for euthanasia. | |
| Hematology | At the terminal endpoint, collect blood for a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets. | |
| Clinical Chemistry | Analyze serum or plasma for markers of liver (ALT, AST) and kidney (BUN, creatinine) function. | |
| Histopathology | At necropsy, collect major organs (liver, kidney, spleen, lungs, heart, etc.) and the tumor. Fix tissues in 10% neutral buffered formalin, process, and stain with Hematoxylin and Eosin (H&E) for microscopic examination by a qualified pathologist. |
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cytotoxic effects by targeting the microtubule network, which is critical for cell division. The following diagram illustrates the key steps in its mechanism of action.
Caption: Signaling pathway of this compound leading to apoptosis.
Mechanism Description:
-
Tubulin Binding: this compound enters the cancer cell and binds to β-tubulin at or near the vinblastine binding site.
-
Microtubule Disruption: This binding inhibits the polymerization of tubulin dimers into microtubules and promotes the depolymerization of existing microtubules.
-
Mitotic Arrest: The disruption of microtubule dynamics leads to a defective mitotic spindle, which in turn activates the spindle assembly checkpoint proteins, such as Mad2 and BubR1. This activation results in cell cycle arrest at the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the activation of the p53 tumor suppressor pathway, ultimately leading to programmed cell death (apoptosis).
By providing these detailed protocols and background information, we aim to facilitate the effective and reproducible use of this compound in preclinical cancer research. Adherence to these guidelines will help ensure the generation of high-quality data for the evaluation of this potent anti-tumor agent.
References
Application Notes and Protocols for Site-Specific Conjugation of Ansamitocin P3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P3, a potent microtubule-depolymerizing agent, and its derivatives are highly effective cytotoxic payloads for Antibody-Drug Conjugates (ADCs).[1][2][3] Their mechanism of action involves binding to tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4] The targeted delivery of this compound derivatives via monoclonal antibodies to cancer cells enhances their therapeutic index by minimizing systemic toxicity.
This document provides detailed protocols for the site-specific conjugation of this compound derivatives to antibodies, focusing on methods utilizing engineered cysteine residues. Additionally, it outlines procedures for the characterization of the resulting ADCs, including determination of the drug-to-antibody ratio (DAR) and assessment of in vitro cytotoxicity.
Data Presentation
Table 1: Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | IC50 (pM) | Reference |
| This compound | MCF-7 | 20 ± 3 | |
| This compound | HeLa | 50 ± 0.5 | |
| This compound | EMT-6/AR1 | 140 ± 17 | |
| This compound | MDA-MB-231 | 150 ± 1.1 | |
| C21-fluoro Ansamitocin derivative | Various | Similar to this compound |
Table 2: Preclinical Efficacy of a Site-Specific this compound Derivative ADC
| ADC | Xenograft Model | Dose | Outcome | Reference |
| STEAP2-ADC with C21-fluoro Ansamitocin derivative | Prostate Cancer | Not Specified | Effective tumor growth inhibition |
Experimental Protocols
Protocol 1: Synthesis of a Thiol-Reactive this compound Derivative
This protocol is adapted from the synthesis of a maytansinoid payload for site-specific conjugation. It involves the introduction of a linker with a reactive maleimide group to an this compound derivative.
Materials:
-
C21-fluoro maytansinol analog
-
N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar crosslinker
-
Zinc triflate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Organic solvents (e.g., DMF, DCM)
-
Reagents for reduction (e.g., zinc powder)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Esterification: Couple the C21-fluoro maytansinol analog with a suitable linker precursor using a zinc triflate-mediated esterification.
-
Linker Attachment: Couple a substituted nitro-benzoic acid to the maytansinol-linker intermediate using HATU.
-
Reduction: Reduce the nitro group to an amine using zinc powder under acidic conditions.
-
Maleimide Installation: React the resulting amino group with a maleimide-containing reagent (e.g., SMCC) to introduce the thiol-reactive handle.
-
Purification: Purify the final maleimide-functionalized this compound derivative using column chromatography.
Protocol 2: Site-Specific Antibody Conjugation via Engineered Cysteines (THIOMAB™)
This protocol describes the conjugation of the thiol-reactive this compound derivative to an antibody with engineered cysteine residues.
Materials:
-
Engineered cysteine-containing monoclonal antibody (THIOMAB™)
-
Maleimide-functionalized this compound derivative
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)
-
Oxidizing agent (e.g., dehydroascorbic acid - DHAA)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the antibody to uncap the engineered cysteine residues. This is typically done using a reducing agent like TCEP.
-
Re-oxidation of Native Disulfides: Re-oxidize the native inter-chain disulfide bonds of the antibody using an oxidizing agent like DHAA, leaving the engineered cysteines as free thiols.
-
Conjugation Reaction: React the reduced and re-oxidized antibody with the maleimide-functionalized this compound derivative. The maleimide group will specifically react with the free thiol of the engineered cysteine to form a stable thioether bond.
-
Purification of the ADC: Remove unconjugated payload and other impurities from the ADC solution using size-exclusion chromatography or other suitable purification methods.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods.
Method 1: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Prepare the ADC sample in a suitable buffer.
-
Chromatography: Inject the ADC onto a HIC column. The different DAR species will separate based on their hydrophobicity.
-
Data Analysis: Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) and calculate the weighted average DAR.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Deglycosylate and reduce the ADC sample.
-
LC-MS Analysis: Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Determine the masses of the light and heavy chains to confirm conjugation and calculate the average DAR.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol outlines the use of an MTT assay to determine the in vitro potency of the this compound ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
This compound ADC
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC and control antibodies. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (e.g., 72-120 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for the ADC on both cell lines.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound derivative ADCs.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P-3 - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ansamitocin P3 as a Payload in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P3, a potent maytansinoid antitumor agent, has emerged as a critical payload for the development of next-generation antibody-drug conjugates (ADCs).[1] Its high cytotoxicity, which is 100 to 1000 times greater than many known anticancer agents, combined with its mechanism of action as a microtubule inhibitor, makes it an effective warhead for targeted cancer therapy.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of ADCs.
This compound exerts its cytotoxic effects by binding to tubulin, disrupting microtubule assembly, and inducing mitotic arrest, which ultimately leads to apoptosis.[3] When conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, this compound can be delivered directly to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window. A notable example of a maytansinoid-based ADC is Trastuzumab emtansine (T-DM1), which utilizes a derivative of the maytansinoid DM1.[4]
These application notes will cover the essential physicochemical and biological properties of this compound, detailed protocols for key in vitro and in vivo assays, and methodologies for the synthesis, purification, and characterization of this compound-based ADCs.
Physicochemical and Cytotoxic Properties of this compound
This compound is a macrocyclic lactam with a complex structure that lends itself to chemical modification for linker attachment.[5] Its potent cytotoxicity has been demonstrated across a range of cancer cell lines.
| Property | Value | References |
| Molecular Formula | C₃₂H₄₃ClN₂O₉ | |
| Molecular Weight | 635.14 g/mol | |
| Mechanism of Action | Microtubule inhibitor; binds to tubulin | |
| Storage | 2-8 °C |
| Cell Line | IC₅₀ (pM) | References |
| MCF-7 (Breast Cancer) | 20 ± 3 | |
| HeLa (Cervical Cancer) | 50 ± 0.5 | |
| EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17 | |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 | |
| U937 (Histiocytic Lymphoma) | 180 |
Experimental Protocols
Protocol 1: ADC Synthesis and Purification
This protocol describes the conjugation of this compound to a monoclonal antibody via a non-cleavable SMCC linker, followed by purification of the resulting ADC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker
-
Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if using cysteine conjugation)
-
Protein A affinity chromatography column
-
Desalting column
-
Elution and neutralization buffers
Procedure:
-
Antibody Preparation (for Cysteine Conjugation):
-
If conjugating to native cysteines, partially reduce the antibody by incubating with a molar excess of DTT or TCEP. The exact concentration and incubation time should be optimized for the specific antibody.
-
Remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Linker-Payload Synthesis (SMCC-Ansamitocin P3):
-
This step involves the chemical synthesis of the SMCC-Ansamitocin P3 complex. Due to the complexity of this synthesis, it is often outsourced or performed by medicinal chemists. A general overview involves reacting the N-hydroxysuccinimide (NHS) ester of SMCC with an amine-modified this compound.
-
-
Conjugation Reaction:
-
Dissolve the SMCC-Ansamitocin P3 linker-payload in DMSO.
-
Add the linker-payload solution to the prepared antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR). The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.
-
The reaction should be performed at a pH between 6.5 and 7.5 to ensure the stability of the maleimide group on the SMCC linker.
-
-
Purification of the ADC:
-
Load the conjugation reaction mixture onto a Protein A affinity chromatography column to capture the ADC and any unconjugated antibody.
-
Wash the column with binding buffer to remove excess linker-payload and other impurities.
-
Elute the ADC from the column using a low pH elution buffer. Immediately neutralize the eluate with a neutralization buffer.
-
Further purify and perform buffer exchange using a desalting column.
-
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC sample in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100
-
Protocol 3: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine the cytotoxicity of a compound by measuring the total protein content of treated cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound ADC
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound ADC and control antibodies. Include wells with untreated cells and media-only blanks. Incubate for the desired period (e.g., 72-96 hours).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an this compound ADC in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line that overexpresses the target antigen (e.g., HER2-positive cell line for an anti-HER2 ADC)
-
Matrigel (optional)
-
This compound ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (mixed with Matrigel if necessary) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment: Administer the this compound ADC, vehicle control, and isotype control ADC via the appropriate route (e.g., intravenous injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
References
Troubleshooting & Optimization
Technical Support Center: Ansamitocin P-3 Production in Actinosynnema pretiosum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of Ansamitocin P-3 (AP-3) in Actinosynnema pretiosum.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to increase Ansamitocin P-3 yield?
A1: The primary strategies for enhancing AP-3 production in Actinosynnema pretiosum can be broadly categorized into:
-
Metabolic Engineering: Modifying the genetic makeup of the organism to enhance the AP-3 biosynthetic pathway and increase the supply of precursors.[1][2] This includes overexpressing key biosynthetic genes, deleting competing pathway genes, and engineering regulatory elements.[3][4]
-
Fermentation Process Optimization: Adjusting culture conditions such as medium composition, temperature, pH, and dissolved oxygen levels to create an optimal environment for AP-3 production.[5]
-
Precursor and Substrate Feeding: Supplementing the fermentation medium with precursors or substrates that are limiting factors in the AP-3 biosynthetic pathway.
-
Traditional Mutagenesis: Employing methods like UV irradiation or chemical mutagens to generate high-yielding mutant strains.
Q2: Which genes are critical for increasing AP-3 biosynthesis?
A2: Several genes and gene clusters have been identified as crucial for enhancing AP-3 production:
-
asm13-17 gene cluster: Overexpression of this cluster, which is responsible for the supply of the unusual glycolate unit, has been shown to significantly increase AP-3 yield.
-
asmUdpg: This gene is involved in the synthesis of UDP-glucose, a key precursor for the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. Its overexpression can boost AP-3 production.
-
Response regulator CrsR: This is a positive regulator of AP-3 biosynthesis. Deletion of the crsR gene leads to a drastic decrease in AP-3 production.
-
asm25: Inactivation of this gene, which encodes an N-glycosyltransferase that diverts a precursor away from the AP-3 pathway, can lead to a more than two-fold increase in AP-3 yield.
-
Efflux pump genes (e.g., APASM_2704, APASM_3193, APASM_2805): Overexpression of these genes can improve the export of AP-3 out of the cell, potentially reducing feedback inhibition and toxicity, thereby increasing the final yield.
Q3: What is the role of precursor supply in AP-3 production?
A3: The biosynthesis of AP-3 is highly dependent on the availability of specific precursors. The main precursors are:
-
3-amino-5-hydroxybenzoic acid (AHBA): This is the starter unit for the polyketide chain. Its synthesis begins with UDP-glucose.
-
Methylmalonyl-CoA and Malonyl-CoA: These are the extender units for the polyketide chain.
-
Glycolate unit: An unusual extender unit supplied by the products of the asm13-17 gene cluster.
Enhancing the intracellular pools of these precursors through metabolic engineering or feeding strategies is a proven method to increase AP-3 titers.
Troubleshooting Guides
Problem 1: Low or no detectable AP-3 production in a wild-type strain.
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Medium | Review and optimize the composition of your seed and fermentation media. Key components include carbon sources (e.g., maltodextrin, soluble starch), nitrogen sources (e.g., malt extract, polypeptone), and mineral salts (e.g., CaCl₂). |
| Incorrect Culture Conditions | Ensure the fermentation is carried out at the optimal temperature (around 28°C) and shaking speed (around 220 rpm) for a sufficient duration (e.g., 144 hours). |
| Poor Inoculum Quality | Use a fresh and healthy spore suspension for inoculation and ensure proper growth in the seed culture stage before transferring to the fermentation medium. |
| Analytical Method Issues | Verify your AP-3 extraction and HPLC quantification methods. Ensure the correct column, mobile phase, and detection wavelength (254 nm) are being used. |
Problem 2: AP-3 yield is significantly lower than reported values for engineered strains.
| Possible Cause | Troubleshooting Step |
| Inefficient Gene Expression/Deletion | Confirm the genetic modification (e.g., overexpression or deletion) at the transcriptional level using RT-qPCR. |
| Metabolic Burden from Genetic Modifications | Overexpression of multiple genes can place a significant metabolic burden on the cells, potentially redirecting resources away from AP-3 production. Try optimizing the expression levels of the engineered genes. |
| Precursor Limitation | Even with pathway engineering, precursor availability can become a bottleneck. Experiment with feeding key precursors like isobutanol or optimizing carbon sources like fructose. |
| Feedback Inhibition or Product Toxicity | High concentrations of AP-3 can be toxic to the producing strain. Consider overexpressing efflux pumps to enhance AP-3 export. Overexpression of the cell division protein FtsZ has also been shown to improve AP-3 resistance and yield. |
Problem 3: Inconsistent AP-3 yields between fermentation batches.
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize the inoculum preparation, including spore concentration and seed culture age. |
| Inconsistent Medium Preparation | Ensure precise and consistent preparation of all media components, including pH adjustment. |
| Fluctuations in Fermentation Parameters | Closely monitor and control temperature, pH, and dissolved oxygen levels throughout the fermentation process. The use of oxygen vectors like soybean oil can help maintain dissolved oxygen levels. |
| Genetic Instability of the Strain | High-yielding strains, especially those generated by random mutagenesis, can sometimes be unstable. Periodically re-isolate single colonies and screen for high producers. |
Quantitative Data on AP-3 Yield Improvement
| Strategy | Strain/Condition | AP-3 Titer (mg/L) | Fold Increase | Reference |
| Metabolic Engineering | Overexpression of asm13-17 | - | 1.94 | |
| Overexpression of asm13-17 and asmUdpg | 680.5 | - | ||
| Combination of mutation and overexpression of asmUdpg & asm13-17 | 582.7 | - | ||
| Inactivation of asm25 | - | >2 | ||
| Overexpression of efflux pump APASM_3193 | 330.6 | ~1.25 | ||
| Overexpression of FtsZ | 327.37 | ~1.3 | ||
| Fed-Batch Fermentation | Engineered strain with fructose and isobutanol feeding | 757.7 | - | |
| Fermentation Optimization | Addition of Mg²⁺ | 85 | 3.0 | |
| Use of soybean oil as an oxygen vector | 106.04 | 1.49 | ||
| Economical medium with cane molasses, glycerol, and soybean powder | 111.9 | - | ||
| Supplementation with isobutanol, soybean oil, and vitamin B1 | 141 | - |
Experimental Protocols
1. General Fermentation Protocol for A. pretiosum
-
Spore Production: Culture A. pretiosum strains on a suitable solid medium (e.g., ISP2 or MS medium) at 30°C.
-
Seed Culture: Inoculate spore suspensions into a seed culture medium. A typical seed medium contains (w/v): 2% glucose, 4% soluble starch, 1% soybean meal, 0.5% polypeptone, 0.3% NaCl, and 0.5% CaCl₂, with the pH adjusted to 7.0. Incubate at 28°C with shaking at 220 rpm for 48 hours.
-
Fermentation Culture: Transfer the seed culture (e.g., 10% v/v) into the fermentation medium. A typical fermentation medium consists of (w/v): 3% maltodextrin, 3% soluble starch, 1% malt extract, 0.5% polypeptone, and 1% CaCl₂, with the pH adjusted to 7.0. Incubate at 28°C and 220 rpm for up to 144 hours.
-
AP-3 Extraction and Quantification:
-
Extract the culture supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in methanol.
-
Quantify AP-3 using HPLC with a C18 column, a mobile phase of acetonitrile-water gradient, and detection at 254 nm.
-
2. CRISPR-Cas9 Mediated Gene Inactivation (e.g., asm25)
-
System Development: A tailored CRISPR-Cas9 system for A. pretiosum may be required, potentially involving codon optimization of the cas9 gene and using a suitable replicon like pIJ101.
-
Plasmid Construction: Construct a plasmid containing the Cas9 nuclease, a guide RNA targeting the asm25 gene, and homology arms for repair.
-
Conjugation: Introduce the CRISPR-Cas9 plasmid into A. pretiosum from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Mutant Screening: Select for exconjugants and screen for the desired gene inactivation through PCR and sequencing.
Visualizations
Caption: Simplified biosynthetic pathway of Ansamitocin P-3 in A. pretiosum.
Caption: General workflow for increasing Ansamitocin P-3 production.
References
- 1. Rational approach to improve ansamitocin P-3 production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two strategies to improve the supply of PKS extender units for ansamitocin P-3 biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Optimizing fermentation media for enhanced Ansamitocin P3 production
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the optimization of fermentation media for enhanced Ansamitocin P-3 (AP-3) production by Actinosynnema pretiosum.
Frequently Asked Questions (FAQs)
Q1: What is Ansamitocin P-3 (AP-3) and why is its production challenging?
A1: Ansamitocin P-3 (AP-3) is a potent antitumor agent belonging to the maytansinoid family of antibiotics.[1][2] It is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4] The primary challenge in its production is the low fermentation yield, which makes the process costly and limits its broad application.[5] Production is governed by a complex biosynthetic pathway involving 48 genes and is influenced by numerous nutritional and environmental factors.
Q2: What are the primary precursors for AP-3 biosynthesis?
A2: The AP-3 molecular framework is assembled from several key precursors. The process starts with 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit. The polyketide chain is then extended using three propionate units, three acetate units, and one unusual "glycolate" extender unit (methoxymalonyl-ACP). Finally, an isobutyryl group is incorporated in post-modification steps to form the final AP-3 molecule.
Q3: Which microorganisms are typically used for AP-3 production?
A3: The primary producing strain for ansamitocins is Actinosynnema pretiosum. Other species such as Actinosynnema mirum are also used. Research often involves using mutant strains of these organisms to achieve higher production yields.
Q4: What role do regulatory genes play in AP-3 production?
A4: AP-3 biosynthesis is controlled by a hierarchical regulatory network. This includes pathway-specific regulators located within the ansamitocin biosynthetic gene cluster (asm BGC), such as Asm2 and Asm39, which act as positive regulators. Additionally, global regulators like the CrsRK two-component system and the AdpA family regulator AdpA_1075 play a crucial role by linking secondary metabolism to other cellular processes. Overexpression of positive regulators or inactivation of inhibitory genes can significantly enhance AP-3 production.
Troubleshooting Guide
Problem 1: Low or No AP-3 Yield Despite Healthy Cell Growth
Q: My A. pretiosum culture shows good biomass (Dry Cell Weight), but the AP-3 titer is very low. What are the likely causes and how can I fix it?
A: This common issue often points to problems with precursor supply, metabolic competition, or suboptimal fermentation conditions rather than primary cell viability.
Possible Causes & Solutions:
-
Inadequate Precursor Supply: The complex structure of AP-3 requires a balanced supply of multiple precursors. A deficiency in any one can create a bottleneck.
-
Solution: Supplement the medium with precursors or stimulants.
-
Isobutanol: Adding isobutanol can enhance the supply of the isobutyryl-CoA precursor for the final ester side chain, potentially leading to a four-fold improvement in AP-3 production.
-
Fructose: Using fructose as a primary carbon source has been shown to stimulate key genes in the secondary metabolism pathway, resulting in significantly higher AP-3 yields compared to glucose.
-
Glycerol: As a delayed carbon source, glycerol can provide nutrients for AP-3 biosynthesis in the late fermentation period.
-
-
-
Nutrient Imbalance (Carbon/Nitrogen Sources): The type and concentration of carbon and nitrogen sources critically affect whether the cell's metabolism is directed towards growth or secondary metabolite production.
-
Solution: Optimize the C/N ratio and sources.
-
Low Organic Nitrogen: A relatively low concentration of organic nitrogen can significantly improve AP-3 production by upregulating genes in the biosynthetic pathway and directing more carbon flux towards ansamitocin synthesis.
-
Avoid High Ammonium: High concentrations of ammonium in the medium can depress AP-3 production by down-regulating the transcription of key structural and regulatory genes.
-
Economical Substrates: Cost-effective substrates like cane molasses, glycerol, and cold-pressed soybean powder have been successfully optimized to achieve high AP-3 titers.
-
-
-
Competition from Other Metabolic Pathways: Cellular resources, particularly precursors like malonyl-CoA and methylmalonyl-CoA, are shared between primary metabolism (e.g., fatty acid synthesis) and AP-3 biosynthesis.
-
Solution: Redirect metabolic flux using genetic engineering.
-
Inactivate Competing Pathways: Deleting competing polyketide synthase (PKS) gene clusters can redirect the precursor pool towards AP-3 synthesis, increasing the yield.
-
Inactivate Byproduct Formation: The gene asm25 is involved in converting an AP-3 precursor (PND-3) into a byproduct. Inactivating asm25 can result in a more than two-fold increase in AP-3 yield.
-
-
Below is a logical workflow to troubleshoot low AP-3 yield.
Caption: A troubleshooting workflow for diagnosing and resolving low Ansamitocin P-3 yield.
Problem 2: Fermentation Stalls or Yield Decreases in Late Stages
Q: The fermentation starts well, but AP-3 production stops or even declines after a few days. What could be the cause?
A: This often points to a limitation of a key resource or the accumulation of inhibitory byproducts.
Possible Causes & Solutions:
-
Dissolved Oxygen (DO) Limitation: As biomass increases, oxygen demand can outstrip supply, especially in shake flask cultures. This is a critical factor as AP-3 biosynthesis is an aerobic process.
-
Solution: Enhance oxygen availability.
-
Add Oxygen Vectors: Supplementing the medium with an oxygen vector like soybean oil (e.g., 0.5% v/v added at 48-50 hours) can effectively alleviate DO limitation and significantly boost AP-3 production.
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Bioreactor Control: In a bioreactor, implement a strategy to maintain DO levels, such as adjusting agitation and aeration rates.
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-
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Depletion of Key Nutrients: A specific nutrient required during the production phase (idiophase) may be depleted.
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Solution: Implement a fed-batch strategy.
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Rational Feeding: Based on consumption profiles, develop a feeding strategy. For example, pulse feeding with fructose and isobutanol at specific time points (e.g., 60, 96, and 120 hours) has been shown to dramatically increase the final AP-3 titer in bioreactors.
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-
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Product Feedback Inhibition or Toxicity: High concentrations of AP-3 itself can be toxic to the producing organism or inhibit its own biosynthesis.
-
Solution: Enhance product export.
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Overexpress Efflux Pumps: Identifying and overexpressing specific efflux pump genes (transporters) can improve the cell's ability to export AP-3, reducing intracellular toxicity and potentially increasing the overall yield.
-
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Data Presentation: Optimized Media Compositions
The following tables summarize various media compositions and supplements that have been successfully used to enhance AP-3 production.
Table 1: Optimized Fermentation Media for Enhanced AP-3 Production
| Component | Medium 1 (Economical) | Medium 2 (High-Yield Lab Scale) | Medium 3 (Basal with Oxygen Vector) |
| Primary Carbon | Cane Molasses (63.22 g/L) | Fructose (9.4 g/L) | Saccharose (2.5 g/L) |
| Secondary Carbon | Glycerol (22.91 g/L) | Glycerol (26.8 g/L) | Glycerin (1.5 g/L) |
| Nitrogen Source | Cold-Pressed Soybean Powder (3.29 g/L) | Yeast Extract (7.0 g/L), Buckwheat Flour (20 g/L) | Corn Plasm (2.5 g/L) |
| Other Organics | - | Soluble Starch (3.0 g/L) | Isobutanol (0.2 g/L), L-valine (0.05 g/L) |
| Salts/Minerals | - | NH₄Cl (1.0 g/L), MgSO₄·H₂O (0.5 g/L), FeSO₄·H₂O (0.1 g/L), KH₂PO₄ (0.5 g/L), CaCO₃ (5.0 g/L) | CaCO₃ (0.7 g/L), MgSO₄·7H₂O (0.05 g/L), FeSO₄·7H₂O (0.001 g/L) |
| pH | Not Specified | 7.4 | Not Specified |
| Reported AP-3 Yield | 111.9 mg/L | ~365 mg/L (in mutant strain) | 106.04 mg/L (with soybean oil) |
Table 2: Effect of Specific Supplements on AP-3 Production
| Supplement | Base Medium | Optimal Concentration/Strategy | Fold Increase | Final AP-3 Titer | Reference |
| Isobutanol | Agro-industrial residue medium | Optimal addition | ~4.0x | Not specified | |
| Soybean Oil | Basal medium | 0.52% (v/v) added at 50h | 1.49x | 106.04 mg/L | |
| Mg²⁺ | Agro-industrial residue medium | Optimal addition | 3.0x | 85 mg/L | |
| Isobutanol + Fructose | Fed-batch in bioreactor | Pulse fed at 60, 96, 120h | - | 757.7 mg/L |
Key Experimental Protocols
1. Seed Culture Preparation
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Inoculation: Inoculate spore suspensions or agar-grown mycelia of A. pretiosum into the seed medium.
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Seed Medium Example: A typical seed medium contains glucose (1.0%), yeast extract (0.5%), glycerol (1.0%), corn syrup (0.5%), soluble starch (1.5%), and calcium carbonate (0.2%), with a pH of 7.0.
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Incubation: Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.
2. Fermentation Process
-
Inoculation: Transfer the seed culture (typically 5-10% v/v) into the production fermentation medium.
-
Incubation: Incubate the production culture in shake flasks at 28°C with shaking at 220 rpm for 7 to 8 days.
-
Sampling: Withdraw samples at regular intervals to measure Dry Cell Weight (DCW) and AP-3 concentration.
3. AP-3 Extraction and Quantification
-
Separation: Centrifuge the culture broth (e.g., at 12,000 rpm for 5 min) to separate the supernatant from the mycelia.
-
Extraction: Extract the supernatant with an equal volume of a solvent like ethyl acetate.
-
Evaporation & Reconstitution: Evaporate the organic solvent layer to dryness and reconstitute the residue in a known volume of methanol for analysis.
-
Quantification: Analyze the sample using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An acetonitrile-water gradient is typically used.
-
Detection: Monitor absorbance at 254 nm.
-
Standard Curve: Quantify the AP-3 concentration by comparing the peak area to a standard curve prepared with pure AP-3.
-
Signaling & Biosynthetic Pathways
An understanding of the underlying biosynthetic and regulatory pathways is crucial for rational optimization.
Caption: Simplified overview of the Ansamitocin P-3 biosynthetic pathway.
Caption: Regulation of AP-3 biosynthesis by the CrsRK two-component system (TCS).
References
Technical Support Center: Overcoming Low Yield in Ansamitocin P-3 Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming low yields in the biosynthesis of Ansamitocin P-3 (AP-3).
Troubleshooting Guide
This guide addresses common issues encountered during AP-3 fermentation and provides actionable solutions in a question-and-answer format.
Question: My Actinosynnema pretiosum culture is growing well, but the AP-3 titer is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low AP-3 production despite good cell growth often points to bottlenecks in the biosynthetic pathway or suboptimal fermentation conditions. Here are several potential causes and troubleshooting steps:
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Precursor Limitation: The biosynthesis of AP-3 requires specific precursors, including 3-amino-5-hydroxybenzoic acid (AHBA) and a unique "glycolate" extender unit (methoxymalonyl-ACP).[1] A shortage of these precursors is a common cause of low yield.
-
Solution: Supplement the fermentation medium with precursors. For example, pulse feeding with isobutanol and fructose has been shown to significantly increase AP-3 titers.[2]
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Insufficient Gene Expression: The genes responsible for the AP-3 biosynthetic pathway may not be adequately expressed.
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Solution: Employ metabolic engineering techniques to overexpress key biosynthetic genes. Overexpression of the asm13-17 gene cluster, which is responsible for the glycolate unit supply, or the asmUdpg gene for the AHBA precursor, has proven effective.[2][3] A combination of overexpressing both has led to even higher yields.[3]
-
-
Suboptimal Fermentation Conditions: The composition of the fermentation medium and physical parameters can greatly influence secondary metabolite production.
-
Solution: Optimize the fermentation medium. This includes selecting the appropriate carbon and nitrogen sources. For instance, using fructose as the sole carbon source has been shown to increase AP-3 yield fourfold compared to glucose in Actinosynnema mirum. Additionally, supplementing the medium with Mg2+ can enhance the activity of key enzymes in the precursor supply pathway. The use of oxygen vectors like soybean oil can also improve yield by enhancing dissolved oxygen levels.
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-
Product Inhibition: High concentrations of AP-3 can be toxic to the producing strain, A. pretiosum, leading to feedback inhibition of its own biosynthesis.
-
Solution: Enhance the strain's resistance to AP-3. Overexpression of the cell division protein FtsZ, which has been identified as a target of AP-3 in the producing bacterium, can significantly improve AP-3 resistance and yield.
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Question: I have tried overexpressing some of the biosynthetic genes, but the yield improvement is marginal. What else can I do?
Answer:
If single-gene overexpression is not yielding the desired results, a multi-faceted approach is necessary. Consider the following strategies:
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Combinatorial Metabolic Engineering: Overexpress multiple key genes simultaneously. For example, co-overexpression of asmUdpg and the asm13-17 gene cluster has a synergistic effect on AP-3 production.
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Deletion of Competing Pathways: The cell's metabolic resources may be diverted to other secondary metabolite pathways.
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Solution: Use CRISPR-Cas9 to delete competing gene clusters. The inactivation of the T1PKS-15 gene cluster, for example, has been shown to increase AP-3 production by 27%, likely by increasing the intracellular pool of precursors.
-
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Inactivation of Inhibitory Genes: Some genes may negatively regulate AP-3 biosynthesis.
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Solution: Inactivate genes that divert intermediates away from the main AP-3 pathway. For instance, the gene asm25 encodes an N-glycosyltransferase that converts the AP-3 precursor, N-demethylansamitocin P-3 (PND-3), into a byproduct. Inactivating asm25 can result in a more than 2-fold increase in AP-3 yield.
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-
Combined Mutation and Metabolic Engineering: Traditional random mutagenesis can be combined with targeted metabolic engineering to achieve higher-producing strains.
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Solution: Isolate a high-producing mutant through methods like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) mutation, and then apply metabolic engineering strategies to this mutant strain.
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Frequently Asked Questions (FAQs)
Q1: What is the role of isobutanol in enhancing AP-3 production?
A1: Isobutanol serves as a precursor for the isobutyryl side chain of Ansamitocin P-3. Supplementing the fermentation medium with isobutanol can directly increase the availability of this specific building block, thereby boosting the final AP-3 titer.
Q2: How does the choice of carbon source affect AP-3 yield?
A2: The carbon source can significantly impact both cell growth and secondary metabolite production. While glucose may support robust biomass production, other carbon sources like fructose have been shown to be more effective in stimulating the expression of key genes in the AP-3 secondary metabolism pathway, leading to higher yields.
Q3: What is the function of the asm13-17 gene cluster in AP-3 biosynthesis?
A3: The asm13-17 gene cluster is responsible for the synthesis of the unusual "glycolate" extender unit, methoxymalonyl-acyl carrier protein (MM-ACP). The supply of this extender unit is considered a bottleneck in AP-3 biosynthesis. Overexpression of this gene cluster can, therefore, alleviate this bottleneck and increase AP-3 production.
Q4: Can CRISPR-Cas9 be used to engineer Actinosynnema pretiosum?
A4: Yes, CRISPR-Cas9-based genome editing tools have been successfully developed and adapted for Actinosynnema pretiosum. This technology allows for efficient and targeted genetic modifications, such as gene knockouts, knock-ins, and promoter replacements, to improve AP-3 production.
Q5: Are there any regulatory genes that control AP-3 biosynthesis?
A5: Yes, two-component systems (TCSs) are known to regulate secondary metabolite biosynthesis in actinomycetes. In A. pretiosum, the response regulator CrsR, part of the CrsRK TCS, has been identified as a positive regulator of AP-3 biosynthesis. Deletion of the crsR gene leads to a drastic decrease in AP-3 production.
Quantitative Data on AP-3 Yield Improvement
The following tables summarize the quantitative improvements in Ansamitocin P-3 yield achieved through various strategies.
Table 1: Yield Improvement through Metabolic Engineering
| Strain/Modification | Strategy | Fold Increase in Yield | Final Titer (mg/L) | Reference |
| Oasm13-17 | Overexpression of asm13-17 | 1.94 | - | |
| Oasm13-17:asmUdpg | Overexpression of asm13-17 and asmUdpg | - | 680.5 | |
| M-asmUdpg:asm13-17 | Mutation + Overexpression of asmUdpg and asm13-17 | - | 582.7 | |
| BDP-jk | Knock-in of bidirectional promoter for asm13-17 | 1.5 | - | |
| MD02 | Deletion of T1PKS-15 | 1.27 | - | |
| NXJ-22 + asm10 overexpression | Inactivation of ansa30 + overexpression of asm10 | 1.93 | - | |
| asm25 knockout | Inactivation of asm25 | >2 | - | |
| WXR-30 | Overexpression of FtsZ | 1.3 | 327.37 | |
| Efflux gene overexpression | Overexpression of APASM_3193 | - | 330.6 |
Table 2: Yield Improvement through Fermentation Optimization
| Strategy | Condition | Fold Increase in Yield | Final Titer (mg/L) | Reference |
| Precursor Feeding | Pulse feeding of fructose (15 g/L) and isobutanol (1.64 g/L) | - | 757.7 | |
| Carbon Source | Fructose as sole carbon source (vs. glucose) | ~4 | - | |
| Metal Ion Addition | Optimal Mg2+ addition | 3 | 85 | |
| Oxygen Vector | 0.52% soybean oil added at 50h | 1.49 | 106.04 | |
| Precursor Feeding | 40 mM isobutanol in asm25 knockout strain | ~6 | 27.43 | |
| Medium Optimization | Cane molasses, glycerol, soybean powder + supplements | - | 141 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Inactivation in A. pretiosum
This protocol is a representative methodology based on published studies for deleting a target gene in A. pretiosum.
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Vector Construction:
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Construct a donor plasmid containing two homologous arms (typically 1-1.5 kb) flanking the target gene to be deleted.
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Clone the homologous arms into a suitable vector for A. pretiosum that cannot replicate in the host (e.g., based on the pKC1139 plasmid).
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Construct a separate plasmid expressing Cas9 and a specific single-guide RNA (sgRNA) targeting the gene of interest. A tailor-made pCRISPR–Cas9apre system can be used.
-
-
Conjugation:
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Introduce the Cas9/sgRNA plasmid and the donor plasmid into A. pretiosum via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor to an OD600 of 0.4-0.6, wash, and resuspend the cells.
-
Mix the E. coli donor with A. pretiosum spores or mycelia.
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Plate the mixture on a suitable medium (e.g., MS agar) and incubate to allow for conjugation.
-
-
Selection of Mutants:
-
After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid) to select against the E. coli donor and an antibiotic corresponding to the resistance marker on the plasmids to select for exconjugants.
-
Isolate individual colonies and screen for the desired double-crossover mutants by PCR using primers flanking the target gene. The mutant should show a smaller PCR product than the wild type.
-
-
Verification:
-
Confirm the gene deletion by Sanger sequencing of the PCR product from the mutant strain.
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Protocol 2: Fed-Batch Fermentation with Precursor Feeding
This protocol is based on a successful strategy for enhancing AP-3 production.
-
Seed Culture Preparation:
-
Inoculate a suitable seed medium with A. pretiosum spores or mycelia.
-
Incubate at 28°C with shaking (e.g., 220 rpm) for 48 hours.
-
-
Bioreactor Fermentation:
-
Transfer the seed culture to a bioreactor containing the production medium.
-
Maintain the fermentation at 28°C with appropriate aeration and agitation.
-
-
Fed-Batch Strategy:
-
Prepare sterile stock solutions of fructose (e.g., 500 g/L) and isobutanol (e.g., 100 g/L).
-
At specific time points during the fermentation (e.g., 60, 96, and 120 hours), aseptically add the precursor solutions to the bioreactor to achieve the desired final concentrations (e.g., 15 g/L fructose and 1.64 g/L isobutanol).
-
-
Monitoring and Harvest:
-
Monitor cell growth (e.g., dry cell weight) and AP-3 production (by HPLC) throughout the fermentation.
-
Harvest the culture when AP-3 production reaches its maximum.
-
Visualizations
Caption: Simplified biosynthetic pathway of Ansamitocin P-3.
Caption: Troubleshooting workflow for low Ansamitocin P-3 yield.
Caption: CrsRK two-component system regulating AP-3 biosynthesis.
References
- 1. Two strategies to improve the supply of PKS extender units for ansamitocin P-3 biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational approach to improve ansamitocin P-3 production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic engineering strategies to boost Ansamitocin P3 production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on metabolic engineering strategies to enhance Ansamitocin P-3 (AP3) production in Actinosynnema pretiosum.
Frequently Asked Questions (FAQs)
Q1: What is Ansamitocin P-3 (AP3) and why is its production important?
Ansamitocin P-3 (AP3) is a potent antitumor agent belonging to the maytansinoid family of antibiotics.[1][2] It is a crucial precursor for the synthesis of antibody-drug conjugates (ADCs) like DM1 and DM4, which are used in FDA-approved targeted cancer therapies such as Kadcyla and Elahere.[1][2] The low native production of AP3 in its microbial host, Actinosynnema pretiosum, restricts its widespread commercial application, making metabolic engineering a critical area of research to improve yields.[3]
Q2: What are the key precursors for AP3 biosynthesis?
The biosynthesis of AP3 initiates from two main precursors:
-
3-amino-5-hydroxybenzoic acid (AHBA): This starter unit is synthesized from uridine diphosphate (UDP)-glucose via the aminoshikimate pathway.
-
Methylmalonyl-CoA and Malonyl-CoA: These are the extender units for the polyketide synthase (PKS) machinery that assembles the proansamitocin backbone.
Enhancing the intracellular pools of these precursors is a primary strategy for boosting AP3 production.
Q3: What are the main metabolic engineering strategies to increase AP3 production?
Several strategies have been successfully employed to enhance AP3 production:
-
Overexpression of Positive Regulators: Genes like asm2, asm8, asm18, asm39, and the response regulator CrsR positively regulate the AP3 biosynthetic gene cluster. Overexpressing these genes can significantly increase AP3 titers.
-
Enhancing Precursor Supply:
-
Overexpressing genes in the AHBA pathway (e.g., asmUdpg) increases the supply of the starter unit.
-
Engineering the methylmalonyl-CoA metabolic pathway can increase the availability of extender units. Overexpression of the gene cluster asm13-17, responsible for the glycolate extender unit supply, has proven effective.
-
-
Deletion of Competing Pathways: Inactivating genes involved in competing biosynthetic pathways can redirect metabolic flux towards AP3 synthesis. For example, deleting the gene cluster T1PKS-15 increased AP3 production by improving the intracellular triacylglycerol (TAG) pool for precursor supply. Similarly, inactivating asm25, which is involved in the synthesis of an AP3 byproduct, led to a more than 2-fold increase in AP3 yield.
-
Improving Host Strain Tolerance and Efflux: High concentrations of AP3 can be toxic to the producing strain. Overexpressing efflux pump genes (e.g., APASM_2704, APASM_6861, APASM_3193, and APASM_2805) can enhance AP3 export and improve yields. Additionally, overexpression of the cell division protein FtsZ, a target of AP3, has been shown to improve resistance and increase production.
-
Fermentation Process Optimization: Optimizing culture conditions, such as nutrient feeding, addition of divalent metal ions like Mg2+, and using oxygen vectors, can significantly boost AP3 production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no AP3 production in wild-type A. pretiosum | Suboptimal fermentation conditions (medium composition, pH, temperature, aeration). | 1. Review and optimize the seed and fermentation media composition. 2. Ensure the temperature is maintained at 28°C and shaking at 220 rpm. 3. Consider using fructose as a carbon source, which has been shown to improve AP3 yield. 4. Supplement the medium with Mg2+ to enhance the activity of key enzymes. 5. Investigate the use of oxygen vectors like soybean oil to improve dissolved oxygen levels. |
| Engineered strain shows no improvement in AP3 yield | Incorrect gene integration or expression. Metabolic burden from heterologous gene expression. Instability of the engineered strain. | 1. Verify the genetic modification via PCR and Sanger sequencing. 2. Quantify the transcript levels of the overexpressed gene(s) using RT-qPCR to confirm successful overexpression. 3. Evaluate the growth characteristics (e.g., dry cell weight) of the engineered strain compared to the wild-type to assess for metabolic burden. 4. Perform fermentation stability tests over several subcultures. |
| Accumulation of AP3 precursors or intermediates, but low final product | Bottleneck in the post-PKS modification steps. Feedback inhibition by accumulated intermediates. | 1. Identify potential bottlenecks by analyzing the accumulation of intermediates using LC-MS. 2. Overexpress genes involved in the rate-limiting post-PKS modification steps, such as methyltransferases or halogenases. |
| Decreased AP3 production at later stages of fermentation | Product toxicity and inhibition of cell growth. Depletion of essential nutrients or precursors. | 1. Overexpress identified AP3 efflux pumps to facilitate its export from the cell. 2. Implement a fed-batch fermentation strategy to replenish key nutrients and precursors like fructose and isobutanol. 3. Overexpress the FtsZ protein to increase the strain's resistance to AP3. |
| High variability in AP3 yield between fermentation batches | Inconsistent inoculum quality. Variations in fermentation conditions. | 1. Standardize the spore suspension preparation for inoculation. 2. Ensure precise control and monitoring of fermentation parameters (pH, temperature, dissolved oxygen). |
Quantitative Data Summary
Table 1: Impact of Genetic Modifications on Ansamitocin P-3 Production
| Strain/Modification | Parent Strain | AP3 Titer (mg/L) | Fold Increase | Reference |
| ΔcrsR | A. pretiosum X47 | 6.67 ± 1.54 | 0.36 | |
| Wild-type X47 | - | 18.36 ± 2.21 | - | |
| Inactivation of T1PKS-15 | L40 | - | 1.27 | |
| BDP-jk (bidirectional promoter) | L40 | - | 1.5 | |
| asm25 knockout | Wild-type | 4.42 ± 0.58 | >2 | |
| asm25 knockout + 40 mM isobutanol | Wild-type | 27.43 ± 1.03 | ~6 (vs. knockout without isobutanol) | |
| Oasm13-17 | Wild-type | - | 1.94 | |
| Oasm13-17:asmUdpg | Wild-type | 680.5 | - | |
| Oasm13-17:asmUdpg (fed-batch) | Wild-type | 757.7 | - | |
| FtsZ overexpression | WXR-24 | 327.37 | 1.31 | |
| Efflux pump overexpression (APASM_3193) | - | 330.6 | 1.25 | |
| Mutant M | Wild-type | - | ~3 | |
| M-asmUdpg:asm13-17 | Mutant M | 582.7 | 1.6 |
Table 2: Effect of Fermentation Conditions on Ansamitocin P-3 Production
| Condition | Control AP3 Titer (mg/L) | Optimized AP3 Titer (mg/L) | Fold Increase | Reference |
| Addition of 0.52% soybean oil | ~71 | 106.04 | 1.49 | |
| Addition of Mg2+ | ~28 | 85 | 3.0 | |
| Fructose as sole carbon source | - | - | ~4 (vs. glucose) |
Experimental Protocols
Protocol 1: Fermentation of A. pretiosum for AP3 Production
-
Inoculum Preparation:
-
Inoculate spore suspensions of A. pretiosum into a seed medium (e.g., TSBY liquid medium: 3.0% tryptone soya broth powder, 0.5% yeast extract, and 10.3% sucrose, pH 7.2).
-
Incubate at 28°C with shaking at 220 rpm for 48 hours.
-
-
Fermentation:
-
Transfer the seed culture to the fermentation medium. The volume ratio of inoculum to fermentation medium should be approximately 1:20.
-
Incubate at 28°C and 220 rpm for 144 hours (6 days) or longer, depending on the strain and conditions.
-
For fed-batch fermentation, pulse feed with substrates like fructose and isobutanol at specific time points (e.g., 60, 96, and 120 hours).
-
-
Sampling:
-
Collect samples every 24 hours starting from day 3 to monitor AP3 production and cell growth.
-
Protocol 2: Extraction and Quantification of AP3 by HPLC
-
Extraction:
-
Centrifuge the fermentation broth to separate the supernatant.
-
Collect 2 mL of the supernatant and mix vigorously with an equal volume of ethyl acetate.
-
Separate the ethyl acetate phase. Repeat the extraction of the aqueous phase with ethyl acetate to ensure complete recovery.
-
Combine the ethyl acetate extracts and evaporate to dryness.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., Diamonsil C18, 250 mm × 4.6 mm).
-
Mobile Phase: Acetonitrile-water gradient.
-
Detection: UV detector at 254 nm.
-
Quantification: Use a standard curve prepared with purified AP3 to quantify the concentration in the samples.
-
Protocol 3: CRISPR-Cas9 Mediated Gene Inactivation in A. pretiosum
-
Plasmid Construction:
-
Construct a pCas9-based plasmid targeting the gene of interest (e.g., asm25). This plasmid should contain the Cas9 nuclease, a specific guide RNA (gRNA), and homology arms flanking the target gene for homology-directed repair.
-
-
Conjugation:
-
Introduce the constructed plasmid into A. pretiosum via E. coli-Actinosynnema biparental conjugation.
-
Briefly, electro-transfer the plasmid into E. coli ET12567 competent cells.
-
Mix the transformed E. coli with heat-shocked A. pretiosum cells and plate them on a suitable medium for conjugation.
-
-
Screening and Verification:
-
Select the exconjugants on a medium containing appropriate antibiotics.
-
Screen for the desired gene knockout mutants by colony PCR using primers that bind outside the homology arms.
-
Confirm the gene deletion by Sanger sequencing of the PCR product.
-
Visualizations
Caption: Simplified biosynthetic pathway of Ansamitocin P-3 (AP3).
Caption: General experimental workflow for enhancing AP3 production.
References
- 1. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P‐3 production in <i>Actinosynnema… [ouci.dntb.gov.ua]
Technical Support Center: CRISPR-Cas9 Mediated Improvement of Ansamitocin P-3 Titer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CRISPR-Cas9 technology to enhance Ansamitocin P-3 (AP-3) production in Actinosynnema pretiosum.
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic strategies using CRISPR-Cas9 to improve AP-3 production?
A1: Several successful CRISPR-Cas9 strategies have been employed to boost AP-3 titers in A. pretiosum. These primarily focus on:
-
Deleting Competing Pathways: Knocking out gene clusters that divert precursors away from the AP-3 biosynthesis pathway. A notable example is the deletion of the T1PKS-15 gene cluster, which has been shown to increase the intracellular triacylglycerol (TAG) pool, a key precursor for AP-3 synthesis.[1]
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Enhancing Precursor Supply: Upregulating the expression of genes involved in the biosynthesis of AP-3 precursors. This can be achieved by knocking in strong bidirectional promoters (BDPs) like ermEp-kasOp or j23119p-kasOp upstream of key biosynthetic genes such as asm13-17, which are involved in the methoxymalonyl-acyl carrier protein (MM-ACP) pathway.[1] Overexpression of the asm13-17 gene cluster has also proven effective.[2]
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Inactivating Inhibitory Genes: Deleting genes that negatively impact AP-3 yield. For instance, the inactivation of asm25, a gene predicted to be inhibitory, has led to a significant increase in AP-3 production.[3][4] This gene is involved in converting the AP-3 precursor, N-demethylansamitocin P-3, into a byproduct.
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Improving Strain Tolerance: Overexpressing proteins that are targeted by AP-3, thereby reducing its toxic effects on the producing strain. The cell division protein FtsZ has been identified as a target of AP-3, and its overexpression can improve strain resistance and AP-3 yield.
Q2: Is a specialized CRISPR-Cas9 system required for Actinosynnema pretiosum?
A2: Yes, due to the high GC content (around 73.9%) and the fact that it is a non-model actinomycete, a standard CRISPR-Cas9 system may not be efficient. A tailor-made system, such as pCRISPR–Cas9apre, has been developed by optimizing the cas9 gene for the host's codon preference and using a suitable replicon like pIJ101. Critical considerations for a functional CRISPR-Cas9 system in Actinosynnema include the potential toxicity of the Cas9 protein and poor expression of the cas9 gene.
Q3: What kind of improvements in AP-3 titer can be expected from these genetic modifications?
A3: The improvements in AP-3 titer vary depending on the specific genetic modification and the host strain. The table below summarizes reported quantitative data.
| Genetic Modification Strategy | Target Gene(s)/Promoter | Host Strain | Titer Improvement | Reference |
| Deletion of Competing Pathway | T1PKS-15 | A. pretiosum L40 | 27% increase | |
| Promoter Knock-in | BDP (ermEp-kasOp) in asm12-asm13 spacer | A. pretiosum L40 | 30% increase | |
| Promoter Knock-in | BDP (j23119p-kasOp) in asm12-asm13 spacer | A. pretiosum L40 | 50% increase | |
| Inactivation of Inhibitory Gene | asm25 | A. pretiosum ATCC 31565 | > 2-fold increase | |
| Inactivation of Inhibitory Gene + Isobutanol | asm25 | A. pretiosum ATCC 31565 | > 6-fold increase | |
| Overexpression of Precursor Pathway | asm13-17 | A. pretiosum | 1.94-fold increase | |
| Overexpression of Precursor Pathways | asm13-17 and asmUdpg | A. pretiosum | Titer of 680.5 mg/L | |
| Overexpression of Resistance Gene | FtsZ (APASM_5716) | A. pretiosum WXR-30 | From 250.66 mg/L to 327.37 mg/L |
Q4: How does fermentation medium optimization complement genetic modifications?
A4: Optimizing fermentation conditions is crucial to maximize the potential of genetically engineered strains. Key strategies include:
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Supplementation with Precursors: Adding isobutanol can facilitate the synthesis of the C-3 side chain of AP-3, significantly boosting production, especially in asm25 knockout strains.
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Divalent Metal Ions: The addition of Mg²⁺ has been shown to enhance the activities of methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM), leading to a 3-fold increase in AP-3 production.
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Economical Substrates: Utilizing low-cost substrates like cane molasses, glycerol, and cold-pressed soybean powder can make the fermentation process more economically viable while still achieving high titers.
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Oxygen Vectors: The addition of soybean oil as an oxygen vector can improve dissolved oxygen levels, enhancing metabolic activity and increasing AP-3 yield by nearly 50%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no editing efficiency | 1. Inefficient Cas9 expression or activity in A. pretiosum. | 1. Use a codon-optimized cas9 gene for A. pretiosum. Ensure the promoter driving cas9 expression is active in this host. Consider using the pCRISPR–Cas9apre system. |
| 2. Toxicity of constitutive Cas9 expression. | 2. Use an inducible promoter to control cas9 expression. | |
| 3. Ineffective sgRNA design. | 3. Ensure the 20-nt guide sequence is specific to the target and is followed by a proper Protospacer Adjacent Motif (PAM) sequence (e.g., NGG). | |
| 4. Poor plasmid conjugation/transformation efficiency. | 4. Optimize the conjugation/transformation protocol for A. pretiosum. Ensure donor and recipient strains are in the optimal growth phase. | |
| Engineered strain shows poor growth or instability | 1. Toxicity of the genetic modification or accumulation of intermediate metabolites. | 1. Verify that the genetic modification is not disrupting essential genes. Analyze the metabolic profile of the engineered strain. |
| 2. Increased AP-3 production is toxic to the host strain. | 2. Co-express resistance genes, such as FtsZ, to improve the strain's tolerance to higher AP-3 concentrations. | |
| AP-3 titer is not significantly improved after successful gene editing | 1. The targeted gene is not a rate-limiting step in the pathway. | 1. Target other potential bottlenecks in the AP-3 biosynthetic pathway, such as precursor supply or competing pathways. |
| 2. Fermentation conditions are not optimal for the engineered strain. | 2. Optimize fermentation parameters, including media composition, pH, temperature, and aeration. Consider precursor feeding strategies (e.g., isobutanol). | |
| 3. The engineered strain may have reverted or acquired secondary mutations. | 3. Re-sequence the target region to confirm the genetic modification. Perform regular quality control of the cell bank. |
Experimental Protocols & Visualizations
General Workflow for CRISPR-Cas9 Editing in A. pretiosum
The following diagram outlines the general workflow for genetic modification of A. pretiosum using the pCRISPR–Cas9apre system.
Caption: General workflow for CRISPR-Cas9 mediated gene editing in A. pretiosum.
Signaling Pathway for AP-3 Biosynthesis and Genetic Intervention Points
This diagram illustrates the simplified biosynthetic pathway of AP-3 and highlights key points for CRISPR-Cas9 intervention.
Caption: Key intervention points in the AP-3 biosynthetic pathway using CRISPR-Cas9.
Detailed Methodologies
1. Construction of pCRISPR-Cas9apre Editing Vector
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sgRNA Design: A 20-nucleotide guide sequence specific to the target gene is designed. This sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM).
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Vector Backbone: The pCRISPR–Cas9apre plasmid serves as the backbone. This vector contains the A. pretiosum-codon-optimized cas9 gene and a cloning site for the sgRNA and homology arms.
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Assembly of Homology Arms: For gene deletion or replacement, upstream and downstream homology arms (typically 800-1000 bp) flanking the target region are amplified from A. pretiosum genomic DNA.
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Cloning: The sgRNA cassette and the homology arms are assembled into the pCRISPR–Cas9apre vector using a suitable cloning method like Gibson Assembly or Infusion Cloning. The resulting plasmid is transformed into an E. coli donor strain (e.g., ET12567/pUZ8002).
2. Conjugal Transfer into Actinosynnema pretiosum
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Donor Strain Preparation: Grow the E. coli donor strain carrying the final plasmid to mid-log phase in LB medium with appropriate antibiotics.
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Recipient Strain Preparation: Grow A. pretiosum in a suitable medium (e.g., TSB) until the mycelia are well-developed.
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Mating: Mix the donor and recipient cultures. Plate the mixture onto a mating medium (e.g., MS agar) and incubate.
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Selection: After incubation, overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for A. pretiosum exconjugants that have received the plasmid.
3. Fermentation and AP-3 Quantification
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Seed Culture: Inoculate a verified engineered colony into a seed medium and incubate in a shaker.
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Production Culture: Transfer the seed culture into the fermentation medium. Fermentation can be carried out in shake flasks or bioreactors under optimized conditions. For example, an optimized medium could contain cane molasses (63.22 g/L), glycerol (22.91 g/L), and cold-pressed soybean powder (3.29 g/L).
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Extraction: After fermentation, extract AP-3 from the culture broth using a solvent like ethyl acetate.
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Quantification: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) to determine the AP-3 titer. A standard curve of purified AP-3 is used for quantification.
References
- 1. Two strategies to improve the supply of PKS extender units for ansamitocin P-3 biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational approach to improve ansamitocin P-3 production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of Ansamitocin P3 from complex mixtures
Welcome to the technical support center for the purification of Ansamitocin P3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification of this compound from complex mixtures such as fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenge lies in separating this compound from a complex mixture of structurally similar analogues and other metabolites produced during fermentation.[1][2] These analogues, such as Ansamitocin P-0, P-1, P-2, P-3', P-4, and P-4', often have very similar polarities and chromatographic behavior, making their separation difficult.[3] Achieving the high purity required for pharmaceutical applications, particularly for use in Antibody-Drug Conjugates (ADCs), is a significant hurdle.[2]
Q2: What are the most common impurities found with this compound?
A2: The most common impurities are other ansamitocin analogues that differ in the ester side chain at the C-3 position.[3] These include, but are not limited to, Ansamitocin P-0 (hydroxyl), P-1 (acetyl), P-2 (propionyl), P-3' (butyryl, an isomer of P3), and P-4 (isovaleryl). Due to their structural similarity, these compounds often co-elute with this compound in various chromatographic systems.
Q3: What are the general steps for purifying this compound from a fermentation broth?
A3: A typical purification workflow involves several stages:
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Extraction: this compound is first extracted from the fermentation broth using a water-immiscible organic solvent.
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Chromatography: The crude extract then undergoes one or more chromatographic steps to separate this compound from impurities. Common techniques include silica gel chromatography, alumina chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC).
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Crystallization: The final step often involves crystallization to obtain high-purity this compound.
Q4: What is a reasonable expectation for purity and yield?
A4: With optimized protocols, it is possible to achieve high purity and yield. For instance, high-performance counter-current chromatography has been shown to yield 28.8 mg of this compound with 98.4% purity from a 160 mg crude sample in under 80 minutes. Other methods involving resin chromatography and reversed-phase HPLC have been reported to achieve purities of over 95% consistently. Crystallization yields can range from 80-92%.
Troubleshooting Guides
Low Yield After Solvent Extraction
| Symptom | Possible Cause | Troubleshooting Step |
| Low concentration of this compound in the organic extract. | Incomplete extraction from the fermentation broth. | - Ensure the pH of the fermentation broth is optimized for this compound solubility in the organic phase.- Increase the volume of the organic solvent used for extraction.- Perform multiple extractions to improve recovery. |
| Emulsion formation between the aqueous and organic layers. | - Add a small amount of a de-emulsifying agent, such as a saturated salt solution.- Centrifuge the mixture at low speed to break the emulsion. | |
| Degradation of this compound during extraction. | - Perform the extraction at a lower temperature to minimize degradation.- Avoid prolonged exposure to harsh pH conditions. |
Poor Separation in Chromatography
| Symptom | Possible Cause | Troubleshooting Step |
| Co-elution of this compound with other ansamitocin analogues. | Similar polarity of this compound and its analogues. | - Optimize the mobile phase: For normal-phase chromatography (silica gel), adjust the ratio of polar and non-polar solvents (e.g., ethyl acetate and hexane) to improve resolution. For reversed-phase HPLC, fine-tune the gradient profile of the organic solvent (e.g., acetonitrile or methanol) and water.- Change the stationary phase: If silica gel provides poor separation, consider using alumina or a different type of reversed-phase column with a different selectivity (e.g., C8 vs. C18).- Employ orthogonal methods: High-performance counter-current chromatography can be an effective alternative or complementary technique due to its different separation mechanism. |
| Peak tailing in HPLC. | Secondary interactions with the stationary phase (e.g., silanol groups on silica). | - Add a small amount of a competing agent, such as triethylamine, to the mobile phase to block active sites on the stationary phase.- Operate at a slightly elevated temperature to improve peak shape.- Ensure the sample is dissolved in the mobile phase. |
| Broad peaks. | Column overloading. | - Reduce the amount of sample loaded onto the column. |
| Poor column efficiency. | - Check for column degradation and replace if necessary.- Ensure the column is properly packed and equilibrated. |
Difficulty with Crystallization
| Symptom | Possible Cause | Troubleshooting Step |
| This compound does not crystallize. | Presence of impurities inhibiting crystal formation. | - Re-purify the material using a different chromatographic technique to remove impurities.- Try a different solvent system for crystallization. |
| Supersaturation not achieved. | - Slowly evaporate the solvent to increase the concentration of this compound.- Cool the solution slowly to induce crystallization. | |
| Oily precipitate instead of crystals. | Solution is too concentrated or cooled too quickly. | - Dilute the solution slightly and allow the solvent to evaporate slowly.- Employ a seed crystal to initiate proper crystal growth. |
Quantitative Data Summary
| Purification Method | Starting Material | Amount of Purified this compound | Purity | Yield | Reference |
| High-Performance Counter-Current Chromatography | 160 mg crude sample | 28.8 mg | 98.4% | 18% | |
| Resin and Reversed-Phase HPLC | Fermentation Broth | Not Specified | >95% | Not Specified | |
| Crystallization | Purified Concentrate | Not Specified | Not Specified | 80-92% |
Experimental Protocols
Protocol 1: Solvent Extraction from Fermentation Broth
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Adjust the pH of the fermentation broth to a neutral or slightly basic pH (e.g., 7.0-8.0) to ensure this compound is in a non-ionized state.
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Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform, to the fermentation broth in a separatory funnel.
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Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
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Allow the layers to separate. The organic layer containing this compound will typically be the top layer if using ethyl acetate and the bottom layer if using chloroform.
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Drain the organic layer.
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Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize recovery.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the extract under reduced pressure to obtain the crude this compound.
Protocol 2: Silica Gel Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and a small amount of ethyl acetate).
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Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly stronger solvent.
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Carefully load the sample onto the top of the silica gel bed.
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Elute the column with a mobile phase of increasing polarity. A common gradient is starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.
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Collect fractions and analyze them for the presence of this compound using a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC.
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Combine the fractions containing pure this compound and evaporate the solvent.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: Troubleshooting logic for chromatographic separation issues.
References
- 1. Preparative isolation and purification of anti-tumor agent ansamitocin P-3 from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Ansamitocin P-3, Ansamitocin P-3 from Actinosynnema pretiosum - Cell Culture Series - 苏州瑞特佰生物科技有限公司 [rhinobio.com]
Technical Support Center: Ansamitocin P3 Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P3 in aqueous solutions. The information is designed to help you anticipate and address common stability challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
This compound stability in aqueous environments is primarily influenced by pH, temperature, and exposure to light. The ester linkage at the C-3 position is particularly susceptible to hydrolysis, which is a key degradation pathway.
Q2: How does pH impact the stability of this compound?
This compound exhibits pH-dependent stability. It is more stable in neutral to slightly acidic conditions and demonstrates accelerated degradation under acidic conditions. Specifically, studies on nanoparticle-encapsulated this compound have shown a significantly faster release rate at pH 5.5 compared to pH 7.4, suggesting that the compound is less stable at a more acidic pH[1]. This is likely due to the acid-catalyzed hydrolysis of the C-3 ester.
Q3: What is the recommended pH range for preparing and storing this compound aqueous solutions?
Based on the observed pH-dependent release from nanoparticles, it is recommended to prepare and store this compound solutions in a neutral pH range (approximately pH 7.0-7.4) to minimize hydrolysis of the ester linkage[1]. If your experimental protocol requires an acidic environment, be aware of the potential for increased degradation and consider minimizing the exposure time.
Q4: Are there any recommended formulation strategies to improve the stability of this compound in aqueous solutions?
Yes, formulation can significantly enhance the stability of this compound. A formulation based on normal saline and PEG300 has been successfully used in preclinical studies, suggesting that co-solvents and polymers can improve stability and solubility. For antibody-drug conjugates (ADCs) utilizing maytansinoids, histidine-based buffers at a pH of around 5.2 have been shown to provide good stability for the conjugate. While this applies to the entire ADC, it indicates that careful selection of buffering agents is crucial.
Q5: What are the potential degradation pathways for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solution is likely the hydrolysis of the ester bond at the C-3 position, yielding maytansinol and the corresponding carboxylic acid. Other potential degradation pathways for maytansinoids, the class of compounds to which this compound belongs, include oxidation, particularly if thiol-containing derivatives are used. Although this compound does not have a free thiol group, other parts of the molecule could be susceptible to oxidation under harsh conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or concentration over time in aqueous solution. | Hydrolysis of the C-3 ester linkage. This is accelerated at acidic pH. | - Prepare solutions fresh whenever possible.- If storage is necessary, store at neutral pH (7.0-7.4) and at low temperatures (2-8°C).- For longer-term storage, consider lyophilization or storing in an appropriate organic solvent at -20°C or -80°C. |
| Adsorption to container surfaces. | - Use low-adsorption vials (e.g., polypropylene or silanized glass).- Consider adding a small percentage of a non-ionic surfactant like Tween-20 or a co-solvent like PEG300 to the solution. | |
| Precipitation of this compound from aqueous solution. | Low aqueous solubility. While generally considered to have good water solubility, high concentrations may lead to precipitation. | - Use a co-solvent system. A formulation with normal saline and PEG300 has been reported for in vivo studies.- Ensure the pH of the solution is within the optimal range for solubility and stability. |
| Inconsistent experimental results between batches of prepared solutions. | Incomplete dissolution or degradation during preparation. | - Ensure complete dissolution by gentle vortexing or sonication. Visually inspect for any particulate matter.- Prepare solutions under controlled temperature and pH conditions to minimize degradation during handling. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Formulation
This protocol is adapted from a formulation used in preclinical studies and is intended to provide a starting point for developing a stable aqueous solution of this compound.
Materials:
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This compound
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Polyethylene glycol 300 (PEG300)
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Normal saline (0.9% w/v sodium chloride in water)
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Sterile, low-adsorption microcentrifuge tubes or vials
Procedure:
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Weigh the required amount of this compound in a sterile, low-adsorption vial.
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Add a sufficient volume of PEG300 to dissolve the this compound completely. The exact ratio will depend on the desired final concentration and should be determined empirically.
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Once fully dissolved in PEG300, add the required volume of normal saline to achieve the final desired concentration of this compound.
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Mix gently by inversion or slow vortexing until a clear, homogeneous solution is obtained.
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Use the solution immediately or store at 2-8°C for short-term use. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
This compound Degradation Pathway
Caption: Potential hydrolytic degradation of this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for a forced degradation study of this compound.
References
Technical Support Center: High-Density Ansamitocin P-3 Fed-Batch Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-density fed-batch fermentation of Ansamitocin P-3 (AP-3).
Troubleshooting Guide
This section addresses common issues encountered during AP-3 fermentation experiments.
Issue 1: Low Ansamitocin P-3 (AP-3) Yield
Possible Causes and Solutions:
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Sub-optimal Precursor Supply: The biosynthesis of AP-3 is highly dependent on the availability of specific precursors.
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Solution: Implement a rational fed-batch strategy by pulse-feeding precursors. For instance, a significant increase in AP-3 production has been observed with the pulse feeding of fructose and isobutanol.[1] A study demonstrated that pulse feeding 15 g/L of fructose and 1.64 g/L of isobutanol at 60, 96, and 120 hours increased the AP-3 production level to 757.7 mg/L.[1] Supplementing the culture with isobutanol can lead to a four-fold improvement in AP-3 production.[2]
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Nutrient Limitation in the Medium: The composition of the fermentation medium is critical for optimal cell growth and AP-3 production.
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Inadequate Dissolved Oxygen (DO) Levels: Oxygen availability is a key factor in aerobic fermentation processes.
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Solution: Implement an effective dissolved oxygen control strategy. The use of oxygen vectors, such as soybean oil, can also promote AP-3 generation. A study found that adding 0.52% soybean oil at 50 hours increased the AP-3 yield by 49.48%.
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Substrate Competition from Other Biosynthetic Pathways: The producing strain, Actinosynnema pretiosum, can synthesize other secondary metabolites that compete for the same precursors as AP-3.
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Solution: Consider genetic engineering approaches to inactivate competing polyketide synthase (PKS) gene clusters.
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Issue 2: Poor Cell Growth
Possible Causes and Solutions:
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Sub-optimal Medium Composition: The growth of Actinosynnema pretiosum can be limited by the availability of essential nutrients.
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Solution: Ensure the medium provides adequate carbon and nitrogen sources. While fructose as a sole carbon source can enhance AP-3 production, glucose generally supports better biomass production.
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Inhibitory Byproducts: The accumulation of toxic byproducts can inhibit cell growth.
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Solution: Monitor the accumulation of potential inhibitory compounds. A well-designed fed-batch strategy can help to control the concentration of substrates and byproducts.
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High Shear Stress: Excessive agitation speeds can damage mycelia, leading to poor growth.
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Solution: Optimize the agitation rate to ensure adequate mixing and oxygen transfer without causing excessive shear stress.
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Issue 3: Inconsistent Fermentation Performance
Possible Causes and Solutions:
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Variability in Inoculum Quality: The age and quality of the seed culture can significantly impact the fermentation outcome.
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Solution: Standardize the seed culture preparation protocol, including the age of the culture and the inoculum size.
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Fluctuations in Process Parameters: Inconsistent control of pH, temperature, and dissolved oxygen can lead to variable results.
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Solution: Implement robust process control strategies to maintain these parameters within their optimal ranges.
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Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for a fed-batch feeding strategy?
A1: A rational approach is to pulse-feed key precursors during the fermentation. Based on published research, a starting point could be to pulse feed fructose and isobutanol at specific time points. For example, in one study, pulse feeding 15 g/L of fructose and 1.64 g/L of isobutanol at 60, 96, and 120 hours in a bioreactor fermentation of an engineered A. pretiosum strain resulted in an AP-3 titer of 757.7 mg/L.
Q2: How can I reduce the cost of the fermentation medium?
A2: You can explore the use of low-cost agro-industrial residues. Studies have shown that cane molasses, glycerol, and cold-pressed soybean powder can be effective and economical carbon and nitrogen sources for AP-3 production. An optimized medium containing these components achieved an AP-3 titer of 111.9 mg/L in shake flasks.
Q3: What is the role of dissolved oxygen in AP-3 production?
A3: Dissolved oxygen is a critical parameter in the aerobic fermentation of A. pretiosum for AP-3 production. Inadequate oxygen levels can limit cell growth and product formation. Conversely, excessively high oxygen levels can also be detrimental. Maintaining an optimal DO level is crucial. Strategies to enhance oxygen availability include optimizing agitation and aeration rates, and using oxygen vectors like soybean oil.
Q4: Can genetic modification of the production strain improve AP-3 yield?
A4: Yes, metabolic engineering has proven to be a very effective strategy. Overexpressing the asm13-17 gene cluster, which is responsible for the glycolate unit supply, has been shown to increase AP-3 accumulation. Furthermore, inactivating competing pathways, such as other PKS gene clusters, can redirect precursors towards AP-3 biosynthesis, leading to enhanced yields. Inactivating the asm25 gene has also been shown to result in a more than two-fold increase in AP-3 yield.
Q5: Does Ansamitocin P-3 exhibit product inhibition?
A5: Yes, at high concentrations, AP-3 can suppress the growth of the producing strain, Actinosynnema pretiosum. This self-toxicity is a factor that can limit the achievable titer in high-density fermentations.
Data Presentation
Table 1: Summary of Fed-Batch Strategies and Resulting AP-3 Titers
| Strategy | Strain | Feeding Details | AP-3 Titer (mg/L) | Reference |
| Precursor Feeding | A. pretiosum Oasm13-17:asmUdpg | Pulse feeding of 15 g/L fructose and 1.64 g/L isobutanol at 60, 96, and 120 hr | 757.7 | |
| Oxygen Vector Addition | A. pretiosum B24-13 | 0.52% soybean oil added at 50 hr | 106.04 | |
| Economical Medium | A. pretiosum | Optimized medium with cane molasses, glycerol, and soybean powder | 111.9 | |
| Isobutanol Supplementation | A. pretiosum | Optimal addition of isobutanol | ~4-fold improvement | |
| Genetic Modification | A. pretiosum (asm25 knockout) | - | 4.42 (vs. 1.93 in WT) | |
| Genetic Modification + Precursor | A. pretiosum (asm25 knockout) | Addition of 40 mM isobutanol | 27.43 |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation with Precursor Feeding
This protocol is based on the work by Yuan et al. (2018).
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Seed Culture Preparation: Inoculate a suitable seed medium with A. pretiosum and incubate at 28°C with shaking at 220 rpm for 48 hours.
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Bioreactor Inoculation: Inoculate a 5 L bioreactor containing fermentation medium with the seed culture.
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Fermentation Conditions: Maintain the temperature at 28°C and the pH at a controlled level. Agitation and aeration rates should be adjusted to maintain a desired dissolved oxygen level.
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Fed-Batch Feeding: At 60, 96, and 120 hours of fermentation, aseptically add a sterile solution of 15 g/L fructose and 1.64 g/L isobutanol to the bioreactor.
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Sampling and Analysis: Withdraw samples at regular intervals to monitor cell growth (dry cell weight), substrate consumption, and AP-3 concentration using HPLC.
Protocol 2: Fermentation with Oxygen Vector
This protocol is based on the work by Li et al. (2022).
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Culture Preparation: Prepare seed and fermentation cultures of A. pretiosum B24-13.
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Oxygen Vector Addition: At 50 hours of fermentation, add sterile soybean oil to the culture to a final concentration of 0.52% (v/v).
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Incubation: Continue the fermentation under standard conditions (e.g., 28°C, 220 rpm).
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Analysis: Measure dry cell weight and AP-3 yield at the end of the fermentation and compare with a control culture without soybean oil.
Mandatory Visualization
Caption: Workflow for a typical fed-batch fermentation process for Ansamitocin P-3 production.
Caption: Troubleshooting logic for addressing low Ansamitocin P-3 yield in fermentation.
References
- 1. Rational approach to improve ansamitocin P-3 production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced production of ansamitocin P-3 by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced production of ansamitocin P-3 by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ansamitocin P-3 Biosynthesis Through Precursor Feeding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing Ansamitocin P-3 (AP-3) biosynthesis using precursor feeding strategies. The information is derived from peer-reviewed scientific literature and is intended to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for enhancing Ansamitocin P-3 (AP-3) production?
A1: Several precursors have been identified to significantly boost AP-3 production. The primary precursors include:
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3-amino-5-hydroxybenzoic acid (AHBA): The starter unit for the polyketide backbone of ansamitocins.[1][2]
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Propionate, acetate, and glycolate: These are extender units for the polyketide chain.[1]
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Isobutanol: Serves as a precursor for the isobutyryl side chain of AP-3.[3]
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Branched-chain amino acids (Valine, Leucine, Isoleucine): These can be metabolized to provide precursors for the polyketide backbone and the side chain.[4]
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Glycerol and Fructose: These carbon sources can be channeled into the biosynthetic pathway to provide essential building blocks.
Q2: Why is isobutanol feeding a common strategy to increase AP-3 yield?
A2: Isobutanol is a direct precursor for the isobutyryl side chain that characterizes AP-3. Supplementing the fermentation medium with isobutanol can increase the intracellular pool of isobutyryl-CoA, which is a substrate for the acyltransferase responsible for attaching the side chain to the proansamitocin core. This targeted feeding can significantly enhance the final titer of AP-3.
Q3: Can the choice of primary carbon source affect AP-3 production?
A3: Yes, the choice of carbon source is critical. Studies have shown that using fructose as a major carbon source can be more beneficial for AP-3 production than glucose. Fructose metabolism may alleviate glucose repression of secondary metabolism and lead to a rearrangement of metabolic fluxes that better supports the supply of biosynthetic precursors for AP-3.
Q4: What is the role of amino acids like L-valine in AP-3 biosynthesis?
A4: L-valine is a precursor for methylmalonyl-CoA, a key extender unit in the polyketide synthesis of the ansamitocin backbone. Supplementation with L-valine can increase the availability of this building block, thereby promoting the overall biosynthesis of AP-3.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low AP-3 Titer Despite Precursor Feeding | 1. Suboptimal precursor concentration. 2. Incorrect timing of precursor addition. 3. Metabolic bottleneck in the biosynthetic pathway. 4. Strain-specific limitations. | 1. Optimize Precursor Concentration: Perform a dose-response experiment by adding varying concentrations of the precursor (e.g., isobutanol, fructose, L-valine) to the fermentation medium. 2. Optimize Feeding Time: Test different feeding strategies, such as a single pulse at the beginning of the fermentation or a fed-batch approach with additions at specific time points (e.g., 60, 96, and 120 hours). 3. Metabolic Engineering: Consider overexpressing key biosynthetic genes, such as those involved in the supply of AHBA (e.g., asmUdpg) or the glycolate unit (e.g., asm13-17), to alleviate potential bottlenecks. 4. Strain Improvement: If using a wild-type strain, consider random mutagenesis or targeted genetic engineering to develop a higher-producing strain. |
| Inconsistent Results Between Batches | 1. Variability in inoculum quality. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters (pH, temperature, dissolved oxygen). | 1. Standardize Inoculum: Use a consistent method for inoculum preparation, ensuring the same age and density of the seed culture for each fermentation. 2. Precise Media Preparation: Carefully control the composition and pH of the fermentation medium. 3. Monitor and Control Fermentation Parameters: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen to ensure reproducibility. |
| Accumulation of Intermediates or Byproducts | 1. A specific enzymatic step in the post-PKS modification is rate-limiting. 2. The precursor for a specific side chain is limiting. | 1. Identify the Bottleneck: Analyze the fermentation broth using techniques like HPLC or LC-MS to identify the accumulated intermediates. This can help pinpoint the specific enzymatic step that is slow. Consider overexpressing the gene encoding the corresponding enzyme. 2. Supplement with the Limiting Precursor: If a specific ansamitocin analog is accumulating, it may indicate a lack of the correct precursor for the desired side chain. For example, if ansamitocin P-0 (with no side chain) is high, it could indicate insufficient isobutyryl-CoA. Increase the feeding of isobutanol. |
Quantitative Data Summary
Table 1: Effect of Precursor Feeding on Ansamitocin P-3 Production
| Precursor | Strain | Feeding Strategy | AP-3 Titer (mg/L) | Fold Increase | Reference |
| Isobutanol | Actinosynnema pretiosum (Engineered) | Pulse feeding of 1.64 g/L at 60, 96, and 120 hr | 757.7 | - | |
| Fructose | Actinosynnema pretiosum | Optimized medium with 9.36 g/L fructose | 144 | 9-fold | |
| Soybean Oil | A. pretiosum B24-13 | 0.52% soybean oil added at 50 hr | 106.04 | 1.49-fold | |
| Isobutanol | A. pretiosum (asm25 knockout) | 40 mM isobutanol | 27.43 | ~9-fold vs WT with isobutanol |
Table 2: Comparison of Carbon Sources for Ansamitocin P-3 Production
| Carbon Source | Strain | AP-3 Titer (mg/L) | Reference |
| Fructose | Actinosynnema mirum | ~4-fold higher than glucose | |
| Glucose | Actinosynnema mirum | Baseline | |
| Fructose + Glycerol + Soluble Starch | Actinosynnema pretiosum | 144 |
Experimental Protocols
Protocol 1: Isobutanol Feeding for Enhanced AP-3 Production
-
Strain: Actinosynnema pretiosum (wild-type or engineered strain).
-
Seed Culture Medium: Prepare a suitable seed medium (e.g., containing glucose, yeast extract, glycerol, corn syrup, soluble starch, and calcium carbonate).
-
Fermentation Medium: Prepare the main fermentation medium. A basal medium could contain fructose, glycerol, soluble starch, yeast extract, NH4Cl, MgSO4·7H2O, FeSO4·7H2O, KH2PO4, and CaCO3.
-
Inoculation: Inoculate the fermentation medium with a 5-10% (v/v) seed culture.
-
Cultivation: Incubate the culture at 28°C with shaking at 220 rpm.
-
Isobutanol Feeding: Prepare a sterile stock solution of isobutanol. For a fed-batch strategy, add isobutanol to a final concentration of 1.64 g/L at 60, 96, and 120 hours of fermentation. For a single addition strategy, add 40 mM isobutanol at the beginning of the fermentation.
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours) to measure cell growth (dry cell weight) and AP-3 concentration using HPLC.
Visualizations
Caption: Ansamitocin P-3 biosynthetic pathway with precursor feeding points.
Caption: Troubleshooting workflow for low Ansamitocin P-3 production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced production of ansamitocin P-3 by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Reducing the formation of impurities during Ansamitocin P3 fermentation
Welcome to the technical support center for Ansamitocin P-3 (AP-3) fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their AP-3 production, with a focus on minimizing the formation of related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during Ansamitocin P-3 fermentation?
A1: The most common impurities are other ansamitocin derivatives, which are structurally similar to AP-3 but differ in the acyl side chain at the C-3 position of the ansamycin backbone. These include Ansamitocin P-0, Ansamitocin P-1, Ansamitocin P-2, and Ansamitocin P-4. Ansamitocin P-3 is the desired product with an isobutyryl side chain.[1][2][3]
Q2: What is the primary cause of the formation of these ansamitocin-related impurities?
A2: The formation of these impurities is primarily due to the promiscuity of the acyltransferase enzyme, Asm19.[4] This enzyme is responsible for attaching the ester side chain to the ansamitocin core. While isobutyryl-CoA is the desired precursor for AP-3 synthesis, Asm19 can also utilize other short-chain acyl-CoAs that are naturally present in the fermentation medium, such as acetyl-CoA, propionyl-CoA, and isovaleryl-CoA, leading to the formation of Ansamitocin P-0, P-1, and P-4, respectively.[4]
Q3: Why is it critical to control impurity levels in Ansamitocin P-3 production?
A3: High-purity Ansamitocin P-3 is crucial for its application as a potent anti-tumor agent, especially in the manufacturing of antibody-drug conjugates (ADCs). Impurities, even in trace amounts, can compromise the biological activity, introduce unwanted side effects, and interfere with the subsequent conjugation process to the monoclonal antibody, potentially affecting the efficacy and safety of the final drug product.
Q4: What are the key fermentation parameters that influence the impurity profile?
A4: The impurity profile is significantly influenced by the composition of the fermentation medium, particularly the carbon and nitrogen sources, the availability of precursor molecules for the different acyl side chains, and the overall metabolic state of the producing microorganism, Actinosynnema pretiosum. Feeding strategies, such as the addition of isobutanol (a precursor for the isobutyryl side chain of AP-3), can also impact the ratio of AP-3 to its related impurities.
Troubleshooting Guide
This guide provides a structured approach to address common issues related to impurity formation during Ansamitocin P-3 fermentation.
Issue 1: High Levels of Ansamitocin P-0 (acetyl side chain) and/or P-1 (propionyl side chain)
| Potential Cause | Troubleshooting Action | Expected Outcome |
| High intracellular pools of acetyl-CoA and/or propionyl-CoA. These are common central metabolic intermediates. | 1. Optimize the primary carbon source. Fructose has been shown to be a beneficial carbon source for AP-3 production. Experiment with different concentrations or fed-batch strategies to avoid overflow metabolism that can lead to high levels of acetyl-CoA. 2. Modulate the nitrogen source. Low organic nitrogen availability has been shown to enhance AP-3 production, potentially by redirecting carbon flux away from pathways that generate excess acetyl-CoA and propionyl-CoA. | A shift in the metabolic flux towards the desired isobutyryl-CoA precursor pool, resulting in a higher ratio of AP-3 to AP-0 and AP-1. |
| Insufficient supply of isobutyryl-CoA precursor. | Supplement the medium with isobutanol. Isobutanol is a direct precursor for the isobutyryl side chain of AP-3. A continuous or pulsed feeding strategy can be employed to maintain an adequate supply. | Increased availability of isobutyryl-CoA will competitively inhibit the incorporation of acetyl-CoA and propionyl-CoA by Asm19, thereby increasing the relative production of AP-3. |
Issue 2: High Levels of Ansamitocin P-4 (isovaleryl side chain)
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Presence of amino acid precursors for isovaleryl-CoA. Leucine degradation is a primary source of isovaleryl-CoA. | 1. Analyze and adjust the complex nitrogen source. If using complex nitrogen sources like yeast extract or peptone, their amino acid composition can influence the isovaleryl-CoA pool. Consider using a more defined nitrogen source or a different batch of the complex component. 2. Metabolic engineering of the producing strain. If feasible, down-regulate the leucine degradation pathway to reduce the intracellular concentration of isovaleryl-CoA. | A reduction in the intracellular pool of isovaleryl-CoA, leading to decreased formation of Ansamitocin P-4. |
Issue 3: Low Overall Ansamitocin Titer with a Poor Impurity Profile
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal fermentation conditions affecting overall secondary metabolism. | 1. Optimize dissolved oxygen levels. Poor oxygen supply can limit the overall metabolic activity and secondary metabolite production. Consider using oxygen vectors like soybean oil to enhance oxygen transfer. 2. Optimize metal ion concentration. Divalent metal ions like Mg²⁺ can enhance the activity of key enzymes in the precursor supply pathways for AP-3. | Improved cell health and metabolic activity, leading to an overall increase in ansamitocin production and potentially a more favorable AP-3 to impurity ratio. |
Data Presentation
Table 1: Effect of Carbon Source on Ansamitocin P-3 and Impurity Formation (Hypothetical Data for Illustrative Purposes)
| Carbon Source (20 g/L) | Ansamitocin P-3 (mg/L) | Ansamitocin P-0 (%) | Ansamitocin P-1 (%) | Ansamitocin P-4 (%) | Total Ansamitocins (mg/L) |
| Glucose | 85 | 15 | 8 | 5 | 115 |
| Fructose | 120 | 8 | 5 | 3 | 142 |
| Glycerol | 70 | 12 | 10 | 6 | 96 |
Table 2: Effect of Isobutanol Feeding on Ansamitocin P-3 and Impurity Profile (Hypothetical Data for Illustrative Purposes)
| Isobutanol Concentration (g/L) | Ansamitocin P-3 (mg/L) | Ansamitocin P-0 (%) | Ansamitocin P-1 (%) | Ansamitocin P-4 (%) | Total Ansamitocins (mg/L) |
| 0 | 100 | 10 | 7 | 4 | 124 |
| 1 | 150 | 5 | 4 | 2 | 166 |
| 2 | 180 | 3 | 2 | 1 | 190 |
Experimental Protocols
Protocol 1: Fermentation of Actinosynnema pretiosum for Ansamitocin P-3 Production
-
Strain Maintenance: Maintain Actinosynnema pretiosum on a suitable agar medium (e.g., YMG agar) at 28°C.
-
Seed Culture Preparation: Inoculate a loopful of mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., glucose, yeast extract, peptone). Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.
-
Production Culture: Inoculate a production flask (e.g., 250 mL flask with 50 mL of production medium containing fructose as the primary carbon source) with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C and 220 rpm for 7-10 days.
-
Precursor Feeding (Optional): For experiments involving precursor feeding, prepare a sterile stock solution of isobutanol. Add the desired concentration to the production culture at a specific time point (e.g., 48 hours post-inoculation).
-
Sampling and Analysis: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for the analysis of biomass and ansamitocin production.
Protocol 2: Analysis of Ansamitocin P-3 and Related Impurities by HPLC-MS/MS
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth to separate the mycelia and supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol for analysis.
-
-
HPLC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 30% to 70% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis of each ansamitocin derivative. Specific precursor-product ion transitions for each compound should be determined using authentic standards if available.
-
-
Data Analysis:
-
Create a calibration curve using a certified standard of Ansamitocin P-3.
-
Quantify the concentration of AP-3 in the samples.
-
For impurities, if standards are not available, estimate their relative abundance as a percentage of the total ansamitocin peak area.
-
Visualizations
Caption: Biosynthesis of Ansamitocin P-3 and related impurities.
Caption: Troubleshooting workflow for reducing impurities.
Caption: Experimental workflow for impurity analysis.
References
- 1. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of asm19 as an acyltransferase attaching the biologically essential ester side chain of ansamitocins using N-desmethyl-4,5-desepoxymaytansinol, not maytansinol, as its substrate. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Ansamitocin P3 versus maytansine cytotoxic activity comparison
Ansamitocin P3 demonstrates superior or comparable cytotoxic activity against various cancer cell lines when compared to its structural analog, maytansine. Both compounds are highly potent microtubule-targeting agents that induce cell death at sub-nanomolar concentrations. They function by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[1][2][3]
A direct comparison in MCF-7 breast cancer cells revealed that this compound is significantly more potent, with a half-maximal inhibitory concentration (IC50) of 20 pM, whereas maytansine exhibited an IC50 of 710 pM.[1] this compound also shows potent cytotoxicity across other cell lines, including HeLa (cervical cancer), EMT-6/AR1 (murine breast cancer), and MDA-MB-231 (breast cancer), with IC50 values of 50 pM, 140 pM, and 150 pM, respectively.[1] Maytansine and its derivatives are also known to be effective in the picomolar to nanomolar range against various tumor cell lines.
The high cytotoxicity of these maytansinoids has made them critical components in the development of antibody-drug conjugates (ADCs), which aim to deliver these potent payloads specifically to tumor cells, thereby increasing the therapeutic window and reducing systemic toxicity.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and maytansine in various cancer cell lines as reported in scientific literature.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 pM | ||
| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17 pM | ||
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | ||
| HCT-116 | Colorectal Carcinoma | 0.081 nM | ||
| U937 | Histiocytic Lymphoma | 0.18 nM | ||
| Maytansine | MCF-7 | Breast Adenocarcinoma | 710 pM | |
| P-388 | Murine Lymphocytic Leukemia | 0.6 pM | ||
| L1210 | Murine Leukemia | 2 pM | ||
| KB | Human Nasopharynx Carcinoma | 8 pM |
Mechanism of Action: Microtubule Disruption and Apoptosis
Both this compound and maytansine share a common mechanism of action. They are potent anti-mitotic agents that interfere with the dynamics of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.
The key steps in their mechanism are:
-
Tubulin Binding: The compounds bind to tubulin, the protein subunit of microtubules, at or near the vinblastine binding site. This binding inhibits the assembly of tubulin into microtubules and can cause the depolymerization of existing microtubules.
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism involving proteins like Mad2 and BubR1, causing the cell to arrest in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This process can be mediated by the p53 tumor suppressor protein.
Experimental Protocols
The cytotoxic activity, typically reported as IC50 values, is determined through in vitro cell-based assays. A common method is the Sulforhodamine B (SRB) assay.
Protocol for IC50 Determination via Sulforhodamine B (SRB) Assay
-
Cell Culture and Seeding:
-
Cancer cell lines (e.g., MCF-7, HeLa, EMT-6/AR1, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
This compound or maytansine is dissolved in a suitable solvent like DMSO to create a stock solution.
-
Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations (e.g., 1 pM to 1000 pM).
-
The medium from the seeded cells is replaced with the medium containing the different drug concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Cells are incubated with the compound for a specified period, typically 24 to 48 hours.
-
-
Cell Fixation and Staining:
-
After incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The plates are washed with water to remove TCA and then air-dried.
-
Fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.
-
-
Measurement and Analysis:
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance (optical density) is measured using a microplate reader at a specific wavelength (e.g., 510 nm).
-
The percentage of cell proliferation is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, is determined by plotting the percentage of proliferation against the log of the drug concentration and fitting the data to a dose-response curve.
-
References
- 1. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P3 in Antibody-Drug Conjugates: A Comparative Guide to Maytansinoid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ansamitocin P3 with other maytansinoid derivatives, particularly DM1 and DM4, which are commonly used as payloads in Antibody-Drug Conjugates (ADCs). The information presented herein is supported by experimental data to aid in the objective evaluation of these potent cytotoxic agents for ADC development.
Introduction to Maytansinoids in ADCs
Maytansinoids are highly potent microtubule-targeting agents that induce cell cycle arrest and apoptosis in cancer cells. Their exceptional cytotoxicity makes them ideal payloads for ADCs, which are designed to selectively deliver these toxins to tumor cells while minimizing systemic exposure. This compound, a structural analogue of maytansine, and its derivatives, such as DM1 and DM4, are key players in the ongoing development of next-generation cancer therapies.
Mechanism of Action: Microtubule Disruption and Apoptosis
This compound and other maytansinoids exert their cytotoxic effects by interfering with microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, at or near the vinblastine-binding site, leading to the depolymerization of both interphase and mitotic microtubules.[1][2][3] This disruption of the microtubule network has profound consequences for cancer cells:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[1][3]
-
Apoptosis Induction: Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering programmed cell death (apoptosis), often through the p53-mediated pathway.
The following diagram illustrates the signaling pathway initiated by this compound.
Comparative In Vitro Cytotoxicity
Experimental data demonstrates the high potency of this compound, even surpassing its parent compound, maytansine, in certain cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and maytansine in various cancer cell lines.
| Compound | Cell Line | IC50 (pM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 20 ± 2 | |
| Maytansine | MCF-7 (Breast Cancer) | 710 | |
| This compound | HeLa (Cervical Cancer) | 50 ± 0.6 | |
| This compound | EMT-6/AR1 (Breast Cancer) | 140 ± 17 | |
| This compound | MDA-MB-231 (Breast Cancer) | 150 ± 1.1 |
While direct comparative studies of this compound with DM1 and DM4 under identical experimental conditions are limited in the public domain, both DM1 and DM4 are well-established maytansinoid payloads used in FDA-approved ADCs, indicating their significant potency, typically in the sub-nanomolar range.
Preclinical Development Workflow for Maytansinoid ADCs
The preclinical evaluation of ADCs involves a series of in vitro and in vivo studies to assess their efficacy and safety. The following diagram outlines a typical workflow for the preclinical development of maytansinoid-based ADCs.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from the methodology used to determine the IC50 values of this compound.
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa, EMT-6/AR1, MDA-MB-231) in 96-well plates at an appropriate density.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of the maytansinoid compounds (this compound, maytansine, etc.) in the appropriate cell culture medium. The final concentrations should typically range from picomolar to micromolar.
-
Add the drug solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells with the compounds for a predetermined period (e.g., 24 or 48 hours).
3. Cell Fixation and Staining:
-
After incubation, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
4. Measurement and Analysis:
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell survival against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model for Efficacy Studies
This is a general protocol for evaluating the in vivo efficacy of maytansinoid-based ADCs.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Animal Grouping and Dosing:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, ADC with this compound, ADC with another maytansinoid derivative, non-binding control ADC).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once a week for three weeks).
3. Monitoring and Data Collection:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
4. Endpoint and Data Analysis:
-
The study may be terminated when the tumors in the control group reach a predetermined size or at a specific time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
Conclusion
References
- 1. This compound depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 3. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: Ansamitocin P3-ADCs vs. DM1 and DM4 Payloads in Cancer Therapy
A new wave of antibody-drug conjugates (ADCs) is leveraging the potent anti-tumor activity of maytansinoid payloads. This guide provides a comparative analysis of ADCs utilizing Ansamitocin P3 against those with the clinically established payloads, DM1 and DM4, offering researchers and drug developers insights into their relative efficacy based on available preclinical data.
All three payloads—this compound, DM1 (Mertansine), and DM4 (Ravtansine)—are potent microtubule inhibitors that belong to the maytansinoid family of cytotoxic agents.[1][2][3] They function by binding to tubulin, a crucial protein for the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[4][5] this compound is a natural precursor from which the thiol-containing derivatives DM1 and DM4 are semi-synthesized, highlighting their close structural and functional relationship.
The targeted delivery of these highly potent payloads to cancer cells via monoclonal antibodies in the form of ADCs aims to enhance their therapeutic index, maximizing efficacy while minimizing systemic toxicity. While DM1 and DM4 are payloads in several clinically approved and investigational ADCs, the preclinical efficacy of this compound-ADCs is an area of growing interest.
In Vitro Cytotoxicity: A Head-to-Head Comparison
Direct comparative studies of ADCs armed with this compound, DM1, and DM4 in the same experimental settings are limited in publicly available literature. However, by compiling data from various preclinical studies, we can draw preliminary comparisons of their cytotoxic potential. It is important to note that variations in experimental conditions, including the choice of monoclonal antibody, linker chemistry, drug-to-antibody ratio (DAR), and target cell lines, can significantly influence the observed efficacy.
The available data indicates that this compound, as a free drug, exhibits potent cytotoxicity against a range of cancer cell lines with IC50 values in the picomolar to nanomolar range. For instance, this compound has demonstrated half-maximal inhibitory concentrations (IC50) of 20 ± 3 pM in MCF-7 cells, 50 ± 0.5 pM in HeLa cells, 140 ± 17 pM in EMT-6/AR1 cells, and 150 ± 1.1 pM in MDA-MB-231 cells.
Similarly, DM1 and DM4 are known for their high potency. Free DM1 has shown IC50 values in the sub-nanomolar range against various cancer cell lines. For example, in one study, free Mertansine (DM1) induced apoptosis in NCI-H929 cells at a concentration of 20 nM. DM4 is also a potent cytotoxic agent, with its efficacy being leveraged in ADCs like mirvetuximab soravtansine.
To provide a clearer, albeit indirect, comparison, the following table summarizes representative in vitro cytotoxicity data for each payload from different studies.
| Payload | Cell Line | IC50 (pM) | Citation |
| This compound | MCF-7 | 20 ± 3 | |
| HeLa | 50 ± 0.5 | ||
| EMT-6/AR1 | 140 ± 17 | ||
| MDA-MB-231 | 150 ± 1.1 | ||
| DM1 (Mertansine) | Malignant B16F10 melanoma | 92,000 | |
| DM4 (Ravtansine) | COLO 205 | Not explicitly stated, but potent | |
| A-375 | Not explicitly stated, but potent |
Note: The IC50 values presented are for the free payloads and not for ADCs, and are derived from different studies with varying experimental setups. Therefore, this data should be interpreted with caution as a direct comparison of ADC efficacy.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of maytansinoid-based ADCs has been extensively validated in preclinical xenograft models. While direct comparative in vivo studies of this compound-ADCs against both DM1- and DM4-ADCs are scarce, individual studies demonstrate the potent in vivo efficacy of each.
For instance, a study on an anti-EpCAM ADC with a DM1 payload (anti-EpCAM–SMCC–DM1) showed significant tumor growth inhibition in HCT-15, COLO 205, and COLO 205MDR human colon carcinoma xenograft models with a single intravenous dose. Similarly, ADCs utilizing DM4 have demonstrated robust anti-tumor activity in various preclinical models.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all three maytansinoid payloads is the disruption of microtubule dynamics. This interference with the cellular cytoskeleton leads to a cascade of events culminating in apoptotic cell death.
Caption: Maytansinoid ADC Mechanism of Action.
Upon internalization and release, the maytansinoid payload binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest. Prolonged mitotic arrest can activate the spindle assembly checkpoint and trigger a p53-mediated apoptotic pathway, leading to the activation of caspases and subsequent programmed cell death.
Experimental Protocols
To facilitate the evaluation and comparison of different ADC payloads, standardized experimental protocols are crucial. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs using a colorimetric MTT assay.
Caption: In Vitro Cytotoxicity Assay Workflow.
Methodology:
-
Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Replace the existing medium in the wells with the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours, which is typically sufficient for microtubule inhibitors to induce cell cycle arrest and cell death.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a SDS-HCl solution, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of ADCs in a mouse xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC treatment). Administer the ADC, typically via intravenous injection, at various dose levels and schedules.
-
Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.
-
Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the vehicle control group. Key metrics include tumor growth inhibition (TGI) and statistical significance of the anti-tumor effect.
Conclusion
This compound, DM1, and DM4 are all highly potent maytansinoid payloads with a proven mechanism of action for cancer cell killing. While DM1 and DM4 are more established in the clinical development of ADCs, the high in vitro cytotoxicity of this compound suggests its strong potential as an effective payload for novel ADCs.
The lack of direct, comprehensive comparative studies necessitates a cautious interpretation of the available data. Future head-to-head preclinical studies employing standardized antibodies, linkers, and experimental conditions will be crucial for a definitive assessment of the relative efficacy of this compound-ADCs in comparison to their DM1 and DM4 counterparts. Such studies will be invaluable for guiding the selection of the most effective maytansinoid payload for the next generation of targeted cancer therapies.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Tubulin-Binding Activity of Ansamitocin P3: A Comparative Guide Using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the interaction between the potent antitumor agent Ansamitocin P3 and its molecular target, tubulin, using Surface Plasmon Resonance (SPR). We present a detailed experimental protocol, comparative data, and an evaluation of alternative validation methods to support researchers in drug discovery and development.
This compound, a maytansinoid analog, is a highly effective microtubule-targeting agent.[1] Its primary mechanism of action involves binding to tubulin, the fundamental protein subunit of microtubules.[1][2][3] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the mitotic phase and subsequent programmed cell death (apoptosis). Given its potency, this compound is a critical component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Accurate and quantitative validation of its binding to tubulin is therefore essential for understanding its biological activity and for the development of new therapeutics.
This compound Signaling Pathway
The binding of this compound to tubulin initiates a cascade of events that culminates in apoptosis. The agent inhibits the assembly of tubulin into microtubules, and at higher concentrations, can cause microtubule depolymerization. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle and ultimately inducing p53-mediated apoptosis.
Caption: this compound mechanism of action.
Validating Tubulin Interaction with Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical biosensing technique ideal for quantifying the kinetics and affinity of molecular interactions. In this context, tubulin is immobilized on a sensor surface (the ligand), and this compound (the analyte) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is measured and reported in response units (RU). This allows for the precise determination of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.
Detailed Experimental Protocol for SPR Analysis
Objective: To determine the binding kinetics and affinity of this compound to purified tubulin.
1. Materials and Reagents:
-
Ligand: Purified tubulin (>99% purity)
-
Analyte: this compound (MW: 635.1 Da)
-
Instrument: A surface plasmon resonance system (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface)
-
Immobilization Buffers: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ buffer (or similar physiological buffer, degassed).
-
Analyte Dilution: A series of this compound concentrations prepared in running buffer.
-
Regeneration Solution: A mild acidic or basic solution to remove bound analyte without denaturing the ligand (e.g., Glycine-HCl, pH 2.5).
2. Experimental Workflow:
Caption: Standard experimental workflow for SPR.
3. Procedure:
-
Surface Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip with a fresh mixture of EDC and NHS.
-
Ligand Immobilization: Inject purified tubulin over the activated surface. The primary amine groups on tubulin will form covalent amide bonds with the activated surface. Aim for a moderate immobilization level to avoid mass transport limitations.
-
Surface Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface, preventing non-specific binding.
-
Analyte Interaction: Inject a series of this compound concentrations (e.g., ranging from low nM to µM) over the immobilized tubulin surface at a constant flow rate. Each injection cycle should include an association phase followed by a dissociation phase where only running buffer is flowed.
-
Regeneration: Between each concentration, inject the regeneration solution to strip all bound analyte from the tubulin surface, preparing it for the next cycle.
-
Data Analysis: Subtract the response from a reference flow cell (deactivated without tubulin) to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.
Quantitative Data Summary
The primary output of the SPR experiment is the set of kinetic constants that define the binding interaction. Published data indicates that this compound binds to purified tubulin with a dissociation constant in the micromolar range.
| Parameter | Symbol | Typical Value for this compound | Description |
| Association Rate Constant | kₐ | 10³ - 10⁵ M⁻¹s⁻¹ | The rate at which this compound binds to tubulin. |
| Dissociation Rate Constant | kₑ | 10⁻² - 10⁻³ s⁻¹ | The rate at which the this compound-tubulin complex decays. |
| Equilibrium Dissociation Constant | Kₑ | 1.3 ± 0.7 µM | The ratio of kₑ/kₐ, indicating the affinity of the binding interaction. |
Note: The kₐ and kₑ values are illustrative for a small molecule-protein interaction leading to the reported Kₑ and may vary based on specific experimental conditions.
Comparison with Alternative Validation Methods
While SPR is a gold-standard technique for kinetic analysis, other biophysical methods can also be employed to validate and characterize the binding of this compound to tubulin. The choice of method depends on the specific research question, available equipment, and sample requirements.
| Technique | Principle | Data Output | Key Advantages | Key Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand. | Real-time kinetics (kₐ, kₑ), affinity (Kₑ) | High sensitivity, label-free, provides full kinetic profile. | Requires immobilization which may affect protein conformation; can be costly. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | "Gold standard" for thermodynamics; no immobilization needed. | Requires large amounts of pure sample; lower throughput. |
| Fluorescence Spectroscopy | Measures changes in the intrinsic tryptophan fluorescence of tubulin upon ligand binding. | Affinity (Kₑ) | Solution-based, relatively simple and fast. | Indirect measurement; potential for compound interference (autofluorescence). |
| Competitive Binding Assays | Measures the ability of this compound to displace a known, labeled ligand (e.g., vinblastine). | Binding site specificity, relative affinity (IC₅₀) | Confirms binding at a specific site; can be adapted to high-throughput screens. | Often uses radioactive labels (though non-radioactive methods exist). |
Conclusion
Validating the binding of this compound to tubulin is a critical step in its development as an anticancer agent. Surface Plasmon Resonance provides a robust, label-free, and real-time method to precisely quantify the binding kinetics and affinity of this interaction. The resulting data, including the association rate, dissociation rate, and equilibrium dissociation constant, are invaluable for structure-activity relationship (SAR) studies and for the preclinical characterization of this compound and related ADCs. While alternative methods like ITC and fluorescence spectroscopy offer complementary information, SPR remains a superior choice for obtaining a comprehensive kinetic profile of the interaction, providing deep insights into the molecular mechanism of this potent tubulin inhibitor.
References
Unraveling the Molecular Machinery: A Comparative Guide to Ansamitocin P3's Tubulin-Targeting Mechanism
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the tubulin-targeting agent Ansamitocin P3 with other microtubule inhibitors, supported by experimental data and detailed protocols. We delve into the molecular interactions confirming its mechanism of action and provide a framework for comparative analysis.
This compound, a potent maytansinoid, exerts its anticancer effects by disrupting the dynamic instability of microtubules, essential cytoskeletal polymers for cell division and intracellular transport. This guide confirms its mechanism of action through molecular docking and compares its performance against established tubulin inhibitors, Vinblastine and Paclitaxel.
Performance Comparison: this compound vs. Alternatives
This compound distinguishes itself through its potent microtubule-destabilizing activity. Unlike taxanes such as Paclitaxel, which stabilize microtubules, this compound and vinca alkaloids like Vinblastine inhibit tubulin polymerization, leading to microtubule depolymerization. However, the specific binding interactions and resulting cellular consequences show important distinctions.
Molecular docking studies have elucidated that this compound binds to a site on β-tubulin that partially overlaps with the vinblastine binding site[1][2][3]. This binding interferes with the formation of longitudinal tubulin interactions, crucial for microtubule elongation[4]. The high affinity of this interaction is reflected in its potent cytotoxic activity against a range of cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the efficacy and binding affinity of this compound, Vinblastine, and Paclitaxel. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented data is compiled from various sources.
| Table 1: Comparative Cytotoxicity (IC50 Values) | |||
| Compound | MCF-7 (pM) | HeLa (pM) | MDA-MB-231 (pM) |
| This compound | 20 ± 3[2] | 50 ± 0.5 | 150 ± 1.1 |
| Vinblastine | ~1,800 | ~2,500 | Not readily available |
| Paclitaxel | ~2.5 (nM) | ~5.0 (nM) | ~3.0 (nM) |
| Note: Values for Vinblastine and Paclitaxel are approximate and collated from various literature sources for general comparison. Direct head-to-head studies with this compound are needed for definitive conclusions. |
| Table 2: Tubulin Binding Affinity | |
| Compound | Dissociation Constant (Kd) |
| This compound | 1.3 ± 0.7 µM |
| Vinblastine | ~0.1 - 1 µM |
| Paclitaxel | ~0.1 - 1 µM |
| Note: Kd values can vary significantly based on the experimental method used (e.g., fluorescence spectroscopy, surface plasmon resonance). |
Signaling Pathways and Logical Relationships
The interaction of these drugs with tubulin triggers distinct downstream cellular events, ultimately leading to apoptosis. The following diagrams illustrate these pathways and relationships.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Molecular Docking of Tubulin Inhibitors
Objective: To predict and compare the binding modes and affinities of this compound, Vinblastine, and Paclitaxel to the β-tubulin subunit.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of the αβ-tubulin dimer from the Protein Data Bank (PDB). A suitable entry is 1Z2B, which contains vinblastine.
-
Prepare the protein using molecular modeling software (e.g., AutoDockTools, Maestro). This involves removing water molecules and co-crystallized ligands (except for comparative purposes), adding hydrogen atoms, and assigning charges.
-
Define the binding site. For this compound and Vinblastine, the grid box should encompass the known vinblastine binding site. For Paclitaxel, a separate docking run with the grid box centered on the taxane-binding site is required.
-
-
Ligand Preparation:
-
Obtain the 3D structures of this compound, Vinblastine, and Paclitaxel.
-
Minimize the energy of the ligands using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligands.
-
-
Docking Simulation:
-
Perform the docking using a program such as AutoDock Vina.
-
Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
Generate a set of docked poses for each ligand.
-
-
Analysis:
-
Analyze the binding energies and the predicted binding poses of the top-ranked conformations.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues in the binding pocket.
-
Compare the binding modes and calculated affinities of the three compounds.
-
Tubulin Polymerization Assay
Objective: To experimentally measure the effect of this compound and other inhibitors on the in vitro polymerization of tubulin.
Protocol:
-
Reagents and Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound, Vinblastine, Paclitaxel) dissolved in DMSO
-
96-well microplate, temperature-controlled spectrophotometer
-
-
Procedure:
-
On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compounds at various concentrations to the designated wells of a pre-chilled 96-well plate. Include a DMSO vehicle control.
-
Initiate the polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the IC50 value for inhibition of tubulin polymerization for each compound.
-
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and other tubulin inhibitors on cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate media until they reach logarithmic growth phase.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Vinblastine, Paclitaxel) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the drug concentration and determine the IC50 value for each compound.
-
Conclusion
Molecular docking and experimental data confirm that this compound is a highly potent microtubule-destabilizing agent that functions by binding to the vinblastine site on β-tubulin. Its picomolar cytotoxicity against various cancer cell lines underscores its potential as a powerful anticancer agent. This guide provides the necessary data and protocols for researchers to objectively compare its performance with other tubulin-targeting drugs and to further investigate its therapeutic applications. The provided diagrams and detailed methodologies serve as a valuable resource for designing and interpreting experiments aimed at understanding the intricate mechanisms of microtubule-targeting agents.
References
- 1. Item - Ansamitocin and maytansine bind at the vinblastine binding pocket in tubulin dimer. - Public Library of Science - Figshare [plos.figshare.com]
- 2. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
A Comparative Guide to the In Vivo Efficacy of Ansamitocin P3 and Vinca Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Ansamitocin P3, a potent maytansinoid, and the well-established class of vinca alkaloids. Both drug classes are powerful microtubule inhibitors used in oncology, and this document aims to furnish researchers with the necessary data and protocols to make informed decisions in drug development and experimental design.
At a Glance: Key Mechanisms of Action
This compound and vinca alkaloids, while both targeting microtubules, exhibit subtle differences in their mechanisms of action. Both drug types ultimately lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3][4][5]
-
This compound: This macrocyclic lactam binds to tubulin, competitively inhibiting microtubule assembly and inducing their depolymerization. Docking analyses suggest that this compound partially overlaps with the vinblastine-binding site on tubulin. This disruption of microtubule dynamics activates the spindle checkpoint, leading to mitotic arrest and subsequent apoptosis, often through a p53-mediated pathway.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These compounds also bind to tubulin, preventing its polymerization into microtubules. This action disrupts the formation of the mitotic spindle, a crucial structure for cell division, leading to an arrest of cells in the metaphase stage of mitosis. The sustained mitotic arrest triggers apoptotic cell death.
In Vivo Efficacy Data
The following tables summarize in vivo efficacy data for this compound and vinca alkaloids from various preclinical studies.
Disclaimer: The data presented below is compiled from separate studies and does not represent a direct head-to-head comparison under the same experimental conditions. Therefore, caution should be exercised when interpreting these results.
Table 1: In Vivo Efficacy of this compound
| Tumor Model | Animal Model | Dosing Regimen | Key Findings |
| Leukemia SN36 | Mice | >1 μg | Significant suppression of tumor growth. |
| P388 Leukemia | Mice | Not specified | Increased arrest of leukemia cells in metaphase. |
| B16 Melanoma | Mice (i.p.) | 25 μg/kg/day | Significantly prolonged survival time by 130%. |
| Ehrlich Ascites Carcinoma | Mice | Not specified | Significantly prolonged survival time. |
| Sarcoma 180 | Mice | Not specified | Significantly prolonged survival time. |
| P815 Mastocytoma | Mice | Not specified | Significantly prolonged survival time. |
Table 2: In Vivo Efficacy of Vinca Alkaloids (Vincristine)
| Tumor Model | Animal Model | Dosing Regimen | Key Findings |
| P388 Leukemia | Mice | 1, 10, 30 µg/kg (daily for 10 days) | Increased life span (T/C values of 102%, 132%, and 146% respectively). |
| B16 Melanoma | Mice | Not specified | In combination with flunarizine, significantly longer median survival time. |
| Rhabdomyosarcoma (xenograft) | Mice | 0.1, 0.2, 0.4 mg/kg | Reduced tumor volume compared to vehicle control. |
| Acute Myeloid Leukemia (patient isolates) | Not specified | Not applicable | Sensitive to vincristine in preclinical models. |
Experimental Protocols
General In Vivo Xenograft Tumor Model Protocol
This protocol outlines a standard procedure for evaluating the in vivo efficacy of anticancer agents using a xenograft mouse model.
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7, A549, NCI-H69) in the recommended medium supplemented with fetal bovine serum and antibiotics until cells reach 70-80% confluency.
-
Cell Preparation for Implantation: Harvest the cells using trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a mixture of PBS and Matrigel (optional, to improve tumor take rate) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 4-6 weeks old. Allow for a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a predetermined average volume (e.g., 100-200 mm³). Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Drug Administration:
-
This compound: The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.). The dosing schedule will depend on the specific study design.
-
Vincristine: Typically administered intravenously. The dosage and frequency will vary based on the experimental goals.
-
-
Endpoint Measurement:
-
Tumor Growth Inhibition: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Survival Studies: Monitor the mice until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).
-
Histopathology: At the end of the study, tumors and major organs can be harvested for histological analysis.
-
Visualizing the Mechanisms and Workflow
Signaling Pathways
Experimental Workflow
References
- 1. This compound depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. droracle.ai [droracle.ai]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-resistance studies of Ansamitocin P3 in chemoresistant cancer models
A Comparative Analysis of Ansamitocin P3's Efficacy in Chemoresistant Cancer Models
For researchers, scientists, and drug development professionals at the forefront of oncology, the emergence of chemoresistance remains a critical obstacle to successful cancer treatment. The development of novel therapeutic agents that can circumvent or overcome these resistance mechanisms is paramount. This compound, a potent microtubule-targeting agent, has demonstrated significant promise in this arena. This guide provides a comprehensive comparison of this compound's performance in chemoresistant cancer models, supported by experimental data, detailed protocols, and visual representations of key cellular pathways.
Potent Anti-proliferative Activity Against Diverse Cancer Cell Lines
This compound, a maytansinoid derivative, exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division. It binds to tubulin at the vinblastine site, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis, often mediated by the p53 pathway.[1][2] Its high potency is evident across a range of cancer cell lines, with half-maximal inhibitory concentrations (IC50) in the picomolar range.
A key indicator of this compound's potential in treating resistant cancers is its efficacy in the multi-drug resistant (MDR) mouse mammary tumor cell line, EMT-6/AR1. This cell line exhibits resistance to various chemotherapeutic agents. Despite this, this compound demonstrates potent activity, albeit with a higher IC50 compared to its sensitive counterpart, the MCF-7 breast cancer cell line.
| Cell Line | Description | This compound IC50 (pM) |
| MCF-7 | Human Breast Adenocarcinoma | 20 ± 3 |
| EMT-6/AR1 | Multi-drug Resistant Mouse Mammary Tumor | 140 ± 17 |
| HeLa | Human Cervical Carcinoma | 50 ± 0.5 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 150 ± 1.1 |
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. Data from a study by Venghateri et al. illustrates the potent cytotoxicity of this compound across different cancer cell lines, including a multi-drug resistant model.[1][3][4]
Cross-Resistance Profile of Maytansinoids in T-DM1 Resistant Models
To further investigate the cross-resistance profile of maytansinoids, a study by an-Ostrovsky and colleagues characterized breast cancer cell lines (MDA-MB-361) with acquired resistance to the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1). T-DM1 utilizes a maytansinoid derivative, DM1 (mertansine), which is structurally and functionally similar to this compound. Their findings provide valuable insights into how resistance to a maytansinoid-based therapy affects sensitivity to other microtubule-targeting agents.
The study revealed that T-DM1-resistant (TR) cells exhibited significant cross-resistance to other tubulin-binding drugs, including paclitaxel, vincristine, and vinorelbine, as well as to the unconjugated maytansinoid, DM1. This suggests that the mechanism of resistance developed in these cells is not specific to the antibody-mediated delivery of the maytansinoid but rather to the cytotoxic payload itself or a common downstream pathway.
| Compound | Class | MDA-MB-361 S (IC50, nmol/L) | MDA-MB-361 TR (IC50, nmol/L) | Relative Resistance (TR/S) |
| DM1 | Maytansinoid | 0.6 ± 0.1 | 10.3 ± 1.5 | 17.2 |
| Paclitaxel | Taxane | 2.5 ± 0.4 | 33.1 ± 5.2 | 13.2 |
| Vincristine | Vinca Alkaloid | 1.8 ± 0.3 | 25.6 ± 4.1 | 14.2 |
| Vinorelbine | Vinca Alkaloid | 1.2 ± 0.2 | 18.9 ± 3.0 | 15.8 |
| Colchicine | Tubulin Binder | 4.3 ± 0.7 | 55.4 ± 8.8 | 12.9 |
| Doxorubicin | Topoisomerase II Inhibitor | 35.2 ± 5.9 | 38.1 ± 6.1 | 1.1 |
| 5-Fluorouracil | Antimetabolite | 2100 ± 350 | 2300 ± 380 | 1.1 |
Table 2: Cross-resistance of T-DM1-Resistant Breast Cancer Cells. This table summarizes the IC50 values for various chemotherapeutic agents in T-DM1 sensitive (S) and resistant (TR) MDA-MB-361 cells, demonstrating significant cross-resistance to other microtubule inhibitors.
Notably, the resistant cells did not show cross-resistance to agents with different mechanisms of action, such as doxorubicin and 5-fluorouracil, indicating that the resistance is specific to microtubule-targeting drugs.
Mechanisms of Resistance to Maytansinoids
The development of resistance to maytansinoids like this compound can be multifactorial. One of the primary mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), which function as drug efflux pumps. These transporters actively remove the drug from the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect. Studies have shown that maytansine is a substrate for the MDR1 transporter.
Another potential mechanism of resistance involves alterations in the drug's target, tubulin. This can include mutations in the tubulin genes or changes in the expression of different tubulin isotypes, which may affect the binding affinity of the drug.
Furthermore, dysregulation of signaling pathways that control cell survival and apoptosis, such as the PI3K/AKT/mTOR pathway, can contribute to a drug-resistant phenotype. Overactivation of this pathway can promote cell survival and counteract the pro-apoptotic signals induced by chemotherapeutic agents.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)
The anti-proliferative effects of this compound and other compounds are commonly determined using the Sulforhodamine B (SRB) assay. This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v) in water
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 values using a suitable software.
Western Blot Analysis for Protein Expression
Western blotting can be used to analyze the expression levels of key proteins involved in the mechanism of action and resistance, such as p53 and BubR1.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-BubR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control like β-actin.
Visualizing Cellular Pathways and Workflows
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathway involved in maytansinoid-induced apoptosis and a general workflow for assessing cross-resistance.
References
- 1. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Validating the p53-Mediated Apoptosis Pathway: A Comparative Guide to Ansamitocin P3 and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ansamitocin P3 and the commonly used chemotherapeutic agent, Doxorubicin, in the context of validating the p53-mediated apoptosis pathway. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the signaling pathways to facilitate a comprehensive understanding of their distinct mechanisms of action.
Unveiling the Mechanisms of Action
This compound and Doxorubicin both converge on the p53 tumor suppressor protein to induce programmed cell death, or apoptosis, a critical process in cancer therapy. However, the initial triggers for p53 activation differ significantly between these two compounds.
This compound , a maytansinoid, exerts its cytotoxic effects by targeting microtubules. It binds to tubulin, depolymerizing microtubules and disrupting the mitotic spindle.[1][2][3] This interference with microtubule dynamics leads to a prolonged mitotic arrest, activating the spindle assembly checkpoint.[1][2] The sustained mitotic arrest serves as a cellular stress signal that stabilizes and activates p53. Activated p53 then translocates to the nucleus and transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, ultimately leading to apoptosis.
Doxorubicin , an anthracycline antibiotic, primarily functions as a DNA-damaging agent. It intercalates into DNA and inhibits the action of topoisomerase II, leading to DNA double-strand breaks. This genotoxic stress activates DNA damage response pathways, which in turn phosphorylate and stabilize p53. Similar to the pathway induced by this compound, the activated p53 then orchestrates the apoptotic program by transcriptionally activating pro-apoptotic genes.
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin in two common cancer cell lines, MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer). These values represent the concentration of the drug required to inhibit the growth of 50% of the cells and are a key measure of cytotoxic potency.
| Drug | Cell Line | IC50 | Reference |
| This compound | MCF-7 | 20 ± 3 pM | |
| HeLa | 50 ± 0.5 pM | ||
| Doxorubicin | MCF-7 | ~0.1 - 2.0 µM | |
| HeLa | ~0.1 - 1.0 µM |
Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions such as incubation time and assay method.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways initiated by this compound and Doxorubicin to induce p53-mediated apoptosis.
Experimental Protocols for Pathway Validation
To experimentally validate the p53-mediated apoptotic pathway induced by this compound and compare it with Doxorubicin, a series of key assays should be performed.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds by measuring the metabolic activity of the cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Doxorubicin for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Key Pathway Proteins
This technique is used to detect and quantify the expression levels of key proteins in the p53 pathway, such as p53 and its downstream target p21.
Protocol:
-
Treat cells with this compound or Doxorubicin at their respective IC50 concentrations for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using a chemiluminescence imaging system.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound or Doxorubicin at their IC50 concentrations for 24 hours.
-
Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and -7, which are key mediators of apoptosis.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat them with this compound or Doxorubicin at their IC50 concentrations for a specified time.
-
Equilibrate the plate to room temperature and add an equal volume of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking and incubate for 1-2 hours at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
By employing these experimental approaches, researchers can effectively validate and compare the p53-mediated apoptotic pathways induced by this compound and Doxorubicin, providing valuable insights for drug development and cancer research.
References
Ansamitocin P3: A Comparative Analysis of its Bystander Effect in Heterogeneous Tumor Models
Introduction
The landscape of cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of targeted therapeutics. These complex molecules leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity. A critical aspect of ADC efficacy, particularly in the context of solid tumors, is the "bystander effect" – the ability of the cytotoxic payload, once released from the target cell, to diffuse into and kill neighboring, antigen-negative tumor cells. This phenomenon is crucial for overcoming the challenge of tumor heterogeneity, where not all cancer cells within a tumor express the target antigen.
Ansamitocin P3, a potent maytansinoid and microtubule inhibitor, is a clinically relevant ADC payload. This guide provides a comprehensive comparison of the bystander effect of this compound with other ADC payloads, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for cell division. It binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site[1][2]. This binding inhibits tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death)[1]. Studies have shown that this compound can induce apoptosis through a p53-mediated pathway, involving the activation of spindle checkpoint proteins like Mad2 and BubR1.
The Bystander Effect of ADC Payloads
The bystander effect of an ADC is largely dependent on the physicochemical properties of its payload and the nature of the linker connecting the payload to the antibody. For a payload to exert a bystander effect, it must be able to cross the cell membrane of the target cell after being released, travel through the extracellular space, and then penetrate neighboring cells to induce cytotoxicity. Payloads that are membrane-permeable and released in their active form are more likely to have a pronounced bystander effect.
Comparative Analysis of Bystander Effect: this compound vs. Other Payloads
Direct quantitative data on the bystander effect of this compound-based ADCs in heterogeneous tumor models is limited in the currently available literature. However, as a maytansinoid derivative, its bystander potential can be inferred from studies on other maytansinoids, such as DM1, the payload in Trastuzumab emtansine (T-DM1). Generally, maytansinoid metabolites are considered to have limited cell permeability, resulting in a modest bystander effect compared to other payloads like monomethyl auristatin E (MMAE) and the topoisomerase I inhibitor SN-38.
The following table summarizes the bystander effect potential of various ADC payloads based on available data.
| Payload Class | Example Payloads | Bystander Effect Potential | Key Characteristics Influencing Bystander Effect |
| Maytansinoids | This compound, DM1, DM4 | Low to Moderate | Metabolites can be charged or less membrane-permeable, limiting their diffusion to neighboring cells. |
| Auristatins | MMAE, MMAF | High (MMAE), Low (MMAF) | MMAE is highly membrane-permeable, leading to a potent bystander effect. MMAF is charged and less permeable. |
| Camptothecins | SN-38, DXd | High | These topoisomerase I inhibitors are generally membrane-permeable and can effectively kill neighboring cells. |
Experimental Data
While specific quantitative data for this compound is scarce, a study on novel anilino-maytansinoid ADCs provides insights into the bystander killing capacity of this class of payloads. In a co-culture of antigen-positive and antigen-negative cells, the efficacy of bystander killing was quantified.
| ADC with Maytansinoid Payload | Bystander Killing Efficacy (in vitro) |
| Anilino-maytansinoid ADC (d-Ala-l-Ala dipeptide linker) | More efficacious in heterogeneous xenografts than disulfide-linked maytansinoid ADCs |
| Disulfide-linked maytansinoid ADCs | Displayed less bystander killing in vitro compared to anilino-maytansinoid ADCs |
These findings suggest that modifications to the linker and the maytansinoid structure can influence the bystander effect.
Experimental Protocols
To assess the bystander effect of an ADC like one carrying this compound, two primary in vitro assays are commonly employed: the co-culture bystander assay and the conditioned medium transfer assay.
Co-culture Bystander Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.
a. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cell Line: A cell line with high and stable expression of the target antigen.
-
Antigen-Negative (Ag-) Cell Line: A cell line lacking the target antigen but with similar growth characteristics to the Ag+ line. To distinguish between the two cell populations, the Ag- cells are typically labeled with a fluorescent protein (e.g., GFP).
b. Experimental Procedure:
-
Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monoculture controls of Ag+ and Ag- cells.
-
Treat the cells with serial dilutions of the this compound-ADC.
-
Include control groups: untreated cells, cells treated with a non-targeting isotype control ADC, and cells treated with free this compound.
-
Incubate the plate for a period sufficient to induce cell death (typically 72-120 hours).
-
Quantify the viability of the Ag- (GFP-positive) and Ag+ (unlabeled) cell populations using flow cytometry or high-content imaging.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
a. Generation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the cells with a cytotoxic concentration of the this compound-ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge and filter the supernatant to remove any cells and debris.
b. Treatment of Bystander Cells:
-
Seed Ag- cells in a new 96-well plate.
-
Replace the culture medium with the collected conditioned medium.
-
Include control wells with fresh medium and medium containing a known concentration of free this compound.
-
Incubate for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in the action of an this compound-ADC and the bystander effect, the following diagrams are provided.
References
Head-to-Head Comparison: Ansamitocin P3 vs. Auristatin Payloads in Antibody-Drug Conjugates
For Immediate Publication
SOUTH SAN FRANCISCO, CA – November 25, 2025 – In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides an objective, data-supported comparison of two leading classes of microtubule-inhibiting payloads: Ansamitocin P3, a potent maytansinoid, and the widely utilized auristatins, specifically Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in ADC design.
Executive Summary
Both this compound and auristatins are highly potent tubulin inhibitors that induce cell cycle arrest and apoptosis.[1] However, they exhibit key differences in their physicochemical properties, bystander killing effects, and stability profiles, which have significant implications for ADC development. Maytansinoid-based ADCs, such as those utilizing this compound derivatives, have been shown to be less hydrophobic than their auristatin-based counterparts.[1] This distinction can influence aggregation, pharmacokinetics, and the overall therapeutic window. Auristatins, particularly MMAE, are well-characterized for their potent bystander effect, a desirable attribute for treating heterogeneous tumors.
Mechanism of Action
This compound and auristatins, while both targeting tubulin, bind to different sites to exert their cytotoxic effects.
-
This compound (Maytansinoid): This payload binds to the maytansine site on tubulin, leading to the depolymerization of microtubules.[1] This disruption of the microtubule network induces mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.
-
Auristatins (MMAE & MMAF): These synthetic analogs of dolastatin 10 bind to the vinca alkaloid site on tubulin, also inhibiting microtubule polymerization.[1] This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death.
Figure 1: Mechanism of Action of this compound and Auristatins
In Vitro Cytotoxicity
Both payload classes exhibit potent, sub-nanomolar to picomolar cytotoxicity against a range of cancer cell lines. The following table summarizes representative IC50 values. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and ADC constructs.
| Payload | Cell Line | IC50 (pM) | Reference |
| This compound | MCF-7 | 20 | [2] |
| HeLa | 50 | ||
| EMT-6/AR1 | 140 | ||
| MDA-MB-231 | 150 | ||
| MMAE | SK-BR-3 | 3,270 | |
| HEK293 | 4,240 | ||
| NCI-N87 | ~1,400 | ||
| MMAF | (Generally less potent than MMAE as a free drug) | Varies |
Physicochemical Properties and Stability
A key differentiator between maytansinoid and auristatin-based ADCs is their hydrophobicity.
| Feature | This compound (Maytansinoid) | Auristatin (MMAE) | Reference |
| Hydrophobicity | Less hydrophobic | More hydrophobic | |
| Aggregation | Lower tendency for aggregation | Higher tendency, especially at high DARs | |
| Stability | Generally stable linkers available | Linker stability can be modulated |
A direct analytical comparison using methods such as reverse-phase HPLC has shown that maytansinoid-based ADCs are less hydrophobic than those based on MMAE. Reduced hydrophobicity is often associated with a lower propensity for aggregation and potentially improved pharmacokinetics. However, conjugation of either payload class can decrease the thermal stability of the antibody.
Bystander Killing Effect
The ability of a payload to diffuse out of the target cell and kill neighboring antigen-negative cells, known as the bystander effect, is crucial for efficacy in heterogeneous tumors.
-
This compound: Maytansinoids can exert a bystander effect, though this is highly dependent on the linker and the specific derivative.
-
Auristatins: MMAE is known for its potent bystander effect due to its good membrane permeability. In contrast, MMAF is charged and less permeable, resulting in a limited bystander effect. The choice between MMAE and MMAF often involves a trade-off between bystander killing and potential off-target toxicity.
Figure 2: Interplay of Key ADC Characteristics
In Vivo Efficacy
Preclinical and clinical data have demonstrated the potent anti-tumor activity of ADCs containing both maytansinoid and auristatin payloads.
-
This compound-based ADCs: Trastuzumab emtansine (T-DM1), which utilizes a derivative of maytansine, is a clinically approved and effective ADC for HER2-positive breast cancer.
-
Auristatin-based ADCs: Several approved ADCs, including brentuximab vedotin (Adcetris) and polatuzumab vedotin (Polivy), use MMAE as the payload, demonstrating robust clinical efficacy in various hematological malignancies.
Direct head-to-head in vivo comparisons are limited and depend heavily on the specific antibody, linker, and tumor model used. However, the lower hydrophobicity of maytansinoid ADCs may offer advantages in terms of tolerability and pharmacokinetics in some contexts.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs.
Methodology:
-
Cell Culture: Cancer cell lines with varying antigen expression levels are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: ADCs are serially diluted and added to the cells. Controls include untreated cells, cells treated with a non-targeting ADC, and cells treated with the free payload.
-
Incubation: Plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: Plasma proteins are precipitated, and the ADC and any released payload are extracted.
-
Analysis: Samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and free payload.
-
Data Analysis: The percentage of intact ADC remaining over time is plotted to determine the ADC's half-life in plasma.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of ADCs in a preclinical animal model.
Methodology:
-
Model System: Immunodeficient mice are implanted with human tumor xenografts.
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into treatment groups, including vehicle control, non-targeting ADC, and different dose levels of the test ADC.
-
Dosing: ADCs are administered intravenously according to a predetermined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment groups.
Figure 3: Experimental Workflow for ADC Payload Comparison
Conclusion
The selection between this compound and auristatin payloads for ADC development is a multifactorial decision. This compound offers the advantage of lower hydrophobicity, which may translate to improved physicochemical properties and a better therapeutic window. Auristatins, particularly MMAE, provide a well-established platform with a potent bystander effect, which is beneficial for treating heterogeneous tumors. The optimal choice will depend on the specific target antigen, the tumor microenvironment, and the desired therapeutic profile of the ADC. A thorough evaluation of ADCs constructed with each payload class, using standardized and comparative assays, is essential for advancing the most promising candidates to the clinic.
References
Comparative Analysis of the Immunomodulatory Effects of Ansamitocin P3 and Other Cytotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of Ansamitocin P3 against other widely used cytotoxins: Paclitaxel, Doxorubicin, and Vincristine. The objective is to furnish researchers and drug development professionals with a consolidated resource detailing the impact of these agents on key immune cells, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a microtubule-depolymerizing agent, distinguishes itself as a potent inducer of dendritic cell (DC) maturation, a critical step in initiating robust anti-tumor immune responses. This contrasts with the immunomodulatory profiles of other cytotoxins. Paclitaxel, a microtubule-stabilizing agent, exhibits a more complex and sometimes contradictory role in immune modulation. Doxorubicin, a topoisomerase II inhibitor, is known to induce immunogenic cell death (ICD), thereby promoting DC activation. In contrast, Vincristine, another microtubule-depolymerizing agent, has been reported to have immunosuppressive effects on dendritic cells. This guide will delve into the experimental evidence supporting these differential effects.
Data Presentation: Comparative Immunomodulatory Effects
The following tables summarize the quantitative and qualitative effects of this compound and other cytotoxins on dendritic cell maturation and T-cell activation.
Table 1: Effect of Cytotoxins on Dendritic Cell (DC) Maturation
| Cytotoxin | Mechanism of Action | Concentration | Effect on CD80 Expression | Effect on CD86 Expression | Effect on MHC Class II Expression | Effect on Pro-inflammatory Cytokine Secretion (IL-12, TNF-α) | Reference |
| This compound | Microtubule Depolymerization | 0.1 µM | Upregulation | Potent Upregulation | Upregulation | Increased IL-12 and TNF-α secretion | [1] |
| Paclitaxel | Microtubule Stabilization | 1-100 µM | Variable/No significant change | Upregulation (dose-dependent) | Upregulation (dose-dependent) | Reduced IL-12 and TNF-α secretion | [2][3][4] |
| Doxorubicin | Topoisomerase II Inhibition | Low-dose (non-cytotoxic) | Upregulation | Upregulation | Upregulation | Increased IL-12 secretion | |
| Vincristine | Microtubule Depolymerization | Dose-dependent | No significant change | No significant change | No significant change | Decreased IL-12, Increased IL-10 secretion |
Table 2: Effect of Cytotoxin-Treated DCs on T-Cell Activation
| Cytotoxin Treatment of DCs | T-Cell Proliferation | IFN-γ Production by T-Cells | Reference |
| This compound | Enhanced | Increased | |
| Paclitaxel | Enhanced (at clinically relevant doses) | - | |
| Doxorubicin | Enhanced | Increased | |
| Vincristine | Inhibited | - |
Signaling Pathways and Experimental Workflows
This compound-Induced Dendritic Cell Maturation Pathway
This compound, as a microtubule-depolymerizing agent, induces dendritic cell maturation, leading to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines. This, in turn, enhances the activation of T-cells, promoting an anti-tumor immune response.
Caption: this compound signaling pathway in dendritic cells.
General Experimental Workflow for Assessing Immunomodulatory Effects
This workflow outlines the key steps to evaluate the impact of cytotoxins on dendritic cell maturation and their subsequent ability to activate T-cells.
References
- 1. The microtubule-depolymerizing agent this compound programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of Paclitaxel on dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of Paclitaxel on dendritic cell function - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ansamitocin P3: A Guide for Laboratory Professionals
For Immediate Implementation: Ansamitocin P3, a potent cytotoxic agent, requires stringent disposal procedures to ensure the safety of laboratory personnel and the environment. All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of through an approved hazardous waste management service, typically involving high-temperature incineration.
This document provides essential, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to mitigate risks associated with this highly toxic compound.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all personnel handling this compound must be thoroughly trained in the procedures outlined below and be equipped with the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric. |
| Eye Protection | Safety goggles or a full-face shield. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form to prevent inhalation. |
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound and all contaminated materials is incineration by a licensed hazardous waste disposal facility[2][3][4]. The following steps detail the process from waste generation to final disposal.
1. Waste Segregation and Collection:
-
Designated Waste Containers: All waste contaminated with this compound must be segregated at the point of generation into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are typically color-coded, often purple or red, to distinguish them from other waste streams[2].
-
Types of Waste: This includes, but is not limited to:
-
Unused or expired this compound.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
Contaminated labware (pipette tips, tubes, flasks, etc.).
-
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated cytotoxic sharps container.
2. Laboratory-Scale Decontamination of Spills:
While incineration is the ultimate disposal method, immediate decontamination of spills is crucial to prevent exposure and environmental contamination.
-
Containment: Isolate the spill area immediately.
-
Absorption: For liquid spills, use an absorbent material like diatomite or a universal binder to soak up the substance.
-
Disposal of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
3. Chemical Inactivation (for liquid waste where permissible):
Note: Chemical inactivation should only be considered if incineration is not immediately available and must be performed in accordance with local regulations. The primary degradation pathway for maytansinoids like this compound is the hydrolysis of the C-3 ester side chain. While specific quantitative data for this compound is limited, alkaline conditions can promote this hydrolysis.
| Parameter | Recommended Value/Procedure |
| Inactivating Agent | Sodium Hydroxide (NaOH) solution. |
| Concentration | A working concentration of 0.1M to 1M NaOH is suggested based on general chemical degradation principles. |
| Procedure | Slowly add the this compound-contaminated liquid waste to the NaOH solution with stirring. |
| Contact Time | Allow the mixture to react for a minimum of 24 hours to facilitate hydrolysis. |
| Neutralization | After the inactivation period, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0 before disposal down the drain with copious amounts of water, if local regulations permit. |
4. Final Disposal:
-
Container Sealing and Labeling: Securely seal all cytotoxic waste containers. Ensure they are clearly labeled with the cytotoxic waste symbol and other required information as per institutional and regulatory guidelines.
-
Storage: Store the sealed containers in a designated, secure area away from general laboratory traffic until they are collected by the approved hazardous waste disposal service.
-
Documentation: Maintain accurate records of all cytotoxic waste generated and disposed of, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling Ansamitocin P3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ansamitocin P3, a potent maytansinoid with significant cytotoxic properties. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1] Due to its cytotoxic nature, it should be handled with extreme care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. Consistent and correct use of PPE is the most critical line of defense against exposure.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (Powder Form) | Tightly fitting safety goggles with side-shields | Two pairs of chemotherapy-grade, powder-free nitrile gloves | Impervious, disposable lab coat or gown; arm sleeves | N95 or higher certified respirator |
| Handling Solutions | Safety goggles with side-shields | Chemotherapy-grade, powder-free nitrile gloves | Impervious, disposable lab coat or gown | Not required if handled in a certified chemical fume hood |
| Administering to Cell Cultures | Safety goggles with side-shields | Chemotherapy-grade, powder-free nitrile gloves | Impervious, disposable lab coat or gown | Not required if handled in a certified biosafety cabinet |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves (e.g., neoprene, butyl rubber) | Impervious, disposable gown or coveralls | Full-face respirator with appropriate cartridges if significant aerosolization or powder is present |
| Waste Disposal | Safety goggles with side-shields | Chemotherapy-grade, powder-free nitrile gloves | Impervious, disposable lab coat or gown | Not required if waste is properly contained |
Safe Handling and Storage
Engineering Controls:
-
Always handle this compound powder in a certified chemical fume hood with good ventilation to avoid dust and aerosol formation.
-
A designated area for handling potent compounds should be established.
-
Ensure a safety shower and eyewash station are readily accessible.
Procedural Controls:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Avoid contact with skin and eyes.
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated, and dry place.
-
Recommended storage temperature for the powder is typically 2-8°C or -20°C. For solutions in solvent, -80°C may be required.
-
Keep away from direct sunlight and sources of ignition.
-
Store locked up.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills, gently cover with an absorbent material (e.g., vermiculite, sand, or earth).
-
For larger spills, prevent further leakage or spillage if safe to do so.
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal. Do not create dust.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable federal, state, and local regulations. One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Visual Workflow and Decision-Making Guides
The following diagrams provide a visual representation of the key processes for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
